molecular formula C30H34FN7O8 B10860127 Abivertinib maleate CAS No. 1822357-78-7

Abivertinib maleate

Cat. No.: B10860127
CAS No.: 1822357-78-7
M. Wt: 639.6 g/mol
InChI Key: QITOONQVTOGMOJ-IUJXYRIYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Abivertinib Maleate is the maleate salt form of abivertinib, an orally available, irreversible, epidermal growth factor receptor (EGFR) mutant-selective inhibitor, with potential antineoplastic activity. Upon oral administration, abivertinib covalently binds to and inhibits the activity of mutant forms of EGFR, including the drug-resistant T790M EGFR mutant, which prevents signaling mediated by mutant forms of EGFR. This may both induce cell death and inhibit tumor growth in EGFR-mutated tumor cells. EGFR, a receptor tyrosine kinase that is mutated in a variety of cancers, plays a key role in tumor cell proliferation and tumor vascularization. As this agent is selective towards mutant forms of EGFR, its toxicity profile may be reduced when compared to non-selective EGFR inhibitors, which also inhibit wild-type EGFR.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

1822357-78-7

Molecular Formula

C30H34FN7O8

Molecular Weight

639.6 g/mol

IUPAC Name

(Z)-but-2-enedioic acid;N-[3-[[2-[3-fluoro-4-(4-methylpiperazin-1-yl)anilino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl]oxy]phenyl]prop-2-enamide;dihydrate

InChI

InChI=1S/C26H26FN7O2.C4H4O4.2H2O/c1-3-23(35)29-17-5-4-6-19(15-17)36-25-20-9-10-28-24(20)31-26(32-25)30-18-7-8-22(21(27)16-18)34-13-11-33(2)12-14-34;5-3(6)1-2-4(7)8;;/h3-10,15-16H,1,11-14H2,2H3,(H,29,35)(H2,28,30,31,32);1-2H,(H,5,6)(H,7,8);2*1H2/b;2-1-;;

InChI Key

QITOONQVTOGMOJ-IUJXYRIYSA-N

Isomeric SMILES

CN1CCN(CC1)C2=C(C=C(C=C2)NC3=NC4=C(C=CN4)C(=N3)OC5=CC=CC(=C5)NC(=O)C=C)F.C(=C\C(=O)O)\C(=O)O.O.O

Canonical SMILES

CN1CCN(CC1)C2=C(C=C(C=C2)NC3=NC4=C(C=CN4)C(=N3)OC5=CC=CC(=C5)NC(=O)C=C)F.C(=CC(=O)O)C(=O)O.O.O

Origin of Product

United States

Foundational & Exploratory

Abivertinib Maleate: A Dual-Action Inhibitor for T790M-Mutant Non-Small Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Abivertinib maleate (B1232345) (formerly AC0010) is a novel, orally administered, third-generation small molecule tyrosine kinase inhibitor (TKI) that represents a significant advancement in the targeted therapy of non-small cell lung cancer (NSCLC).[1] Structurally distinct from other third-generation inhibitors like osimertinib, abivertinib was designed to selectively and irreversibly target mutant forms of the epidermal growth factor receptor (EGFR), particularly the T790M "gatekeeper" mutation responsible for acquired resistance to first- and second-generation EGFR TKIs.[1][2] Furthermore, abivertinib exhibits a dual mechanism of action through its potent inhibition of Bruton's tyrosine kinase (BTK), a key component in B-cell signaling and immune regulation.[3] This technical guide provides an in-depth overview of abivertinib's mechanism of action in NSCLC, supported by preclinical and clinical data, detailed signaling pathways, and experimental methodologies.

Core Mechanism of Action in NSCLC

Abivertinib's therapeutic effect in NSCLC stems from its ability to potently and irreversibly inhibit key kinases involved in tumor proliferation and survival.

Selective Inhibition of Mutant EGFR

The primary mechanism of action is the covalent, irreversible binding to the cysteine residue at position 797 in the ATP-binding site of the EGFR kinase domain. This action is highly selective for mutant forms of EGFR, including the primary sensitizing mutations (L858R and exon 19 deletions) and, crucially, the T790M resistance mutation.[1][4] The T790M mutation is the most common cause of treatment failure for patients on first-generation EGFR TKIs, accounting for over 50% of acquired resistance cases.[1] Abivertinib demonstrates significantly lower activity against wild-type EGFR (EGFR-WT), which is expected to result in a wider therapeutic window and a more manageable side-effect profile compared to less selective inhibitors.[1] Preclinical studies have shown that abivertinib is up to 298-fold more potent against mutant EGFR than EGFR-WT.[5]

Inhibition of Bruton's Tyrosine Kinase (BTK)

In addition to its effects on EGFR, abivertinib is a potent inhibitor of Bruton's tyrosine kinase (BTK).[3] BTK is a critical enzyme in the B-cell receptor (BCR) signaling pathway, essential for B-cell proliferation and survival.[3] In the context of cancer, BTK is also expressed in various myeloid cells that populate the tumor microenvironment (TME), such as macrophages and myeloid-derived suppressor cells (MDSCs).[6][7] By inhibiting BTK, abivertinib can modulate the TME, potentially reversing immunosuppression and enhancing anti-tumor immune responses.[6] This dual-action distinguishes abivertinib from other EGFR TKIs and suggests a broader therapeutic potential.

Signaling Pathway Visualizations

The following diagrams illustrate the key signaling pathways targeted by Abivertinib.

EGFR Signaling Pathway Inhibition

EGFR_Pathway cluster_membrane cluster_cytoplasm cluster_nucleus EGFR Mutant EGFR (L858R, del19, T790M) RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Abivertinib Abivertinib Abivertinib->EGFR Inactivation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation BTK_Pathway cluster_TME Tumor Microenvironment (TME) cluster_BTK MDSC MDSC CTL Cytotoxic T-cell (CTL) MDSC->CTL Suppression TAM Tumor-Associated Macrophage (TAM) TAM->CTL Suppression Treg Regulatory T-cell (Treg) Treg->CTL Suppression TumorCell NSCLC Tumor Cell CTL->TumorCell Killing BTK_MDSC BTK BTK_TAM BTK Abivertinib Abivertinib Abivertinib->BTK_MDSC Abivertinib->BTK_TAM Clinical_Trial_Workflow PatientScreening Patient Screening - Advanced NSCLC - Prior EGFR TKI Failure - Confirmed T790M+ Phase1 Phase I: Dose Escalation (50mg to 350mg BID) Determine RP2D PatientScreening->Phase1 RP2D RP2D Established (300mg BID) Phase1->RP2D Phase2 Phase II: Dose Expansion (Treatment at RP2D) RP2D->Phase2 TreatmentCycle Continuous Treatment Cycles (21 or 28 days) Phase2->TreatmentCycle Assessment Tumor Assessment (RECIST 1.1) Every 6-8 weeks TreatmentCycle->Assessment During Treatment Assessment->TreatmentCycle Endpoints Data Analysis - Primary Endpoint: ORR - Secondary: PFS, OS, DoR Assessment->Endpoints At Study Conclusion

References

Abivertinib Maleate: A Technical Whitepaper on Dual EGFR and BTK Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Abivertinib maleate (B1232345) is a novel, orally administered, third-generation small molecule tyrosine kinase inhibitor (TKI) characterized by its potent and irreversible dual inhibition of both the Epidermal Growth Factor Receptor (EGFR) and Bruton's Tyrosine Kinase (BTK).[1][2] This dual-targeting capability positions Abivertinib as a promising therapeutic agent for a range of malignancies, most notably in non-small cell lung cancer (NSCLC) harboring EGFR mutations and in various B-cell lymphomas. This technical guide provides an in-depth overview of Abivertinib's mechanism of action, summarizes key quantitative data from preclinical and clinical studies, outlines detailed experimental protocols for its evaluation, and visualizes the relevant signaling pathways and experimental workflows.

Introduction: The Rationale for Dual EGFR and BTK Inhibition

The epidermal growth factor receptor (EGFR) is a transmembrane protein that, upon mutation or overexpression, can lead to uncontrolled cell proliferation and survival, a hallmark of many cancers, including NSCLC.[3] First and second-generation EGFR TKIs have shown clinical efficacy, but resistance often develops, frequently through the acquisition of the T790M "gatekeeper" mutation.[1] Abivertinib was specifically designed as a third-generation inhibitor to overcome this resistance by targeting mutant forms of EGFR, including the T790M mutation, with high selectivity over wild-type EGFR.[1][3]

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase crucial for B-cell receptor (BCR) signaling, which governs B-cell proliferation, survival, and differentiation.[4] Dysregulation of the BCR pathway is a key driver in many B-cell malignancies. Beyond its role in B-cells, BTK is also involved in immune regulation and inflammatory responses, making it a target in other diseases.[1][2] The dual inhibition of EGFR and BTK by Abivertinib offers a multi-pronged therapeutic strategy, simultaneously targeting cancer cell proliferation and modulating the tumor microenvironment.

Mechanism of Action

Abivertinib functions as an irreversible inhibitor, forming a covalent bond with a cysteine residue in the ATP-binding site of both EGFR and BTK. This irreversible binding leads to a sustained inhibition of kinase activity.

EGFR Inhibition

Abivertinib selectively targets activating mutations of EGFR (such as L858R and exon 19 deletions) as well as the T790M resistance mutation.[1] It exhibits significantly less activity against wild-type EGFR, which is anticipated to result in a more favorable safety profile compared to less selective EGFR inhibitors.[5] By inhibiting EGFR, Abivertinib blocks downstream signaling pathways critical for tumor growth and survival, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.[6][7]

BTK Inhibition

In the context of B-cell signaling, Abivertinib's inhibition of BTK disrupts the BCR signaling cascade, which can lead to apoptosis and a reduction in B-cell proliferation.[8][9] Furthermore, BTK is expressed in various hematopoietic cells and has been implicated in the signaling of other pathways, including those involving cytokine receptors and Toll-like receptors, suggesting a broader immunomodulatory role for Abivertinib.[10]

Quantitative Data

The following tables summarize key quantitative data for Abivertinib maleate from preclinical and clinical studies.

Table 1: In Vitro Inhibitory Activity of Abivertinib
TargetIC50 (nM)Assay TypeReference
EGFR L858R0.18Kinase Assay[11]
EGFR T790M0.18Kinase Assay[11]
Wild-Type EGFR7.68Kinase Assay[11]
BTK0.4Cell-free Assay[12]
JAK30.09Cell-free Assay[12]
Table 2: Clinical Efficacy of Abivertinib in EGFR T790M-Positive NSCLC (NCT02330367)
ParameterValueConfidence Interval (95% CI)Follow-up Duration (months)Reference
Overall Response Rate (ORR)56.5%-38.8[13][14]
Complete Response (CR)5.3%-38.8[14]
Median Overall Survival (OS)28.2 months-38.8[13][14]
Median Progression-Free Survival (PFS)7.5 months6.0 - 8.819.2[15]
Disease Control Rate (DCR)88.0%82.9 - 92.119.2[15]
Median Duration of Response (DoR)8.5 months6.1 - 9.219.2[15]
Table 3: Common Treatment-Related Adverse Events (Any Grade) in NSCLC Patients
Adverse EventFrequency (%)Reference
Alanine aminotransferase increase64.8[13]
Diarrhea61.2[13]
Aspartate aminotransferase increase57.3[13]
Rash37.0[13]

Experimental Protocols

This section details the methodologies for key experiments cited in the evaluation of Abivertinib.

Biochemical Kinase Inhibition Assay (IC50 Determination)

Objective: To determine the half-maximal inhibitory concentration (IC50) of Abivertinib against purified EGFR and BTK enzymes.

Principle: The assay measures the ability of Abivertinib to inhibit the phosphorylation of a substrate by the target kinase. The amount of phosphorylation is quantified, typically using a luminescence-based method that measures ATP consumption (e.g., ADP-Glo™ Kinase Assay).

Materials:

  • Purified recombinant human EGFR (wild-type, L858R, T790M) and BTK enzymes.

  • Kinase-specific substrate (e.g., poly(Glu, Tyr) 4:1 for EGFR).

  • ATP.

  • Assay buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 2mM MnCl2; 50μM DTT).[11]

  • This compound stock solution (in DMSO).

  • ADP-Glo™ Kinase Assay kit (Promega) or similar.

  • Microplate reader capable of luminescence detection.

Procedure:

  • Prepare serial dilutions of Abivertinib in assay buffer.

  • In a 384-well plate, add the kinase and the appropriate substrate to each well.

  • Add the Abivertinib dilutions to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's protocol.

  • Plot the percentage of kinase inhibition against the logarithm of the Abivertinib concentration.

  • Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Note on Irreversible Inhibitors: For irreversible inhibitors like Abivertinib, the IC50 value is dependent on the incubation time. It is crucial to report the pre-incubation time when reporting IC50 values. To obtain a more complete kinetic profile, determination of the inactivation rate constant (kinact) and the inhibition constant (KI) is recommended. This can be achieved by measuring the IC50 at multiple time points.

Cell-Based EGFR Phosphorylation Assay (Western Blot)

Objective: To assess the ability of Abivertinib to inhibit EGFR autophosphorylation in cancer cell lines.

Principle: Western blotting is used to detect the levels of phosphorylated EGFR (p-EGFR) in cell lysates after treatment with Abivertinib. A decrease in the p-EGFR signal indicates inhibition of EGFR activity.

Materials:

  • NSCLC cell lines harboring relevant EGFR mutations (e.g., NCI-H1975 for T790M/L858R).

  • Cell culture medium and supplements.

  • This compound.

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and electrophoresis apparatus.

  • Transfer apparatus and PVDF membranes.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies: anti-p-EGFR (e.g., Tyr1068), anti-total EGFR, anti-β-actin (loading control).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

  • Imaging system for chemiluminescence detection.

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with varying concentrations of Abivertinib for a specified duration (e.g., 2-24 hours).

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of each lysate using the BCA assay.

  • Denature the protein samples and separate them by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against p-EGFR overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe for total EGFR and β-actin as controls.

Cell Viability Assay (MTT Assay)

Objective: To determine the effect of Abivertinib on the viability and proliferation of cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) product. The amount of formazan is proportional to the number of viable cells.

Materials:

  • Cancer cell lines of interest.

  • 96-well plates.

  • Cell culture medium.

  • This compound.

  • MTT solution.

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Microplate reader capable of measuring absorbance at the appropriate wavelength (e.g., 570 nm).

Procedure:

  • Seed cells in a 96-well plate at a predetermined density.

  • Allow the cells to attach and grow for 24 hours.

  • Treat the cells with a range of Abivertinib concentrations.

  • Incubate the cells for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of each well using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 (concentration for 50% growth inhibition).

Clinical Trial Protocol Synopsis (NCT02330367)

Title: A Phase I/II, Open-Label, Multicenter Study of Abivertinib (AC0010) in Patients with Advanced Non-Small Cell Lung Cancer Who Have Progressed After First-Line EGFR-TKI Therapy.[1]

Objectives:

  • Phase I: To determine the maximum tolerated dose (MTD) and the recommended Phase II dose (RP2D) of Abivertinib.

  • Phase II: To evaluate the efficacy and safety of Abivertinib at the RP2D.[1]

Study Design:

  • Phase I: Dose-escalation study to evaluate the safety and tolerability of Abivertinib administered orally twice daily.

  • Phase II: Single-arm study to assess the anti-tumor activity of Abivertinib.

Patient Population:

  • Adult patients with histologically or cytologically confirmed advanced or metastatic NSCLC.

  • Documented progression of disease after prior treatment with a first-generation EGFR-TKI.

  • Confirmed EGFR T790M mutation in the tumor tissue or plasma.

  • ECOG performance status of 0 or 1.

Treatment:

  • Abivertinib administered orally at escalating doses in Phase I and at the RP2D (300 mg twice daily) in Phase II.[15]

Endpoints:

  • Primary Endpoints:

    • Phase I: MTD and RP2D.

    • Phase II: Overall Response Rate (ORR) as assessed by an independent review committee (IRC) according to RECIST v1.1.

  • Secondary Endpoints:

    • Duration of Response (DoR).

    • Disease Control Rate (DCR).

    • Progression-Free Survival (PFS).

    • Overall Survival (OS).

    • Safety and tolerability.

Signaling Pathways and Experimental Workflow Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by Abivertinib and a typical experimental workflow for its evaluation.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF Ligand EGFR EGFR EGF->EGFR GRB2 GRB2 EGFR->GRB2 PI3K PI3K EGFR->PI3K STAT STAT EGFR->STAT SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT->Proliferation Abivertinib Abivertinib Abivertinib->EGFR

Caption: EGFR Signaling Pathway and Inhibition by Abivertinib.

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN BTK BTK LYN->BTK PLCg2 PLCγ2 BTK->PLCg2 PI3K PI3K BTK->PI3K DAG DAG PLCg2->DAG IP3 IP3 PLCg2->IP3 PKC PKC DAG->PKC Ca_Flux Ca²⁺ Flux IP3->Ca_Flux NFkB NF-κB PKC->NFkB Ca_Flux->NFkB Proliferation B-Cell Proliferation Survival NFkB->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Abivertinib Abivertinib Abivertinib->BTK

Caption: BTK Signaling Pathway and Inhibition by Abivertinib.

Experimental_Workflow cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Development Biochemical_Assay Biochemical Assays (EGFR & BTK Kinase Assays) IC50 Determination Cell_Based_Assay Cell-Based Assays (Phosphorylation, Viability, Apoptosis) Biochemical_Assay->Cell_Based_Assay Animal_Models In Vivo Animal Models (Xenografts) Efficacy & Toxicity Cell_Based_Assay->Animal_Models Phase_I Phase I Clinical Trial (Safety, MTD, RP2D) Animal_Models->Phase_I Phase_II Phase II Clinical Trial (Efficacy, Safety) Phase_I->Phase_II Phase_III Phase III Clinical Trial (Pivotal Efficacy, Comparison to Standard of Care) Phase_II->Phase_III Regulatory_Approval Regulatory Approval Phase_III->Regulatory_Approval

Caption: Experimental Workflow for Dual EGFR/BTK Inhibitor Evaluation.

Conclusion

This compound represents a significant advancement in the field of targeted cancer therapy. Its dual inhibitory action against mutant EGFR and BTK provides a strong rationale for its continued development in NSCLC, B-cell malignancies, and potentially other indications where these pathways are implicated. The data presented in this whitepaper underscore its potent preclinical activity and promising clinical efficacy, particularly in overcoming T790M-mediated resistance in NSCLC. The detailed experimental protocols provide a framework for the further investigation and characterization of Abivertinib and other dual-acting kinase inhibitors. As our understanding of the complex interplay between oncogenic signaling pathways and the tumor microenvironment grows, the therapeutic potential of agents like Abivertinib is likely to become even more apparent.

References

Abivertinib Maleate: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Abivertinib maleate (B1232345), also known as AC0010, is a third-generation, orally available, irreversible tyrosine kinase inhibitor (TKI) that has garnered significant interest in the field of oncology.[1][2][3] It is designed to selectively target mutant forms of the epidermal growth factor receptor (EGFR), including the T790M resistance mutation, while sparing the wild-type form.[1][3][4] Additionally, Abivertinib has been shown to inhibit Bruton's tyrosine kinase (BTK), suggesting its potential therapeutic application in B-cell malignancies. This dual inhibitory activity positions Abivertinib as a promising candidate for targeted cancer therapy. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and biological properties, and the signaling pathways modulated by Abivertinib maleate.

Chemical Structure and Properties

This compound is the maleate salt of the active free base, Abivertinib. The presence of the maleate salt improves the pharmaceutical properties of the compound.

Chemical Structure

  • IUPAC Name: (Z)-but-2-enedioic acid;N-[3-[[2-[[3-fluoro-4-(4-methylpiperazin-1-yl)phenyl]amino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl]oxy]phenyl]prop-2-enamide dihydrate[5]

  • CAS Number: 1822357-78-7 (maleate dihydrate)[5]

  • Molecular Formula: C₃₀H₃₄FN₇O₈[5]

  • Molecular Weight: 639.6 g/mol [5]

Physicochemical Properties

A summary of the key physicochemical properties of Abivertinib and its maleate salt is provided in the table below. These properties are crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for formulation development.

PropertyValueSource(s)
Physical State Solid powder
Solubility DMSO: ≥ 100 mg/mL (165.67 mM) Water: < 0.1 mg/mL (insoluble) In vivo formulation (example): ≥ 2.5 mg/mL in 10% DMSO, 90% (20% SBE-β-CD in saline)[1]
Predicted logP 4.33[6]
Predicted pKa Strongest Acidic: 12.6 Strongest Basic: 7.25[6]
Melting Point Data not available in the searched literature.

Biological Properties and Mechanism of Action

Abivertinib is a potent and irreversible inhibitor of specific mutant forms of EGFR and also exhibits inhibitory activity against BTK. This dual action underlies its therapeutic potential in different cancer types.

Inhibition of Mutant EGFR

Abivertinib selectively targets and irreversibly binds to the cysteine residue (Cys797) in the ATP-binding site of mutant EGFR, including the activating mutations (L858R and exon 19 deletions) and the T790M resistance mutation. This covalent binding blocks the downstream signaling pathways that are critical for tumor cell proliferation and survival.

Inhibition of BTK

Abivertinib also inhibits the activity of Bruton's tyrosine kinase (BTK), a key component of the B-cell receptor (BCR) signaling pathway. By inhibiting BTK, Abivertinib can disrupt B-cell proliferation and survival, making it a potential treatment for B-cell malignancies.

In Vitro Activity

The inhibitory activity of Abivertinib against various kinases has been quantified through in vitro assays. The half-maximal inhibitory concentration (IC50) values demonstrate its high potency and selectivity.

TargetIC50 (nM)
EGFR (L858R)0.18
EGFR (T790M)0.18
EGFR (Wild Type)7.68
BTK (in vitro)Potent

Source:[1][2][3]

Signaling Pathways

The anticancer activity of Abivertinib stems from its ability to modulate key signaling pathways involved in cell growth, proliferation, and survival.

EGFR Signaling Pathway

The binding of epidermal growth factor (EGF) to its receptor (EGFR) triggers receptor dimerization and autophosphorylation, initiating a cascade of downstream signaling events. The two major pathways activated are the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway. These pathways ultimately lead to the transcription of genes involved in cell proliferation, survival, and angiogenesis. Abivertinib, by irreversibly inhibiting mutant EGFR, effectively blocks these downstream signals in cancer cells harboring these mutations.

EGFR_Signaling_Pathway EGF EGF EGFR Mutant EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Abivertinib Abivertinib Abivertinib->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: Abivertinib inhibits the mutant EGFR signaling pathway.

BTK Signaling Pathway

In B-cells, antigen binding to the B-cell receptor (BCR) initiates a signaling cascade where Bruton's tyrosine kinase (BTK) plays a pivotal role. Activated BTK leads to the activation of downstream pathways, including the PI3K-AKT pathway and the NF-κB pathway, which are essential for B-cell proliferation, survival, and differentiation. Abivertinib's inhibition of BTK disrupts these crucial signaling events.

BTK_Signaling_Pathway BCR BCR BTK BTK BCR->BTK PLCg2 PLCγ2 BTK->PLCg2 PI3K PI3K BTK->PI3K Abivertinib Abivertinib Abivertinib->BTK NFkB NF-κB PLCg2->NFkB AKT AKT PI3K->AKT Proliferation B-Cell Proliferation & Survival AKT->Proliferation NFkB->Proliferation Kinase_Assay_Workflow Start Start Prepare Prepare Kinase, Substrate, and ATP Start->Prepare Add_Abivertinib Add Serial Dilutions of Abivertinib Prepare->Add_Abivertinib Incubate Incubate at Room Temperature Add_Abivertinib->Incubate Detect Detect Kinase Activity (e.g., Luminescence) Incubate->Detect Analyze Analyze Data (Calculate IC50) Detect->Analyze End End Analyze->End

References

Abivertinib Maleate: A Technical Guide to Synthesis and Purification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Abivertinib (also known as AC0010) is a third-generation, irreversible, small-molecule tyrosine kinase inhibitor (TKI) that potently and selectively targets mutant forms of the epidermal growth factor receptor (EGFR) and Bruton's tyrosine kinase (BTK).[1][2][3] Its dual-targeting mechanism gives it significant potential in the treatment of non-small cell lung cancer (NSCLC) and B-cell malignancies.[1][4] Abivertinib covalently binds to the Cys481 residue in BTK and the Cys797 residue in EGFR, leading to the inhibition of their kinase activity. This guide provides an in-depth overview of the synthesis and purification methods for Abivertinib maleate, intended for professionals in drug development and research.

Mechanism of Action and Signaling Pathways

Abivertinib exerts its therapeutic effects by inhibiting two key signaling pathways implicated in cancer cell proliferation and survival: the EGFR and BTK signaling pathways.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon binding to its ligands (e.g., EGF), dimerizes and activates its intracellular tyrosine kinase domain.[5][] This triggers a cascade of downstream signaling events, primarily through the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which promote cell proliferation, survival, and angiogenesis.[7][8] In certain cancers, mutations in EGFR, such as L858R and exon 19 deletions, lead to its constitutive activation, driving uncontrolled cell growth.[2] Third-generation EGFR inhibitors like Abivertinib are designed to be effective against the T790M resistance mutation that often develops after treatment with earlier-generation TKIs.[3]

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2_Sos Grb2/Sos Dimerization->Grb2_Sos PI3K PI3K Dimerization->PI3K Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 converts to PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Abivertinib Abivertinib Abivertinib->Dimerization BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk BTK BTK Lyn_Syk->BTK PLCG2 PLCγ2 BTK->PLCG2 IP3_DAG IP3 / DAG PLCG2->IP3_DAG Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC NFkB NF-κB Ca_PKC->NFkB Proliferation B-Cell Proliferation & Survival NFkB->Proliferation Abivertinib Abivertinib Abivertinib->BTK Synthesis_Workflow Start1 4-Chloro-7H-pyrrolo [2,3-d]pyrimidine Step1 Protection of Pyrrole Nitrogen Start1->Step1 Intermediate1 Protected Pyrrolopyrimidine Step1->Intermediate1 Step3 Nucleophilic Aromatic Substitution (SNAr) Intermediate1->Step3 Start2 3-Aminophenol Step2 Acrylation Start2->Step2 Intermediate2 N-(3-hydroxyphenyl) -acrylamide Step2->Intermediate2 Intermediate2->Step3 Intermediate3 Coupled Intermediate Step3->Intermediate3 Step4 Buchwald-Hartwig Amination Intermediate3->Step4 Start3 3-Fluoro-4-(4-methyl -piperazin-1-yl)aniline Start3->Step4 Intermediate4 Protected Abivertinib Step4->Intermediate4 Step5 Deprotection Intermediate4->Step5 Abivertinib_Base Abivertinib (Free Base) Step5->Abivertinib_Base Step6 Salt Formation Abivertinib_Base->Step6 Start4 Maleic Acid Start4->Step6 Final_Product This compound Step6->Final_Product Purification_Workflow Crude_Product Crude this compound Washing Solvent Washing (e.g., with DCM, dilute acid/base) Crude_Product->Washing Column_Chromatography Column Chromatography (Silica Gel) Washing->Column_Chromatography Crystallization Crystallization/ Recrystallization Column_Chromatography->Crystallization Filtration_Drying Filtration and Drying Crystallization->Filtration_Drying Final_Product Pure this compound (>99.5%) Filtration_Drying->Final_Product

References

Abivertinib Maleate: A Technical Guide to Target Binding Affinity and Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Abivertinib maleate (B1232345) (formerly known as AC0010) is a third-generation, orally bioavailable, irreversible tyrosine kinase inhibitor (TKI) that potently and selectively targets mutant forms of the Epidermal Growth Factor Receptor (EGFR) and Bruton's Tyrosine Kinase (BTK). Its dual-targeting mechanism offers significant therapeutic potential in the treatment of certain cancers, including non-small cell lung cancer (NSCLC) and B-cell malignancies. This technical guide provides an in-depth analysis of the target binding affinity and kinetics of Abivertinib, compiling available quantitative data, detailing experimental methodologies for its characterization, and visualizing the key signaling pathways it modulates.

Introduction

First and second-generation EGFR TKIs have demonstrated clinical efficacy in NSCLC patients with activating EGFR mutations. However, the emergence of acquired resistance, most commonly through the T790M "gatekeeper" mutation, limits their long-term benefit. Abivertinib was designed to overcome this resistance by irreversibly binding to the cysteine residue (Cys797) in the ATP-binding pocket of EGFR, including the T790M mutant, while sparing the wild-type (WT) receptor, thereby reducing toxicity.

Furthermore, Abivertinib has been identified as a potent irreversible inhibitor of BTK, a key component of the B-cell receptor (BCR) signaling pathway. Dysregulation of BTK activity is implicated in the pathogenesis of various B-cell lymphomas. The ability of Abivertinib to inhibit both EGFR and BTK underscores its potential as a versatile anti-cancer agent.

Target Binding Affinity

The binding affinity of Abivertinib has been primarily characterized by its half-maximal inhibitory concentration (IC50), which quantifies the concentration of the inhibitor required to reduce the activity of a specific enzyme or the proliferation of cells by 50%.

Epidermal Growth Factor Receptor (EGFR)

Abivertinib demonstrates high potency against clinically relevant activating and resistance mutations of EGFR, with significantly lower activity against wild-type EGFR, highlighting its selectivity.

TargetIC50 (nM)Cell Line/Assay TypeReference(s)
EGFR (L858R)0.18Enzymatic Assay[1]
EGFR (T790M)0.18Enzymatic Assay[1]
EGFR (L858R/T790M)0.18Enzymatic Assay[2]
EGFR (Wild-Type)7.68Enzymatic Assay[1][2]
p-EGFR (NCI-H1975 cells)7.3Cellular Assay[2]
p-EGFR (NIH/3T3_TC32T8 cells)2.8Cellular Assay[2]
Bruton's Tyrosine Kinase (BTK)

Abivertinib also exhibits potent inhibitory activity against BTK.

TargetIC50 (nM)Cell Line/Assay TypeReference(s)
BTK59Cellular Assay[2]

Binding Kinetics of an Irreversible Inhibitor

As an irreversible inhibitor, Abivertinib's interaction with its target kinases is a two-step process. The first step is the reversible formation of a non-covalent complex (E•I), characterized by the inhibition constant (Ki). This is followed by the second step, the formation of a stable, covalent bond between the inhibitor and the enzyme (E-I), which is defined by the inactivation rate constant (kinact).

Experimental Protocols

Kinase Inhibition Assay (IC50 Determination)

The inhibitory activity of Abivertinib against EGFR and BTK is typically determined using in vitro kinase assays.

Objective: To determine the concentration of Abivertinib required to inhibit 50% of the kinase activity.

Methodology:

  • Enzyme and Substrate Preparation: Recombinant human EGFR (wild-type and mutant forms) or BTK enzyme is used. A specific peptide substrate for the kinase is prepared in an appropriate assay buffer.

  • Compound Dilution: Abivertinib maleate is serially diluted in DMSO to create a range of concentrations.

  • Kinase Reaction: The kinase, substrate, and ATP are incubated in the presence of varying concentrations of Abivertinib. The reaction is typically initiated by the addition of ATP.

  • Detection: The amount of phosphorylated substrate is quantified. This can be achieved through various methods, such as:

    • Radiometric Assays: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.

    • Fluorescence-Based Assays: Employing fluorescently labeled antibodies that specifically recognize the phosphorylated substrate.

    • Luminescence-Based Assays: Using assays that measure the amount of ATP remaining after the kinase reaction.

  • Data Analysis: The percentage of kinase inhibition is plotted against the logarithm of the Abivertinib concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis. For irreversible inhibitors, the IC50 value is time-dependent; therefore, a fixed pre-incubation time is crucial for comparable results.

Determination of kinact and Ki

The kinetic parameters for irreversible inhibitors are determined by measuring the rate of enzyme inactivation over time.

Objective: To determine the inactivation rate constant (kinact) and the inhibition constant (Ki).

Methodology:

  • Continuous Assay (Progress Curve Analysis):

    • The kinase reaction is initiated in the presence of a fixed concentration of substrate and varying concentrations of Abivertinib.

    • The formation of the product is monitored continuously over time.

    • The resulting progress curves will show a time-dependent decrease in the reaction rate as the enzyme is progressively inactivated.

    • The observed rate of inactivation (kobs) at each inhibitor concentration is determined by fitting the progress curves to an exponential decay equation.

  • Discontinuous Assay (Incubation-Dilution Method):

    • The enzyme is pre-incubated with various concentrations of Abivertinib for different periods.

    • At specific time points, aliquots are taken and diluted into a reaction mixture containing a high concentration of substrate to stop further inactivation and measure the remaining enzyme activity.

    • The kobs is determined from the slope of the plot of the natural log of the remaining enzyme activity versus the pre-incubation time.

  • Data Analysis:

    • A plot of kobs versus the inhibitor concentration ([I]) is generated.

    • For a one-step irreversible inhibition model, this plot will be linear, and the slope will be equal to kinact/Ki.

    • For a two-step model, the data will fit a hyperbolic equation: kobs = kinact * [I] / (Ki + [I])

    • Non-linear regression analysis of this plot allows for the determination of both kinact and Ki.

Cellular Phosphorylation Assay (Western Blotting)

This method is used to assess the ability of Abivertinib to inhibit the phosphorylation of its target kinases and downstream signaling proteins within a cellular context.

Objective: To determine the effect of Abivertinib on the phosphorylation status of EGFR, BTK, and downstream effectors like Akt and ERK.

Methodology:

  • Cell Culture and Treatment: Cancer cell lines expressing the target kinases (e.g., NCI-H1975 for EGFR T790M, or mantle cell lymphoma lines for BTK) are cultured to a suitable confluency. The cells are then treated with varying concentrations of Abivertinib for a specified duration.

  • Cell Lysis: After treatment, the cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

  • Protein Quantification: The total protein concentration in each lysate is determined using a protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal loading for electrophoresis.

  • SDS-PAGE and Western Blotting:

    • Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • The separated proteins are then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • The membrane is blocked with a solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

    • The membrane is incubated with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., p-EGFR, p-BTK, p-Akt, p-ERK) and their total protein counterparts.

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: The intensity of the bands corresponding to the phosphorylated proteins is quantified and normalized to the intensity of the total protein bands to determine the extent of inhibition.

Signaling Pathways and Visualizations

Abivertinib exerts its anti-cancer effects by inhibiting key signaling pathways that drive cell proliferation, survival, and differentiation.

EGFR Signaling Pathway

The EGFR signaling cascade is a critical regulator of cell growth. Upon ligand binding, EGFR dimerizes and autophosphorylates, creating docking sites for adaptor proteins that activate downstream pathways, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways. Abivertinib blocks the initial autophosphorylation of EGFR, thereby inhibiting the activation of these pro-survival and proliferative signals.

EGFR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates Abivertinib Abivertinib Abivertinib->EGFR Irreversibly Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: EGFR signaling pathway and the point of inhibition by Abivertinib.

BTK Signaling Pathway

In B-cells, antigen binding to the B-cell receptor (BCR) initiates a signaling cascade involving the phosphorylation and activation of BTK. Activated BTK, in turn, activates downstream pathways, including the PLCγ2-NF-κB and PI3K-AKT pathways, which are crucial for B-cell proliferation, survival, and differentiation. Abivertinib's irreversible inhibition of BTK blocks these downstream signals.

BTK_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm_btk Cytoplasm cluster_downstream Downstream Effects Antigen Antigen BCR BCR Antigen->BCR Binds LYN_SYK LYN/SYK BCR->LYN_SYK Activates Abivertinib_BTK Abivertinib BTK BTK Abivertinib_BTK->BTK Irreversibly Inhibits LYN_SYK->BTK Phosphorylates PLCg2 PLCγ2 BTK->PLCg2 PI3K_AKT PI3K/AKT BTK->PI3K_AKT NFkB NF-κB Pathway PLCg2->NFkB Cell_Effects B-Cell Proliferation & Survival PI3K_AKT->Cell_Effects NFkB->Cell_Effects

Caption: BTK signaling pathway and the point of inhibition by Abivertinib.

Experimental Workflow for Kinase Inhibition Analysis

The general workflow for characterizing the binding affinity and kinetics of Abivertinib involves a series of integrated in vitro and cellular assays.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_cellular Cellular Characterization cluster_data Data Analysis & Interpretation Kinase_Assay Enzymatic Kinase Assay (IC50 Determination) IC50_Curve IC50 Dose-Response Curve Kinase_Assay->IC50_Curve Kinetic_Analysis Kinetic Analysis (k_inact / K_i Determination) Kinetic_Plot k_obs vs. [I] Plot Kinetic_Analysis->Kinetic_Plot Cell_Culture Cell Line Culture (e.g., NCI-H1975) Treatment Treatment with Abivertinib Cell_Culture->Treatment Western_Blot Western Blot Analysis (p-EGFR, p-BTK, etc.) Treatment->Western_Blot WB_Quant Western Blot Quantification Western_Blot->WB_Quant

Caption: General experimental workflow for Abivertinib characterization.

Conclusion

This compound is a potent and selective irreversible inhibitor of mutant EGFR and BTK. Its high affinity for clinically relevant mutant forms of EGFR, coupled with its sparing of the wild-type receptor, provides a strong rationale for its use in T790M-positive NSCLC. The dual inhibition of BTK further expands its therapeutic potential to B-cell malignancies. The characterization of its binding affinity through IC50 determination and the elucidation of its irreversible binding kinetics through the measurement of kinact/Ki are critical for understanding its mechanism of action and for guiding its clinical development. The experimental protocols outlined in this guide provide a framework for the comprehensive evaluation of Abivertinib and other covalent kinase inhibitors.

References

Abivertinib Maleate: A Technical Deep Dive into its Pharmacokinetics and Pharmacodynamics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Abivertinib maleate (B1232345), an orally available, irreversible, third-generation tyrosine kinase inhibitor (TKI), has emerged as a significant agent in targeted cancer therapy and immunomodulation.[1][2][3] This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of Abivertinib, summarizing key data from preclinical and clinical studies. It is designed to be a resource for researchers, scientists, and professionals involved in drug development.

Abivertinib selectively targets mutant forms of the epidermal growth factor receptor (EGFR) and Bruton's tyrosine kinase (BTK).[4][5][6] Its dual-targeting capability underlies its therapeutic potential in non-small cell lung cancer (NSCLC) and B-cell malignancies, as well as its investigational use in treating cytokine storms associated with COVID-19.[1][4][7][8]

Pharmacodynamics: Mechanism of Action and In Vitro Activity

Abivertinib's primary mechanism of action involves the irreversible inhibition of specific mutant forms of EGFR and BTK, leading to the downregulation of key signaling pathways involved in cell proliferation, survival, and inflammation.

EGFR Inhibition

Abivertinib is a potent and selective inhibitor of EGFR mutations, including the T790M "gatekeeper" mutation, which is a major cause of acquired resistance to first-generation EGFR TKIs.[1] It also inhibits common activating mutations like L858R and exon 19 deletions, while showing minimal activity against wild-type EGFR, which may contribute to a more favorable safety profile compared to non-selective inhibitors.[1][3][9]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus EGFR EGFR (Mutant) PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS Abivertinib Abivertinib Abivertinib->EGFR Proliferation Cell Proliferation & Survival mTOR mTOR mTOR->Proliferation ERK ERK ERK->Proliferation

In Vitro Inhibitory Activity against EGFR:

TargetIC50 (nM)Cell LineNotes
EGFR L858R0.18-[2][10][11]
EGFR T790M0.18-[2][10][11]
Wild-Type EGFR7.68-[2][10][11]
Mutant EGFR Phosphorylation2.8NIH/3T3_TC32T8[2][10]
Mutant EGFR Phosphorylation7.3NCI-H1975[2][10]
BTK Inhibition

Abivertinib also irreversibly binds to and inhibits BTK, a critical enzyme in B-cell receptor signaling.[5][12] This inhibition disrupts B-cell proliferation and survival, making it a potential treatment for B-cell malignancies.[1] Furthermore, BTK plays a crucial role in immune regulation and inflammatory responses.[1] By inhibiting BTK, Abivertinib can reduce the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α, which is the rationale for its investigation in mitigating the cytokine storm in severe COVID-19.[5][12][13]

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) BTK BTK BCR->BTK Abivertinib Abivertinib Abivertinib->BTK Proliferation B-Cell Proliferation & Survival Cytokines Cytokine Production NFkB NFkB NFkB->Proliferation NFkB->Cytokines

In Vitro Inhibitory Activity against BTK:

TargetIC50 (nM)Cell Type
BTK Target Occupancy0.78Human Peripheral Blood Mononuclear Cells (PBMCs)

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion

Absorption and Distribution

Abivertinib is administered orally.[2] In preclinical xenograft models, following oral administration, the time to maximum plasma concentration (Tmax) was observed between 1 to 2 hours.[14] The bioavailability in these models ranged from 15.9% to 41.4%.[14] The elimination half-life (t1/2) was approximately 1.73 hours, indicating rapid distribution into tissues.[14] The total body clearance and volume of distribution were estimated to be 5.91 L/h/kg and 14.76 L/kg, respectively.[14]

Metabolism and Excretion

A study in patients with advanced NSCLC using radiolabeled [14C]-abivertinib provided key insights into its metabolism and excretion.[15]

  • Primary Route of Elimination: The majority of the radioactive dose (79.78%) was excreted in the feces, with a smaller portion (2.38%) found in the urine.[15]

  • Parent Drug in Circulation: Unchanged abivertinib was the main radioactive component in plasma within the first 24 hours, accounting for 59.17% of the total drug-related radioactivity.[15]

  • Metabolites: Glutathione (B108866) conjugation plays a significant role in the metabolic clearance of Abivertinib.[15] Eight metabolites were identified in plasma. The major circulating metabolite was MII-7 (a cysteine glycine (B1666218) conjugate), accounting for about 10.6% of the total drug-related exposure.[15] The two main metabolites in excreta were MII-2 (an abivertinib cysteine-glycine (B12064536) adduct) and M7 (a reduced product of abivertinib).[15]

Clinical Efficacy and Safety in NSCLC

Multiple Phase I and II clinical trials have evaluated the efficacy and safety of Abivertinib in patients with EGFR T790M-mutant NSCLC who have progressed on prior EGFR-TKI therapy.[1][16]

Clinical_Trial_Workflow cluster_phase1 Phase I cluster_phase2 Phase II DoseEscalation Dose Escalation (50-350 mg BID) RP2D Determine Recommended Phase II Dose (RP2D) DoseEscalation->RP2D PatientEnrollment Enroll EGFR T790M+ NSCLC Patients RP2D->PatientEnrollment Treatment Treat with RP2D (300 mg BID) PatientEnrollment->Treatment EfficacySafety Evaluate Efficacy (ORR) and Safety Treatment->EfficacySafety

Summary of Clinical Efficacy in EGFR T790M+ NSCLC (Phase II, RP2D: 300 mg BID):

Efficacy EndpointResult95% Confidence Interval
Objective Response Rate (ORR)52.2% - 56.5%45.2% - 59.1%
Disease Control Rate (DCR)88.0%82.9% - 92.1%
Median Duration of Response (DoR)8.5 months6.1 - 9.2 months
Median Progression-Free Survival (PFS)7.5 months6.0 - 8.8 months
Median Overall Survival (OS)24.9 - 28.2 months22.4 months - Not Reached

Data compiled from multiple reports of the NCT02330367 study.[16][17][18][19]

Common Treatment-Related Adverse Events (≥30%):

Adverse EventFrequency
Alanine Aminotransferase (ALT) Increase64.8%
Diarrhea61.2%
Aspartate Aminotransferase (AST) Increase57.3%
Rash37.0%

Grade 3/4 treatment-related adverse events were experienced by 32.6% of patients.[16][17]

Experimental Protocols

In Vitro Kinase Assays
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of Abivertinib against various EGFR mutants and wild-type EGFR.

  • Methodology: Standard in vitro kinase assays are typically performed using purified recombinant human EGFR proteins. The kinase activity is measured in the presence of varying concentrations of the inhibitor. The IC50 value is then calculated, representing the concentration of the drug that inhibits 50% of the enzyme's activity.

Cell-Based Phosphorylation Assays
  • Objective: To assess the inhibitory effect of Abivertinib on EGFR phosphorylation in cancer cell lines.

  • Methodology: NCI-H1975 (harboring L858R and T790M mutations) and A431 (wild-type EGFR) cell lines are commonly used.[2] Cells are treated with a range of Abivertinib concentrations. Cell lysates are then subjected to Western blotting to detect the phosphorylation status of EGFR and its downstream targets like Akt and ERK1/2.[2]

Animal Xenograft Studies
  • Objective: To evaluate the in vivo anti-tumor efficacy of Abivertinib.

  • Methodology: Nude mice are subcutaneously implanted with human NSCLC cells harboring EGFR mutations (e.g., NCI-H1975).[2][14] Once tumors reach a specified size, mice are treated with oral doses of Abivertinib or a vehicle control. Tumor volume and body weight are monitored regularly.[2]

Human Mass Balance Study
  • Objective: To investigate the absorption, metabolism, and excretion of Abivertinib in humans.

  • Methodology: A single oral dose of [14C]-labeled Abivertinib is administered to patients with advanced NSCLC. Blood, urine, and feces are collected at various time points. Radioactivity in these samples is measured to determine the mass balance. Metabolite profiling is conducted using techniques like liquid chromatography-mass spectrometry (LC-MS).[15]

Conclusion

Abivertinib maleate is a potent, irreversible dual inhibitor of mutant EGFR and BTK. Its pharmacokinetic profile supports oral administration, with primary elimination through the fecal route after metabolic conversion, mainly via glutathione conjugation. In clinical trials for EGFR T790M-positive NSCLC, Abivertinib has demonstrated significant efficacy with a manageable safety profile. Its pharmacodynamic properties also provide a strong rationale for its investigation in B-cell malignancies and inflammatory conditions like severe COVID-19. This technical guide summarizes the core pharmacokinetic and pharmacodynamic data, providing a foundation for further research and development of this promising therapeutic agent.

References

Abivertinib Maleate: A Technical Whitepaper for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Abivertinib is a third-generation, orally available, irreversible tyrosine kinase inhibitor (TKI) that potently and selectively targets mutant forms of the epidermal growth factor receptor (EGFR), including the T790M resistance mutation, as well as Bruton's tyrosine kinase (BTK). This dual inhibitory activity gives Abivertinib a unique pharmacological profile with therapeutic potential in both non-small cell lung cancer (NSCLC) and various B-cell malignancies. This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, key experimental data, and clinical development status of Abivertinib maleate (B1232345).

Chemical and Physical Properties

Abivertinib maleate has been synthesized in various forms, including anhydrous, monomaleate, and dihydrate maleate salts. The chemical identifiers for these forms are detailed below.

PropertyAbivertinib (Free Base)This compoundThis compound Dihydrate
CAS Number 1557267-42-1[1]1557268-88-8[1][2][3][4]1822357-78-7[1]
Molecular Formula C₂₆H₂₆FN₇O₂[1]C₃₀H₃₀FN₇O₆[3]C₃₀H₃₄FN₇O₈[5]
Molecular Weight 487.53 g/mol [1]603.60 g/mol [2][3]639.6 g/mol [5]

Mechanism of Action and Signaling Pathways

Abivertinib exerts its therapeutic effects through the irreversible inhibition of key signaling proteins involved in cancer cell proliferation and survival.

EGFR Inhibition in Non-Small Cell Lung Cancer

Abivertinib is a third-generation EGFR-TKI designed to overcome resistance to earlier-generation inhibitors in NSCLC.[2][6] It selectively targets common activating EGFR mutations (e.g., L858R and exon 19 deletions) and the T790M "gatekeeper" mutation, which is a primary mechanism of acquired resistance.[2][6] By covalently binding to a cysteine residue in the ATP-binding site of mutant EGFR, Abivertinib irreversibly blocks its kinase activity.[4][7] This inhibition prevents the autophosphorylation of EGFR and subsequently abrogates downstream signaling through pathways critical for tumor growth and survival, such as the PI3K/Akt and MAPK/ERK pathways.[1][8]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGF EGF EGFR Mutant EGFR (L858R, del19, T790M) EGF->EGFR Ligand Binding PI3K PI3K EGFR->PI3K Activation RAS RAS EGFR->RAS Activation Abivertinib Abivertinib Abivertinib->EGFR Irreversible Inhibition Akt Akt PI3K->Akt Proliferation_Survival Cell Proliferation & Survival Akt->Proliferation_Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation_Survival

Figure 1: EGFR Signaling Pathway Inhibition by Abivertinib.

BTK Inhibition in B-Cell Malignancies and Inflammation

In addition to its effects on EGFR, Abivertinib is also a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK).[2][3][9] BTK is a non-receptor tyrosine kinase crucial for B-cell receptor (BCR) signaling, which is essential for B-cell proliferation, survival, and differentiation.[10] By inhibiting BTK, Abivertinib disrupts the BCR signaling cascade, leading to apoptosis in malignant B-cells.[1][9] This mechanism of action is being explored in clinical trials for B-cell lymphomas.[2] Furthermore, BTK plays a role in inflammatory responses, and Abivertinib's ability to inhibit BTK has led to its investigation in conditions characterized by cytokine storms, such as severe COVID-19.[3][11]

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) BTK BTK BCR->BTK Activation Abivertinib Abivertinib Abivertinib->BTK Irreversible Inhibition PLCg2 PLCg2 BTK->PLCg2 NF-kB NF-kB PLCg2->NF-kB Proliferation_Survival B-Cell Proliferation & Survival NF-kB->Proliferation_Survival

Figure 2: BTK Signaling Pathway Inhibition by Abivertinib.

Preclinical Efficacy

Abivertinib has demonstrated potent and selective inhibitory activity in a variety of preclinical models.

TargetIC₅₀ (nM)Cell Line/System
EGFR L858R0.18[1]Enzyme Assay
EGFR T790M0.18[1]Enzyme Assay
Wild-Type EGFR7.68[1]Enzyme Assay
p-EGFR (NCI-H1975 cells)7.3[1]Cell-based Assay
p-EGFR (NIH/3T3_TC32T8 cells)2.8[1]Cell-based Assay

IC₅₀: Half-maximal inhibitory concentration

The data indicate that Abivertinib is highly potent against mutant forms of EGFR while showing significantly less activity against the wild-type receptor, suggesting a favorable therapeutic window.[1]

Clinical Development

Abivertinib has undergone extensive clinical investigation, primarily in patients with NSCLC who have developed resistance to first-line EGFR-TKI therapy.

Phase I/II Study in NSCLC (NCT02330367)

A multicenter, open-label Phase I/II study was conducted to evaluate the safety, pharmacokinetics, and efficacy of Abivertinib in patients with advanced NSCLC who progressed after prior EGFR-TKI therapy and were positive for the T790M mutation.[5][12]

Key Findings:

  • Recommended Phase II Dose (RP2D): 300 mg twice daily.[5][12][13]

  • Objective Response Rate (ORR): 52.2% in response-evaluable patients.[5][13]

  • Disease Control Rate (DCR): 88.0%.[5][13]

  • Median Progression-Free Survival (PFS): 7.5 months.[5][13]

  • Median Overall Survival (OS): 24.9 months.[13]

The study concluded that Abivertinib demonstrated favorable clinical efficacy with a manageable safety profile in this patient population.[5][13]

Clinical_Trial_Workflow cluster_phase1 Phase I: Dose Escalation cluster_phase2 Phase II: Dose Expansion Patient_Population NSCLC Patients with EGFR T790M Mutation (Post 1st-gen TKI) Dose_Escalation Abivertinib Dosing (50mg to 350mg BID) Patient_Population->Dose_Escalation RP2D_Determination Determine Recommended Phase II Dose (RP2D) Dose_Escalation->RP2D_Determination Dose_Expansion Administer RP2D (300mg BID) RP2D_Determination->Dose_Expansion Efficacy_Safety_Endpoints Primary Endpoint: ORR Secondary Endpoints: DCR, PFS, OS, Safety Dose_Expansion->Efficacy_Safety_Endpoints

Figure 3: Workflow of the Phase I/II Clinical Trial for Abivertinib in NSCLC.

Experimental Protocols

The following sections outline the general methodologies for key experiments used to characterize the activity of Abivertinib.

Kinase Inhibition Assay (EGFR/BTK)

The inhibitory activity of Abivertinib against EGFR and BTK is typically determined using a kinase assay, such as the ADP-Glo™ Kinase Assay.

  • Reaction Setup: A reaction mixture is prepared containing the purified kinase (e.g., recombinant human EGFR T790M or BTK), a suitable substrate (e.g., a poly-peptide), and ATP in a kinase buffer (e.g., 40mM Tris-HCl, 20mM MgCl₂, 0.1 mg/mL BSA).

  • Inhibitor Addition: Serial dilutions of this compound are added to the reaction mixture.

  • Reaction Initiation and Incubation: The kinase reaction is initiated by the addition of ATP and incubated at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • ADP Detection: The amount of ADP produced, which is proportional to kinase activity, is measured. In the ADP-Glo™ assay, remaining ATP is first depleted, and then the ADP is converted back to ATP, which is quantified via a luciferase-based luminescence reaction.

  • Data Analysis: The luminescence signal is measured using a plate reader. The IC₅₀ value is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Cell-Based EGFR Phosphorylation Assay (Western Blot)

This assay measures the ability of Abivertinib to inhibit EGFR autophosphorylation in cancer cell lines.

  • Cell Culture and Treatment: Human cancer cells expressing mutant EGFR (e.g., NCI-H1975, which harbors L858R and T790M mutations) are cultured to 70-80% confluency. The cells are then treated with varying concentrations of Abivertinib for a specified time (e.g., 2 hours).

  • Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed with a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in each cell lysate is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for phosphorylated EGFR (p-EGFR, e.g., at tyrosine 1068). The membrane is subsequently incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Normalization: To ensure equal protein loading, the membrane is stripped and re-probed with an antibody against total EGFR and a loading control protein (e.g., β-actin). Densitometry is used to quantify the band intensities and determine the extent of p-EGFR inhibition.[1]

Cell Viability Assay (MTT Assay)

The cytotoxic effect of Abivertinib on cancer cells is commonly assessed using a cell viability assay such as the MTT assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with a range of concentrations of Abivertinib and incubated for a specified period (e.g., 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 1-4 hours. Metabolically active cells reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: A solubilization solution (e.g., DMSO or a detergent-based solution) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate spectrophotometer at a wavelength of approximately 570 nm.

  • Data Analysis: Cell viability is expressed as a percentage of the untreated control, and the IC₅₀ value is determined.

Conclusion

This compound is a promising dual inhibitor of mutant EGFR and BTK with a well-defined mechanism of action and demonstrated clinical efficacy in T790M-positive NSCLC. Its unique dual-targeting capability also presents therapeutic opportunities in B-cell malignancies and potentially in inflammatory conditions. The data summarized in this whitepaper provide a solid foundation for further research and development of Abivertinib as a valuable targeted therapy in oncology and beyond.

References

Abivertinib Maleate: A Technical Guide to its Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Abivertinib maleate (B1232345) (formerly known as AC0010) is a novel, orally available, third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that also potently and irreversibly inhibits Bruton's tyrosine kinase (BTK). This dual mechanism of action has positioned Abivertinib as a versatile therapeutic candidate for various oncologic and inflammatory conditions. Initially developed to overcome resistance to first- and second-generation EGFR TKIs in non-small cell lung cancer (NSCLC), its immunomodulatory properties have also led to its investigation in B-cell malignancies and cytokine storm-related diseases such as COVID-19. This technical guide provides an in-depth overview of the discovery, development history, mechanism of action, and clinical evaluation of Abivertinib maleate, with a focus on the experimental methodologies and quantitative data that have defined its therapeutic profile.

Discovery and Rationale

The development of Abivertinib was driven by a critical unmet need in the treatment of NSCLC. While first-generation EGFR TKIs like gefitinib (B1684475) and erlotinib (B232) were effective in patients with activating EGFR mutations (e.g., exon 19 deletions or L858R mutation), the majority of patients eventually developed resistance. The most common mechanism of acquired resistance, accounting for approximately 50-60% of cases, is the emergence of a secondary mutation in the EGFR gene, T790M, often referred to as the "gatekeeper" mutation.

The scientific rationale behind Abivertinib was to design a third-generation EGFR TKI with a high affinity for and potent inhibition of the T790M mutant EGFR, while sparing wild-type (WT) EGFR to minimize off-target toxicities commonly associated with earlier generation inhibitors, such as skin rash and diarrhea. The discovery process involved screening a library of small molecules to identify a compound with the desired selectivity and irreversible binding properties. Abivertinib emerged as a lead candidate due to its potent activity against EGFR T790M and its favorable preclinical profile.

During its development, the inhibitory activity of Abivertinib against BTK was also discovered. BTK is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, survival, and differentiation. Dysregulation of the BCR pathway is a hallmark of many B-cell malignancies. The dual inhibition of EGFR and BTK by Abivertinib opened up new avenues for its therapeutic application beyond NSCLC.

Mechanism of Action

Abivertinib exerts its therapeutic effects through the irreversible inhibition of two key signaling kinases: EGFR and BTK.

EGFR Inhibition

Abivertinib is a pyrrolopyrimidine-based TKI that covalently binds to the cysteine residue at position 797 (Cys797) in the ATP-binding pocket of the EGFR kinase domain. This irreversible binding blocks the downstream signaling pathways that promote tumor cell proliferation, survival, and metastasis.

Key features of Abivertinib's EGFR inhibition include:

  • High affinity for mutant EGFR: Abivertinib demonstrates potent inhibition of EGFR with activating mutations (L858R, exon 19 deletion) and the T790M resistance mutation.

  • Selectivity over wild-type EGFR: The drug exhibits significantly lower activity against WT EGFR, which is expected to translate into a better safety profile compared to non-selective EGFR inhibitors.

  • Irreversible binding: The covalent bond formation leads to sustained inhibition of EGFR signaling.

BTK Inhibition

Abivertinib also forms a covalent bond with a cysteine residue (Cys481) in the active site of BTK. This irreversible inhibition blocks the BCR signaling cascade, leading to a reduction in B-cell proliferation and survival. The inhibition of BTK also has immunomodulatory effects, as it can suppress the production of pro-inflammatory cytokines, which provided the rationale for its investigation in COVID-19-related cytokine storm.

Preclinical Development

The preclinical evaluation of Abivertinib involved a series of in vitro and in vivo studies to characterize its potency, selectivity, and anti-tumor activity.

In Vitro Studies

3.1.1. Kinase Inhibition Assays

The inhibitory activity of Abivertinib against various EGFR mutants and WT EGFR, as well as BTK, was determined using biochemical kinase assays.

Experimental Protocol: EGFR and BTK Kinase Inhibition Assay (Representative)

A common method for determining the half-maximal inhibitory concentration (IC50) is a radiometric or fluorescence-based kinase assay.

  • Enzyme and Substrate Preparation: Recombinant human EGFR (WT, L858R, T790M) or BTK enzyme and a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1) are prepared in a kinase reaction buffer.

  • Compound Dilution: Abivertinib is serially diluted to a range of concentrations.

  • Kinase Reaction: The kinase, substrate, and Abivertinib are incubated in the presence of ATP (often radiolabeled with ³²P or ³³P, or in the presence of a fluorescent ATP analog).

  • Detection: The amount of phosphorylated substrate is quantified. For radiometric assays, this involves capturing the phosphorylated substrate on a filter and measuring radioactivity. For fluorescence-based assays, a change in fluorescence polarization or intensity is measured.

  • IC50 Calculation: The percentage of kinase inhibition at each drug concentration is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.

3.1.2. Cell-Based Assays

The anti-proliferative activity of Abivertinib was evaluated in various cancer cell lines harboring different EGFR mutations.

Experimental Protocol: Cell Viability Assay (Representative)

The effect of Abivertinib on the viability of cancer cell lines is typically assessed using a colorimetric or fluorometric assay.

  • Cell Seeding: Cancer cells (e.g., NCI-H1975, which harbors the L858R and T790M EGFR mutations) are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with a range of concentrations of Abivertinib for a specified period (e.g., 72 hours).

  • Viability Reagent Addition: A viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a reagent that measures ATP content (e.g., CellTiter-Glo®) is added to the wells.

  • Signal Measurement: The absorbance or luminescence is measured using a plate reader.

  • Data Analysis: The percentage of cell viability relative to untreated control cells is calculated, and the IC50 value is determined.

In Vivo Studies

The anti-tumor efficacy of Abivertinib was assessed in animal models, typically mouse xenograft models.

Experimental Protocol: Xenograft Tumor Model (Representative)

  • Cell Implantation: Human cancer cells (e.g., NCI-H1975) are subcutaneously injected into immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth: The tumors are allowed to grow to a palpable size.

  • Treatment Administration: The mice are randomized into treatment and control groups. Abivertinib is administered orally at various doses and schedules.

  • Tumor Measurement: Tumor volume is measured regularly using calipers.

  • Efficacy Evaluation: The anti-tumor efficacy is evaluated by comparing the tumor growth in the treated groups to the control group. Other parameters such as body weight and overall survival may also be monitored.

Quantitative Data Summary

Table 1: In Vitro Inhibitory Activity of Abivertinib
TargetAssay TypeIC50 (nM)Reference
EGFR (L858R)Kinase Assay0.18
EGFR (T790M)Kinase Assay0.18
EGFR (WT)Kinase Assay7.68
EGFR Phosphorylation (NCI-H1975 cells)Cellular Assay7.3
EGFR Phosphorylation (NIH/3T3_TC32T8 cells)Cellular Assay2.8

Clinical Development

Abivertinib has undergone extensive clinical evaluation in various indications, most notably NSCLC and COVID-19.

Non-Small Cell Lung Cancer (NSCLC)

The primary clinical development program for Abivertinib has focused on patients with EGFR T790M-positive NSCLC who have progressed on prior EGFR TKI therapy.

Pivotal Clinical Trial: NCT02330367

This was a multicenter, open-label, single-arm, Phase I/II study conducted in China.

  • Phase I (Dose Escalation): The primary objective was to determine the maximum tolerated dose (MTD) and the recommended Phase II dose (RP2D) of Abivertinib.

  • Phase II (Dose Expansion): The primary objective was to evaluate the efficacy and safety of Abivertinib at the RP2D.

Experimental Protocol: NCT02330367

  • Patient Population: Patients with locally advanced or metastatic NSCLC with a confirmed EGFR T790M mutation who had progressed after treatment with a first-generation EGFR TKI.

  • Treatment: Abivertinib was administered orally twice daily in 28-day cycles.

  • Dose: The Phase I part evaluated doses from 50 mg to 350 mg twice daily. The RP2D was determined to be 300 mg twice daily.

  • Primary Endpoints:

    • Phase I: MTD and RP2D

    • Phase II: Objective Response Rate (ORR) as assessed by an Independent Review Committee (IRC) based on RECIST v1.1.

  • Secondary Endpoints: Disease Control Rate (DCR), Duration of Response (DoR), Progression-Free Survival (PFS), and Overall Survival (OS).

Table 2: Efficacy of Abivertinib in EGFR T790M-Positive NSCLC (NCT02330367, Phase II)
Efficacy EndpointResult95% Confidence IntervalReference
Objective Response Rate (ORR)52.2%45.2% - 59.1%
Disease Control Rate (DCR)88.0%82.9% - 92.1%
Median Duration of Response (DoR)8.5 months6.1 - 9.2 months
Median Progression-Free Survival (PFS)7.5 months6.0 - 8.8 months
Median Overall Survival (OS)24.9 months22.4 months - Not Reached
COVID-19

The rationale for investigating Abivertinib in COVID-19 was its ability to inhibit BTK and thereby reduce the production of inflammatory cytokines, potentially mitigating the severe inflammatory response (cytokine storm) associated with severe COVID-19.

Key Clinical Trial: NCT04440007

This was a Phase II, randomized, double-blind, placebo-controlled study to evaluate the safety and efficacy of Abivertinib in hospitalized patients with moderate to severe COVID-19.

Experimental Protocol: NCT04440007

  • Patient Population: Hospitalized patients with a confirmed SARS-CoV-2 infection and moderate to severe pulmonary symptoms.

  • Treatment: Abivertinib administered orally in addition to standard of care, compared to placebo plus standard of care.

  • Primary Endpoint: To assess the safety and efficacy of Abivertinib in this patient population.

Table 3: Key Efficacy Results of Abivertinib in "At-Risk" Hospitalized COVID-19 Patients (US and Brazil Phase 2 Studies)
OutcomeAbivertinib GroupControl GroupImprovement with AbivertinibReference
US Study
Avoidance of Death or Respiratory Failure at 1 Month78.3%58.3%20%
Brazil Study
Avoidance of Death or Respiratory Failure at 1 Month69.6%44.4%25%

Signaling Pathways and Experimental Workflows

Signaling Pathways

Diagram 1: Simplified EGFR Signaling Pathway and Inhibition by Abivertinib

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS P PI3K PI3K EGFR->PI3K P RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation EGF EGF EGF->EGFR Abivertinib Abivertinib Abivertinib->EGFR

Caption: EGFR signaling pathway and the inhibitory action of Abivertinib.

Diagram 2: Simplified BTK Signaling Pathway and Inhibition by Abivertinib

BTK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN SYK SYK LYN->SYK P BTK BTK SYK->BTK P PLCg2 PLCγ2 BTK->PLCg2 P NFkB NF-κB PLCg2->NFkB Proliferation B-Cell Proliferation and Survival NFkB->Proliferation Antigen Antigen Antigen->BCR Abivertinib Abivertinib Abivertinib->BTK clinical_trial_workflow cluster_screening Screening cluster_phase1 Phase I: Dose Escalation cluster_phase2 Phase II: Dose Expansion cluster_outcomes Outcomes Eligibility Patient Eligibility Screening: - Advanced/Metastatic NSCLC - EGFR T790M Mutation - Prior EGFR TKI Progression DoseEscalation Dose Escalation Cohorts (50mg to 350mg BID) Eligibility->DoseEscalation MTD_RP2D Determine MTD and RP2D (300mg BID) DoseEscalation->MTD_RP2D Treatment Treat Patients at RP2D (300mg BID) MTD_RP2D->Treatment Efficacy Efficacy Assessment (RECIST 1.1): - ORR (Primary) - DCR, DoR, PFS, OS Treatment->Efficacy Safety Safety Assessment (CTCAE v4.0) Treatment->Safety FinalAnalysis Final Data Analysis and Reporting Efficacy->FinalAnalysis Safety->FinalAnalysis

Preclinical Mode of Action of Abivertinib Maleate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Abivertinib maleate, also known as AC0010, is an orally available, third-generation tyrosine kinase inhibitor (TKI) that has demonstrated significant potential in preclinical studies for the treatment of various malignancies.[1][2][3] Structurally distinct as a pyrrolopyrimidine-based inhibitor, Abivertinib exhibits a dual mechanism of action, primarily targeting mutant forms of the Epidermal Growth Factor Receptor (EGFR) and Bruton's Tyrosine Kinase (BTK).[4][5] This technical guide provides an in-depth overview of the preclinical data elucidating the mode of action of Abivertinib, with a focus on its molecular targets, downstream signaling effects, and anti-tumor activity in various cancer models.

Core Mechanism of Action

Abivertinib functions as an irreversible inhibitor, covalently binding to its target kinases to block their activity.[1][2] Its primary mechanisms of action revolve around the inhibition of mutant EGFR and BTK, leading to the suppression of key signaling pathways involved in cell proliferation, survival, and immune regulation.

Dual Targeting of Mutant EGFR and BTK

Preclinical studies have firmly established Abivertinib as a potent and selective inhibitor of both mutant EGFR and BTK.[3][6]

  • Mutant EGFR Inhibition: Abivertinib demonstrates high selectivity for mutant forms of EGFR, including the activating mutations (L858R and exon 19 deletions) and the key resistance mutation, T790M.[2][3] This "gatekeeper" mutation is a major cause of acquired resistance to first-generation EGFR TKIs.[2] Importantly, Abivertinib shows minimal activity against wild-type (WT) EGFR, which is expected to reduce the toxicity profile compared to non-selective EGFR inhibitors.[1][3]

  • BTK Inhibition: In addition to its effects on EGFR, Abivertinib is a potent inhibitor of BTK, a crucial enzyme in the B-cell receptor (BCR) signaling pathway.[4][7] BTK is essential for B-cell proliferation and survival and also plays a critical role in immune regulation and inflammatory responses.[2][8] This dual activity suggests the potential for Abivertinib in treating B-cell malignancies and inflammatory conditions.[5][7]

Quantitative Analysis of Kinase Inhibition and Cellular Effects

The inhibitory potency of Abivertinib has been quantified in various preclinical assays. The following tables summarize the key quantitative data from these studies.

Target EnzymeIC50 (nM)Cell LineIC50 (nM)Reference
EGFR L858R0.18NCI-H1975 (L858R/T790M)7.3[3][6]
EGFR T790M0.18NIH/3T3_TC32T82.8[3][9]
Wild-Type EGFR7.68A431 (WT EGFR)>2000[3][9]
BTK1.6--[10]
BTK (in PBMCs)0.78--[10]

Table 1: In Vitro Kinase and Cellular Inhibitory Activity of Abivertinib. IC50 values represent the concentration of Abivertinib required to inhibit 50% of the target enzyme's activity or cell viability.

Signaling Pathway Modulation

Abivertinib's inhibition of mutant EGFR and BTK leads to the downstream suppression of critical signaling pathways that drive cancer cell proliferation and survival.

EGFR Signaling Pathway

Upon binding to mutant EGFR, Abivertinib effectively blocks its autophosphorylation and subsequent activation of downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways.[3][11] Preclinical studies have shown that Abivertinib potently inhibits the phosphorylation of EGFR at Tyr1068, as well as the phosphorylation of downstream effectors Akt and ERK1/2 in EGFR-mutant non-small cell lung cancer (NSCLC) cell lines such as NCI-H1975 and HCC827.[3][6]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR Mutant EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Abivertinib Abivertinib Abivertinib->EGFR Inhibits

Caption: EGFR signaling pathway inhibited by Abivertinib.

BTK Signaling Pathway

Abivertinib's inhibition of BTK disrupts the B-cell receptor signaling cascade. This leads to reduced B-cell proliferation and survival. In preclinical models of acute myeloid leukemia (AML), Abivertinib has been shown to target the phosphorylation of BTK and the crucial PI3K survival pathway.[7] Furthermore, in AML cells harboring FLT3-ITD mutations, Abivertinib suppressed the expression of p-FLT3 and the downstream target p-STAT5.[7]

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR BCR BTK BTK BCR->BTK PI3K PI3K BTK->PI3K PLCg2 PLCγ2 BTK->PLCg2 Proliferation B-cell Proliferation & Survival PI3K->Proliferation NFkB NF-κB PLCg2->NFkB NFkB->Proliferation Abivertinib Abivertinib Abivertinib->BTK Inhibits

Caption: BTK signaling pathway inhibited by Abivertinib.

In Vivo Anti-Tumor Efficacy

The anti-tumor activity of Abivertinib has been evaluated in various preclinical in vivo models, primarily using xenografts of human cancer cell lines in immunocompromised mice.

Non-Small Cell Lung Cancer (NSCLC) Xenograft Models

In xenograft models using NSCLC cell lines with EGFR mutations, such as NCI-H1975 (L858R/T790M), Abivertinib demonstrated significant, dose-dependent tumor growth inhibition.[3][6] Oral administration of Abivertinib led to tumor regression in these models.[2] In contrast, tumors with wild-type EGFR were not significantly affected by Abivertinib treatment, highlighting its selectivity.[3]

Animal ModelCell LineDosing RegimenTumor Growth InhibitionReference
Athymic Nude MiceNCI-H1975 (EGFR L858R/T790M)12.5-500 mg/kg, p.o., dailySignificant inhibition[3][6]
Athymic Nude MiceHCC827 (EGFR del19)Not specifiedSignificant inhibition[3]
Athymic Nude MiceA431 (WT EGFR)Not specifiedNo significant inhibition[3]

Table 2: In Vivo Efficacy of Abivertinib in NSCLC Xenograft Models.

Other Cancer Models

The preclinical efficacy of Abivertinib extends beyond NSCLC. In models of acute myeloid leukemia (AML), Abivertinib inhibited cell proliferation, reduced colony-forming capacity, and induced apoptosis and cell cycle arrest, particularly in cells with FLT3-ITD mutations.[7] In vivo studies in AML models showed synergistic activity when Abivertinib was combined with homoharringtonine (B1673347) (HHT).[7] Furthermore, preclinical studies in prostate cancer xenograft models suggest that by inhibiting Bone Marrow Tyrosine Kinase on chromosome X (BMX), Abivertinib can block androgen biosynthesis, providing a rationale for its use in castration-resistant prostate cancer (CRPC).[12][13]

Resistance Mechanisms

While Abivertinib is effective against the T790M resistance mutation, preclinical and clinical studies have begun to identify potential mechanisms of acquired resistance to this third-generation TKI. These include:

  • Tertiary EGFR mutations: The EGFR C797S mutation has been identified as a mechanism of resistance to third-generation EGFR inhibitors.[14][15]

  • Bypass pathway activation: Amplification of MET and HER2, as well as mutations in PIK3CA and BRAF, have been observed in patients who developed resistance to Abivertinib.[14][16]

  • Histologic transformation: In some cases, NSCLC can transform into small-cell lung cancer, a different subtype that is not dependent on EGFR signaling.[16]

Experimental Protocols

The following sections detail the general methodologies used in the preclinical evaluation of Abivertinib.

Kinase Assays
  • Objective: To determine the in vitro inhibitory activity of Abivertinib against purified kinase enzymes.

  • General Protocol:

    • Kinase reactions are typically performed in 384-well plates.

    • The reaction mixture contains the purified kinase (e.g., EGFR mutants, BTK), a suitable substrate (e.g., a synthetic peptide), and ATP.

    • Abivertinib is added at various concentrations.

    • The reaction is incubated at room temperature for a defined period (e.g., 60 minutes).

    • The amount of phosphorylated substrate is quantified using methods such as ADP-Glo™ Kinase Assay, which measures the amount of ADP produced.

    • IC50 values are calculated from the dose-response curves.

Kinase_Assay_Workflow Start Start Prepare_Reaction Prepare Reaction Mix (Kinase, Substrate, ATP) Start->Prepare_Reaction Add_Abivertinib Add Abivertinib (Varying Concentrations) Prepare_Reaction->Add_Abivertinib Incubate Incubate (e.g., 60 min at RT) Add_Abivertinib->Incubate Detect_Phosphorylation Detect Phosphorylation (e.g., ADP-Glo) Incubate->Detect_Phosphorylation Calculate_IC50 Calculate IC50 Detect_Phosphorylation->Calculate_IC50 End End Calculate_IC50->End

Caption: General workflow for an in vitro kinase assay.

Cell Viability Assays (MTT/MTS)
  • Objective: To assess the effect of Abivertinib on the proliferation and viability of cancer cell lines.

  • General Protocol:

    • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are treated with a range of concentrations of Abivertinib for a specified duration (e.g., 72 hours).

    • A tetrazolium salt solution (MTT or MTS) is added to each well.

    • Metabolically active cells reduce the tetrazolium salt to a colored formazan (B1609692) product.

    • The absorbance of the formazan product is measured using a microplate reader.

    • Cell viability is expressed as a percentage of the untreated control, and IC50 values are determined.

Western Blotting
  • Objective: To analyze the effect of Abivertinib on the phosphorylation status of key signaling proteins.

  • General Protocol:

    • Cancer cells are treated with Abivertinib for a specified time.

    • Cells are lysed to extract total protein.

    • Protein concentration is determined using an assay like the BCA assay.

    • Equal amounts of protein are separated by size using SDS-PAGE.

    • Proteins are transferred to a membrane (e.g., PVDF).

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with primary antibodies specific for the target proteins (e.g., phospho-EGFR, phospho-Akt, total EGFR, total Akt).

    • The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • The protein bands are visualized using a chemiluminescent substrate.

In Vivo Xenograft Studies
  • Objective: To evaluate the anti-tumor efficacy of Abivertinib in a living organism.

  • General Protocol:

    • Human cancer cells are injected subcutaneously into the flank of immunocompromised mice (e.g., athymic nude mice).

    • Tumors are allowed to grow to a palpable size.

    • Mice are randomized into treatment and control groups.

    • Abivertinib is administered orally at different dose levels, typically once daily.

    • Tumor volume is measured regularly using calipers.

    • Animal body weight is monitored as an indicator of toxicity.

    • At the end of the study, tumors may be excised for further analysis (e.g., western blotting, immunohistochemistry).

Xenograft_Study_Workflow Start Start Cell_Implantation Implant Cancer Cells into Mice Start->Cell_Implantation Tumor_Growth Allow Tumor Growth Cell_Implantation->Tumor_Growth Randomization Randomize Mice into Groups Tumor_Growth->Randomization Treatment Administer Abivertinib (Oral Gavage) Randomization->Treatment Monitoring Monitor Tumor Volume & Body Weight Treatment->Monitoring Analysis Analyze Data & Excise Tumors Monitoring->Analysis End End Analysis->End

Caption: General workflow for a xenograft mouse model study.

Conclusion

Preclinical studies have extensively characterized the mode of action of this compound. Its dual inhibitory activity against mutant EGFR and BTK provides a strong rationale for its clinical development in NSCLC, B-cell malignancies, and potentially other cancers. The selective nature of Abivertinib, particularly its sparing of wild-type EGFR, suggests a favorable safety profile. The in vitro and in vivo data presented in this guide highlight the potent anti-tumor effects of Abivertinib and delineate the key signaling pathways through which it exerts its therapeutic activity. Further research into mechanisms of resistance will be crucial for optimizing its clinical use and developing effective combination strategies.

References

Abivertinib Maleate: A Technical Guide to its Impact on Downstream Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Abivertinib maleate (B1232345) is a novel, third-generation tyrosine kinase inhibitor (TKI) that has demonstrated significant potential in the treatment of certain cancers.[1] This technical guide provides an in-depth analysis of Abivertinib's mechanism of action and its effects on critical downstream signaling pathways. Through a comprehensive review of preclinical and clinical data, this document aims to equip researchers, scientists, and drug development professionals with a thorough understanding of Abivertinib's molecular interactions and therapeutic implications.

Abivertinib is distinguished by its dual-targeting capability, acting as an irreversible inhibitor of both mutant epidermal growth factor receptor (EGFR) and Bruton's tyrosine kinase (BTK).[2] This dual inhibition allows Abivertinib to address both tumor cell proliferation driven by EGFR mutations and aspects of the tumor microenvironment and B-cell malignancies influenced by BTK signaling.[1][2]

Mechanism of Action

Abivertinib's primary mechanism of action involves the irreversible covalent binding to specific cysteine residues within the ATP-binding pockets of its target kinases.[3] This irreversible binding effectively blocks the kinase activity, leading to the inhibition of downstream signaling cascades that are crucial for cancer cell proliferation, survival, and differentiation.[3][4]

Epidermal Growth Factor Receptor (EGFR) Inhibition

In the context of non-small cell lung cancer (NSCLC), Abivertinib selectively targets mutant forms of EGFR, including the T790M resistance mutation, which is a common cause of acquired resistance to first- and second-generation EGFR TKIs.[1] It also inhibits common activating mutations such as L858R and exon 19 deletions, while exhibiting minimal activity against wild-type EGFR, which is expected to reduce toxicity.[3][5] By inhibiting these mutant EGFRs, Abivertinib disrupts the signaling cascades that promote cancer cell growth and survival.[4]

Bruton's Tyrosine Kinase (BTK) Inhibition

In addition to its effects on EGFR, Abivertinib is also a potent inhibitor of BTK, a key enzyme in the B-cell receptor (BCR) signaling pathway.[2] BTK is crucial for B-cell proliferation, differentiation, and survival. By inhibiting BTK, Abivertinib has shown potential in treating B-cell malignancies.[1] Furthermore, BTK plays a role in immune regulation and inflammatory responses, suggesting a broader therapeutic potential for Abivertinib.[1]

Downstream Signaling Pathways Affected by Abivertinib

The inhibition of EGFR and BTK by Abivertinib leads to the modulation of several critical downstream signaling pathways.

EGFR Downstream Signaling

The binding of a ligand, such as Epidermal Growth Factor (EGF), to EGFR triggers receptor dimerization and subsequent autophosphorylation of tyrosine residues in its intracellular domain.[6][] These phosphorylated sites act as docking platforms for various adaptor proteins, leading to the activation of downstream signaling cascades.[8] Abivertinib, by preventing this initial phosphorylation, effectively blocks these pathways.

The primary EGFR-mediated pathways affected by Abivertinib include:

  • RAS-RAF-MEK-ERK (MAPK) Pathway: This pathway is central to regulating cell proliferation, differentiation, and survival.[8] Abivertinib's inhibition of EGFR prevents the recruitment of adaptor proteins like Grb2, which would otherwise activate the RAS-RAF-MEK-ERK cascade.[8] Studies have shown that Abivertinib inhibits the phosphorylation of downstream targets Akt and ERK1/2.[5]

  • PI3K-AKT-mTOR Pathway: This pathway is a critical regulator of cell survival, growth, and metabolism.[8] Inhibition of EGFR phosphorylation by Abivertinib prevents the activation of PI3K, subsequently blocking the phosphorylation and activation of AKT and mTOR. Preclinical data demonstrates that Abivertinib targets the crucial PI3K survival pathway.

  • JAK/STAT Pathway: This pathway is involved in cell survival and proliferation.[8] Abivertinib's action on upstream receptors can lead to the suppression of STAT protein phosphorylation. Specifically, in acute myeloid leukemia (AML) cells with FLT3-ITD mutations, Abivertinib has been shown to suppress the expression of the downstream target p-STAT5.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_raf RAS-RAF-MEK-ERK Pathway cluster_pi3k_akt PI3K-AKT-mTOR Pathway cluster_jak_stat JAK/STAT Pathway cluster_nucleus Nucleus EGFR EGFR EGFR->EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Activates PI3K PI3K EGFR->PI3K Activates JAK JAK EGFR->JAK Activates Ligand Ligand (EGF) Ligand->EGFR Binds Abivertinib Abivertinib Abivertinib->EGFR Inhibits RAS RAS Grb2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription STAT STAT JAK->STAT STAT->Transcription

Caption: EGFR Signaling Pathway and Point of Inhibition by Abivertinib.
BTK Downstream Signaling

BTK is a critical component of the B-cell receptor (BCR) signaling pathway. Upon BCR stimulation, BTK is activated and subsequently phosphorylates downstream targets, most notably phospholipase C-gamma 2 (PLCγ2). This leads to an increase in intracellular calcium and the activation of transcription factors involved in B-cell proliferation and survival. Abivertinib's inhibition of BTK disrupts this entire cascade.

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Activates Abivertinib Abivertinib BTK BTK Abivertinib->BTK Inhibits LYN_SYK->BTK Phosphorylates PLCG2 PLCγ2 BTK->PLCG2 Phosphorylates DAG_IP3 DAG / IP3 PLCG2->DAG_IP3 Generates Ca_PKC Ca²⁺ / PKC DAG_IP3->Ca_PKC Activates Transcription_Factors Transcription Factors (NF-κB, NFAT) Ca_PKC->Transcription_Factors Activates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Caption: BTK Signaling Pathway and Point of Inhibition by Abivertinib.

Quantitative Data Summary

The following tables summarize key quantitative data for Abivertinib maleate from various studies.

Table 1: In Vitro Inhibitory Activity of Abivertinib

TargetIC50 (nM)Cell LineReference
EGFR L858R0.18-[5]
EGFR T790M0.18-[5]
Wild-type EGFR7.68-[5]
Mutant EGFR Phosphorylation7.3NCI-H1975[5]
Mutant EGFR Phosphorylation2.8NIH/3T3_TC32T8[5]

Table 2: Clinical Efficacy of Abivertinib in EGFR T790M-Positive NSCLC (Phase 1/2 Study - NCT02330367)

ParameterValueConfidence Interval (95% CI)Reference
Overall Response Rate (ORR)56.5%-[9]
Complete Response (CR)5.3%-[9]
Disease Control Rate (DCR)88.0%82.9% - 92.1%[6]
Median Duration of Response (DoR)8.5 months6.1 - 9.2 months[6]
Median Progression-Free Survival (PFS)7.5 months6.0 - 8.8 months[6]
Median Overall Survival (OS)28.2 months-[9]

Key Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of Abivertinib are provided below.

In Vitro Kinase Assay (for EGFR or BTK)

This protocol provides a general framework for determining the in vitro inhibitory activity of Abivertinib against its target kinases.

Kinase_Assay_Workflow Reagent_Prep Reagent Preparation (Kinase, Substrate, ATP, Abivertinib) Reaction_Setup Reaction Setup (Plate with reagents) Reagent_Prep->Reaction_Setup Incubation Incubation (e.g., 30°C for 60 min) Reaction_Setup->Incubation Detection Detection (e.g., Luminescence) Incubation->Detection Data_Analysis Data Analysis (IC50 determination) Detection->Data_Analysis

Caption: General Workflow for an In Vitro Kinase Assay.

Materials:

  • Recombinant human EGFR or BTK enzyme

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Peptide substrate (e.g., Poly(Glu, Tyr) 4:1 for BTK)

  • ATP

  • This compound stock solution (in DMSO)

  • ADP-Glo™ Kinase Assay Kit (or similar detection system)

  • 96- or 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of Abivertinib in kinase assay buffer. Include a DMSO-only vehicle control.

    • Prepare a master mix containing the peptide substrate and ATP in the kinase assay buffer.

    • Dilute the recombinant kinase enzyme to the desired concentration in the kinase assay buffer.

  • Kinase Reaction:

    • Add the diluted Abivertinib or vehicle control to the wells of the plate.

    • Add the kinase reaction master mix to each well.

    • Initiate the reaction by adding the diluted kinase enzyme to each well.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).

  • ADP Detection (using ADP-Glo™ as an example):

    • Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate-reading luminometer.

    • Calculate the percentage of inhibition for each Abivertinib concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

Western Blotting for Phosphorylated Proteins

This protocol is used to assess the effect of Abivertinib on the phosphorylation status of downstream signaling proteins.

Western_Blot_Workflow Cell_Treatment Cell Treatment (with Abivertinib) Protein_Extraction Protein Extraction (Lysis) Cell_Treatment->Protein_Extraction SDS_PAGE SDS-PAGE Protein_Extraction->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Antibody_Incubation Primary & Secondary Antibody Incubation Blocking->Antibody_Incubation Detection Detection (Chemiluminescence) Antibody_Incubation->Detection Analysis Analysis Detection->Analysis

Caption: General Workflow for Western Blotting.

Materials:

  • Cancer cell lines (e.g., NCI-H1975 for EGFR T790M)

  • Cell culture medium and supplements

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK, anti-total-ERK, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Plate cells and allow them to adhere.

    • Treat cells with various concentrations of Abivertinib for a specified time. Include a vehicle control (DMSO).

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse cells with ice-cold lysis buffer containing protease and phosphatase inhibitors.

    • Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by size using SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-EGFR) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection:

    • Incubate the membrane with a chemiluminescent substrate.

    • Capture the signal using an imaging system.

  • Stripping and Re-probing:

    • The membrane can be stripped and re-probed with antibodies for total protein (e.g., anti-total-EGFR) and a loading control (e.g., anti-β-actin) to ensure equal protein loading.

Cell Viability Assay

This assay is used to determine the effect of Abivertinib on the proliferation and viability of cancer cells.

Materials:

  • Cancer cell lines

  • Cell culture medium and supplements

  • This compound

  • 96-well plates

  • Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells at a predetermined density in a 96-well plate.

    • Allow cells to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a serial dilution of Abivertinib. Include a vehicle control.

  • Incubation:

    • Incubate the plate for a defined period (e.g., 72 hours).

  • Viability Measurement (using MTT as an example):

    • Add MTT reagent to each well and incubate for 3-4 hours to allow for the formation of formazan (B1609692) crystals.

    • Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

Resistance Mechanisms

Despite the efficacy of third-generation EGFR TKIs like Abivertinib, acquired resistance remains a clinical challenge. Studies have identified several mechanisms of resistance to Abivertinib, which include:

  • EGFR-dependent mechanisms:

    • Loss of the T790M mutation.[10][11]

    • Development of tertiary EGFR mutations, such as C797S.[10][11]

    • EGFR amplification.[10][11]

  • EGFR-independent mechanisms:

    • Activation of bypass signaling pathways involving MET, HER2, and PIK3CA.[10][11]

    • Alterations in cell cycle regulators like CDKN2A and Rb1.[10][11]

    • Histological transformation, such as to small-cell lung cancer.[10][11]

Understanding these resistance mechanisms is crucial for the development of subsequent therapeutic strategies.

Conclusion

This compound is a potent, dual-targeting tyrosine kinase inhibitor with a well-defined mechanism of action against mutant EGFR and BTK. Its ability to inhibit these key oncogenic drivers leads to the suppression of critical downstream signaling pathways, including the RAS-RAF-MEK-ERK, PI3K-AKT-mTOR, and BTK-PLCγ2 pathways, ultimately resulting in anti-tumor activity. The quantitative data from preclinical and clinical studies underscore its therapeutic potential. The provided experimental protocols offer a foundation for further research into the efficacy and mechanisms of Abivertinib and similar targeted therapies. A thorough understanding of its effects on cellular signaling and the mechanisms of resistance will be paramount in optimizing its clinical application and developing effective combination therapies.

References

Methodological & Application

Abivertinib Maleate In Vitro Assay Protocols for Cancer Cells: Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Abivertinib maleate (B1232345) is a third-generation tyrosine kinase inhibitor (TKI) that potently and irreversibly targets mutant forms of the epidermal growth factor receptor (EGFR), including the T790M resistance mutation, as well as Bruton's tyrosine kinase (BTK).[1] Its dual-targeting mechanism makes it a compound of significant interest in oncology research, particularly for non-small cell lung cancer (NSCLC) and certain hematological malignancies. These application notes provide detailed protocols for essential in vitro assays to evaluate the efficacy of Abivertinib maleate in cancer cell lines.

Mechanism of Action

Abivertinib selectively inhibits the kinase activity of mutant EGFR, thereby blocking downstream signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/Akt and RAS/RAF/MEK/ERK pathways. Additionally, its inhibition of BTK disrupts B-cell receptor signaling, which is vital for the survival of certain B-cell lymphomas.[1] This dual inhibition can lead to cell cycle arrest and apoptosis in sensitive cancer cell lines.

Data Presentation: Quantitative Analysis of Abivertinib Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Abivertinib in various contexts, providing a reference for determining appropriate concentration ranges for in vitro experiments.

Target/Cell LineAssay TypeIC50 ValueReference
EGFR L858R/T790MKinase Assay0.18 nM[1]
BTKKinase Assay0.4 nM
NCI-H1975 (NSCLC)Cell Viability~10-50 nM
MOLM-13 (AML)Cell ViabilityNot Specified[1]
MV4-11 (AML)Cell ViabilityNot Specified[1]

Signaling Pathways Targeted by Abivertinib

The following diagram illustrates the primary signaling pathways inhibited by this compound.

Abivertinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS BTK BTK PLCg2 PLCg2 BTK->PLCg2 Abivertinib Abivertinib Abivertinib->EGFR Inhibits Abivertinib->BTK Inhibits Akt Akt PI3K->Akt Proliferation_Survival Cell Proliferation & Survival Akt->Proliferation_Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation_Survival PLCg2->Proliferation_Survival

Abivertinib inhibits EGFR and BTK signaling pathways.

Experimental Protocols

Cell Viability Assay (MTT/WST-8 Assay)

This protocol determines the effect of Abivertinib on the metabolic activity of cancer cells, which is an indicator of cell viability.

Cell_Viability_Workflow Start Start Seed_Cells Seed cells in a 96-well plate Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Treat_Abivertinib Treat with serial dilutions of Abivertinib Incubate_24h->Treat_Abivertinib Incubate_72h Incubate for 72h Treat_Abivertinib->Incubate_72h Add_Reagent Add MTT or WST-8 reagent Incubate_72h->Add_Reagent Incubate_1_4h Incubate for 1-4h Add_Reagent->Incubate_1_4h Measure_Absorbance Measure absorbance Incubate_1_4h->Measure_Absorbance Analyze_Data Analyze data and determine IC50 Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Workflow for cell viability assay.

Materials:

  • Cancer cell line of interest (e.g., NCI-H1975 for NSCLC, MOLM-13 for AML)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-8 reagent

  • Solubilization solution (for MTT assay, e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium. A suggested starting concentration range is 0.1 nM to 10 µM. Remove the old medium and add 100 µL of the medium containing different concentrations of Abivertinib. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Reagent Addition:

    • For MTT assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Then, add 100 µL of solubilization solution and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.

    • For WST-8 assay: Add 10 µL of WST-8 reagent to each well and incubate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm for the MTT assay or 450 nm for the WST-8 assay using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot a dose-response curve and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with Abivertinib.

Apoptosis_Assay_Workflow Start Start Seed_Cells Seed cells in a 6-well plate Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Treat_Abivertinib Treat with Abivertinib (e.g., IC50 concentration) Incubate_24h->Treat_Abivertinib Incubate_48h Incubate for 48h Treat_Abivertinib->Incubate_48h Harvest_Cells Harvest both adherent and floating cells Incubate_48h->Harvest_Cells Wash_Cells Wash cells with cold PBS Harvest_Cells->Wash_Cells Resuspend_Buffer Resuspend in Annexin V binding buffer Wash_Cells->Resuspend_Buffer Add_Stains Add Annexin V-FITC and Propidium Iodide Resuspend_Buffer->Add_Stains Incubate_15min Incubate for 15 min in the dark Add_Stains->Incubate_15min Analyze_Flow_Cytometry Analyze by flow cytometry Incubate_15min->Analyze_Flow_Cytometry End End Analyze_Flow_Cytometry->End

Workflow for apoptosis assay.

Materials:

  • Cancer cell line of interest

  • 6-well cell culture plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with Abivertinib at concentrations around the predetermined IC50 value for 24-48 hours. Include a vehicle-treated control.

  • Cell Harvesting: Collect both the floating and adherent cells. For adherent cells, use trypsinization. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the samples immediately using a flow cytometer.

Cell Cycle Analysis (Propidium Iodide Staining)

This assay evaluates the effect of Abivertinib on cell cycle progression by staining the cellular DNA with propidium iodide and analyzing the distribution of cells in different phases of the cell cycle via flow cytometry.

Cell_Cycle_Workflow Start Start Seed_Cells Seed cells and treat with Abivertinib Start->Seed_Cells Incubate_24_48h Incubate for 24-48h Seed_Cells->Incubate_24_48h Harvest_Cells Harvest cells Incubate_24_48h->Harvest_Cells Fix_Cells Fix with cold 70% ethanol (B145695) Harvest_Cells->Fix_Cells Incubate_Fixation Incubate at -20°C for at least 2h Fix_Cells->Incubate_Fixation Wash_Cells Wash with PBS Incubate_Fixation->Wash_Cells Treat_RNase Treat with RNase A Wash_Cells->Treat_RNase Stain_PI Stain with Propidium Iodide Treat_RNase->Stain_PI Analyze_Flow_Cytometry Analyze by flow cytometry Stain_PI->Analyze_Flow_Cytometry End End Analyze_Flow_Cytometry->End

Workflow for cell cycle analysis.

Materials:

  • Cancer cell line of interest

  • This compound

  • Cold 70% ethanol

  • PBS

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells and treat with Abivertinib at desired concentrations for 24-48 hours.

  • Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Resuspend the cell pellet in 1 mL of cold PBS. While vortexing gently, add 4 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis of Protein Phosphorylation

This protocol is used to detect the phosphorylation status of EGFR, BTK, and their downstream signaling proteins (e.g., Akt, ERK) to confirm the mechanism of action of Abivertinib.

Western_Blot_Workflow Start Start Treat_Cells Treat cells with Abivertinib Start->Treat_Cells Lyse_Cells Lyse cells and quantify protein Treat_Cells->Lyse_Cells SDS_PAGE Separate proteins by SDS-PAGE Lyse_Cells->SDS_PAGE Transfer_Membrane Transfer proteins to a membrane SDS_PAGE->Transfer_Membrane Block_Membrane Block the membrane Transfer_Membrane->Block_Membrane Incubate_Primary_Ab Incubate with primary antibody (e.g., p-EGFR, p-BTK) Block_Membrane->Incubate_Primary_Ab Incubate_Secondary_Ab Incubate with HRP-conjugated secondary antibody Incubate_Primary_Ab->Incubate_Secondary_Ab Detect_Signal Detect chemiluminescent signal Incubate_Secondary_Ab->Detect_Signal Analyze_Results Analyze band intensities Detect_Signal->Analyze_Results End End Analyze_Results->End

Workflow for Western blot analysis.

Materials:

  • Cancer cell line of interest

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-EGFR, anti-total EGFR, anti-p-BTK, anti-total BTK, anti-p-Akt, anti-total Akt, anti-p-ERK, anti-total ERK, and a loading control like β-actin)

  • HRP-conjugated secondary antibodies

  • ECL chemiluminescence detection reagent

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with Abivertinib for a specified time (e.g., 2-24 hours). Lyse the cells in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a membrane.

  • Immunoblotting: Block the membrane and then incubate with the desired primary antibody overnight at 4°C. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an ECL reagent and an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Disclaimer

These protocols are intended as a guide and may require optimization for specific cell lines and experimental conditions. Always refer to the manufacturer's instructions for specific reagents and kits. All laboratory work should be conducted under appropriate safety conditions.

References

Application Notes and Protocols for Treating NSCLC Cell Lines with Abivertinib Maleate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Abivertinib maleate (B1232345) (also known as Avitinib maleate or AC0010) is a third-generation, irreversible, and orally active epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] It demonstrates high selectivity for mutant EGFR, including the sensitizing L858R mutation and the T790M resistance mutation, while showing significantly less activity against wild-type EGFR.[1][2][3] This makes it a promising therapeutic agent for non-small cell lung cancer (NSCLC) harboring these specific mutations. The NCI-H1975 cell line, which expresses both the L858R and T790M EGFR mutations, is a widely used in vitro model to study the efficacy of third-generation EGFR inhibitors like Abivertinib.[1][3][4]

These application notes provide detailed protocols for treating NSCLC cell lines, such as NCI-H1975, with Abivertinib maleate and assessing its effects on cell viability, EGFR signaling, and apoptosis.

Mechanism of Action

Abivertinib selectively and irreversibly binds to the kinase domain of mutant EGFR, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways crucial for tumor cell proliferation and survival, such as the PI3K/Akt and RAS/RAF/MEK/ERK pathways.[1][3][5]

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound
Cell LineEGFR Mutation StatusIC50 (nM) - Cell Viability/PhosphorylationReference
NCI-H1975L858R/T790M7.3 (EGFR phosphorylation)[1][6][7]
NIH/3T3_TC32T8Mutant EGFR2.8 (EGFR phosphorylation)[1][6][7]
A431Wild-type EGFR>835 (EGFR phosphorylation, calculated from 115-fold selectivity vs NCI-H1975)[1][3][6]
Table 2: Enzymatic Inhibitory Activity of this compound
TargetIC50 (nM)Reference
EGFR L858R0.18[1][6]
EGFR T790M0.18[1][6]
Wild-type EGFR7.68[1][6]

Mandatory Visualizations

EGFR_Signaling_Pathway EGFR Signaling Pathway and Abivertinib Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGF EGF Ligand EGFR EGFR (L858R/T790M) EGF->EGFR Binding Dimerization Dimerization & Autophosphorylation EGFR->Dimerization PI3K_AKT PI3K-AKT Pathway Dimerization->PI3K_AKT RAS_ERK RAS-RAF-MEK-ERK Pathway Dimerization->RAS_ERK Abivertinib This compound Abivertinib->Dimerization Inhibition Proliferation Cell Proliferation, Survival, Growth PI3K_AKT->Proliferation RAS_ERK->Proliferation

Caption: EGFR signaling pathway and its inhibition by this compound.

Experimental_Workflow Experimental Workflow for Abivertinib Treatment Start 1. Cell Culture (e.g., NCI-H1975) Treatment 2. Abivertinib Treatment (Varying concentrations and time points) Start->Treatment Endpoint 3. Endpoint Assays Treatment->Endpoint Viability Cell Viability Assay (MTT/MTS) Endpoint->Viability Western Western Blot (p-EGFR, p-Akt, p-ERK) Endpoint->Western Apoptosis Apoptosis Assay (Annexin V/PI) Endpoint->Apoptosis Data 4. Data Analysis Viability->Data Western->Data Apoptosis->Data

Caption: General experimental workflow for evaluating Abivertinib's effects.

Experimental Protocols

Protocol 1: Cell Culture and Maintenance

This protocol outlines the standard procedure for culturing NSCLC cell lines like NCI-H1975.

Materials:

  • NCI-H1975 cell line

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA solution

  • Humidified incubator (37°C, 5% CO₂)

Procedure:

  • Media Preparation: Prepare complete growth medium by supplementing RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin.

  • Cell Incubation: Culture NCI-H1975 cells in a T-75 flask with complete growth medium in a humidified incubator at 37°C with 5% CO₂.

  • Subculturing: When cells reach 80-90% confluency, aspirate the old medium and wash the cells once with PBS.

  • Add 2-3 mL of Trypsin-EDTA and incubate for 3-5 minutes at 37°C to detach the cells.

  • Neutralize the trypsin with 5-7 mL of complete growth medium and collect the cell suspension.

  • Centrifuge the cell suspension at 1000 rpm for 5 minutes.

  • Aspirate the supernatant and resuspend the cell pellet in fresh complete growth medium.

  • Seed the cells into new flasks at the desired density.

Protocol 2: Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with this compound.[8][9][10]

Materials:

  • NCI-H1975 cells

  • 96-well plates

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Complete growth medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed 5,000-10,000 NCI-H1975 cells per well in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete growth medium (e.g., 0-1000 nM). Include a vehicle control (DMSO at the same final concentration as the highest Abivertinib treatment). Replace the medium in the wells with the drug-containing medium.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[9]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes.[9]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the percentage of cell viability against the log of the Abivertinib concentration to determine the IC50 value using appropriate software.[9][11]

Protocol 3: Western Blot Analysis for EGFR Signaling

This protocol is used to detect the expression and phosphorylation status of proteins in the EGFR signaling pathway after Abivertinib treatment.[5][12][13]

Materials:

  • NCI-H1975 cells

  • 6-well plates

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (5% BSA or non-fat dry milk in TBST)

  • Primary antibodies (e.g., anti-p-EGFR, anti-total-EGFR, anti-p-Akt, anti-total-Akt, anti-p-ERK, anti-total-ERK, and a loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL detection system

Procedure:

  • Cell Treatment: Seed NCI-H1975 cells in 6-well plates. Once they reach 70-80% confluency, treat them with various concentrations of Abivertinib for a specified time (e.g., 2-24 hours).

  • Protein Extraction: Wash the cells with cold PBS and lyse them with RIPA buffer. Scrape the cells and incubate the lysate on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.[5][13]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[5][13]

  • SDS-PAGE and Transfer: Normalize protein amounts, add Laemmli sample buffer, and boil at 95-100°C for 5-10 minutes. Load 20-30 µg of protein per lane onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.[5]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-p-EGFR) overnight at 4°C.[5]

    • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[5]

  • Detection: Visualize the protein bands using an ECL detection system.

  • Stripping and Re-probing: To analyze total protein levels and the loading control, the membrane can be stripped and re-probed with the respective primary antibodies.[5][13]

Protocol 4: Apoptosis Assay by Annexin V/PI Staining

This assay quantifies the percentage of apoptotic and necrotic cells following Abivertinib treatment using flow cytometry.[8][14][15]

Materials:

  • NCI-H1975 cells

  • 6-well plates

  • This compound

  • Annexin V-FITC and Propidium Iodide (PI) staining kit

  • 1X Annexin V binding buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed NCI-H1975 cells in 6-well plates and treat with desired concentrations of Abivertinib for a specified time (e.g., 48 hours).

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin and then neutralize with complete medium.

  • Washing: Wash the collected cells twice with cold PBS by centrifuging at 1000 rpm for 5 minutes.[14][15]

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and PI staining solution according to the manufacturer's protocol. Incubate for 15 minutes at room temperature in the dark.[8][14]

  • Analysis: Analyze the stained cells immediately using a flow cytometer.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[8]

References

Application Notes and Protocols for Abivertinib Maleate in Mouse Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Abivertinib maleate (B1232345), a potent dual inhibitor of Epidermal Growth Factor Receptor (EGFR) and Bruton's Tyrosine Kinase (BTK), in preclinical mouse xenograft models. This document outlines detailed protocols for drug administration, tumor model establishment, and efficacy evaluation, supported by quantitative data and visualizations of the relevant signaling pathways.

Mechanism of Action

Abivertinib maleate is a third-generation tyrosine kinase inhibitor that irreversibly binds to and inhibits both EGFR, particularly mutants like T790M, and BTK.[1] This dual-targeting capability makes it a promising therapeutic agent for various cancers, including non-small cell lung cancer (NSCLC) and B-cell malignancies.[1] By inhibiting EGFR, Abivertinib blocks downstream signaling pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are crucial for tumor cell proliferation and survival.[2][3][4][5][6] Its inhibition of BTK disrupts the B-cell receptor (BCR) signaling cascade, affecting downstream effectors like PLCγ2 and the NF-κB and MAP kinase pathways, which are vital for the survival and proliferation of malignant B-cells.[7][8][9][10][11]

Data Presentation: Dosage and Administration

The following table summarizes the reported dosages and administration routes of this compound in various mouse xenograft models.

Tumor TypeCell LineMouse StrainThis compound DosageAdministration Route & ScheduleKey Findings
Non-Small Cell Lung Cancer (NSCLC)NCI-H1975 (EGFR L858R/T790M)Athymic Nude50 mg/kgOral gavage, dailySignificant anti-tumor effects.
Diffuse Large B-cell Lymphoma (DLBCL)U2932, OCI-LY10BALB/c NudeNot specified as monotherapyOral gavageSynergistic anti-tumor effect when combined with Apigenin.[12]

Experimental Protocols

Preparation of this compound for Oral Administration

This protocol describes the preparation of an this compound suspension for oral gavage in mice.

Materials:

  • This compound powder

  • Vehicle solution (e.g., 0.5% methylcellulose (B11928114) in sterile water)[13][14]

  • Sterile water

  • Mortar and pestle or homogenizer

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Calculate the required amount of this compound based on the desired dose (e.g., 50 mg/kg) and the number and weight of the animals to be treated.

  • Weigh the calculated amount of this compound powder using an analytical balance.

  • Prepare the vehicle solution. A common vehicle for oral gavage is 0.5% methylcellulose in sterile water.[13][14] To prepare, gradually add methylcellulose to heated sterile water while stirring, then cool the solution until it becomes clear.

  • Create a homogenous suspension. Add a small amount of the vehicle to the this compound powder and triturate using a mortar and pestle to form a smooth paste. Gradually add the remaining vehicle while continuously mixing to achieve the desired final concentration. Alternatively, a homogenizer can be used.

  • Vortex the suspension thoroughly before each administration to ensure uniform distribution of the drug.

  • Prepare fresh daily to ensure stability and sterility.

Establishment of a Subcutaneous NCI-H1975 NSCLC Xenograft Model

This protocol details the procedure for establishing a human NSCLC xenograft model in immunodeficient mice.

Materials:

  • NCI-H1975 human non-small cell lung cancer cell line

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA

  • Matrigel® Basement Membrane Matrix

  • 6-8 week old female athymic nude mice

  • 1 mL syringes with 27-gauge needles

  • Hemocytometer and trypan blue

Procedure:

  • Cell Culture: Culture NCI-H1975 cells in their recommended growth medium until they reach 80-90% confluency.

  • Cell Harvesting:

    • Aspirate the culture medium and wash the cells with sterile PBS.

    • Add trypsin-EDTA to detach the cells and incubate until cells are rounded.

    • Neutralize the trypsin with complete medium and transfer the cell suspension to a sterile conical tube.

    • Centrifuge the cells, discard the supernatant, and resuspend the cell pellet in sterile PBS.

  • Cell Counting and Viability: Perform a cell count using a hemocytometer and assess viability with trypan blue. Cell viability should be >90%.

  • Preparation of Cell Suspension for Injection:

    • Centrifuge the cells again and resuspend the pellet in a 1:1 mixture of sterile PBS and Matrigel® on ice.

    • Adjust the cell concentration to 5 x 10^6 cells in 100-200 µL.

  • Animal Preparation and Injection:

    • Allow mice to acclimatize for at least one week before the experiment.

    • Anesthetize the mouse if required by institutional protocols.

    • Disinfect the injection site on the right flank with 70% ethanol.

    • Gently lift the skin and inject the cell suspension subcutaneously.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor development.

In Vivo Efficacy Study and Endpoint Measurements

This protocol outlines the procedure for conducting an in vivo efficacy study of this compound and the methods for key endpoint measurements.

Materials:

  • Tumor-bearing mice (prepared as in Protocol 2)

  • Prepared this compound suspension (prepared as in Protocol 1)

  • Vehicle control solution

  • Digital calipers

  • Animal balance

  • Data recording sheets

Procedure:

  • Tumor Growth Monitoring and Randomization:

    • Once tumors become palpable, measure their dimensions (length and width) using digital calipers 2-3 times per week.[15]

    • Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2 .[15]

    • When the average tumor volume reaches a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (typically 8-10 mice per group).

  • Treatment Administration:

    • Control Group: Administer the vehicle solution orally via gavage according to the same schedule as the treatment group.

    • Treatment Group: Administer the this compound suspension at the predetermined dose and schedule (e.g., 50 mg/kg, daily).

  • Monitoring and Endpoint Measurements:

    • Tumor Volume: Continue to measure tumor volume 2-3 times per week throughout the study.

    • Body Weight: Monitor and record the body weight of each mouse at each measurement time point as an indicator of general health and potential treatment-related toxicity. A body weight loss of more than 20% is often considered a sign of significant toxicity.[16]

    • Clinical Observations: Observe the mice daily for any changes in behavior, appearance, or signs of distress.

  • Study Termination and Data Analysis:

    • The study is typically terminated when tumors in the control group reach a predetermined maximum size (e.g., 1500-2000 mm³) or after a specified treatment duration.

    • At the end of the study, euthanize the mice according to institutional guidelines.

    • Excise the tumors and measure their final weight.

    • Analyze the data by comparing the tumor growth inhibition between the treated and control groups.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_animal_study In Vivo Study cell_culture Cell Culture (NCI-H1975) tumor_induction Tumor Induction (Subcutaneous Injection) cell_culture->tumor_induction drug_prep Drug Preparation (this compound) treatment Treatment (Oral Gavage) drug_prep->treatment randomization Randomization (Tumor Volume 100-150 mm³) tumor_induction->randomization randomization->treatment monitoring Monitoring (Tumor Volume & Body Weight) treatment->monitoring endpoint Endpoint Analysis (Tumor Growth Inhibition) monitoring->endpoint

Experimental workflow for a typical mouse xenograft study.

signaling_pathways cluster_egfr EGFR Pathway cluster_btk BTK Pathway EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_EGFR Proliferation & Survival ERK->Proliferation_EGFR AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation_EGFR Abivertinib_EGFR Abivertinib Abivertinib_EGFR->EGFR BCR BCR BTK BTK BCR->BTK PLCG2 PLCγ2 BTK->PLCG2 NFKB NF-κB BTK->NFKB MAPK MAPK BTK->MAPK Proliferation_BTK Proliferation & Survival PLCG2->Proliferation_BTK NFKB->Proliferation_BTK MAPK->Proliferation_BTK Abivertinib_BTK Abivertinib Abivertinib_BTK->BTK

References

Abivertinib Maleate: Application Notes and Protocols for the Study of B-cell Malignancies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Abivertinib maleate (B1232345) is a novel, orally administered small molecule that functions as a dual inhibitor of Bruton's tyrosine kinase (BTK) and the mutant forms of the epidermal growth factor receptor (EGFR).[1][2] Its action as a potent, irreversible BTK inhibitor makes it a compelling candidate for the investigation and treatment of various B-cell malignancies, which often rely on the B-cell receptor (BCR) signaling pathway for their proliferation and survival.[3] This document provides detailed application notes and experimental protocols for researchers studying the effects of Abivertinib maleate on B-cell malignancies.

Abivertinib selectively and irreversibly inhibits the phosphorylation of BTK, a critical kinase in the BCR signaling cascade.[1][4] This inhibition disrupts downstream signaling events that promote B-cell proliferation, survival, and differentiation.[3]

Quantitative Data Summary

The following tables summarize the in vitro potency and clinical efficacy of Abivertinib in the context of B-cell malignancies.

Table 1: In Vitro Potency of Abivertinib

TargetAssay TypeIC50 (nM)Cell Line/System
BTKBiochemical Assay1.6Cell-free
BTKCellular Assay (PBMCs)0.78Human Peripheral Blood Mononuclear Cells

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Clinical Efficacy of Abivertinib in Relapsed/Refractory (R/R) B-cell Malignancies (NCT03060850)

MalignancyPatient Cohort (n)Dosing RegimenOverall Response Rate (ORR)Complete Response (CR)Disease Control Rate (DCR)
All B-cell Lymphomas 22All doses54.2%-95.8%
11200 mg BID81.8%-100%
Marginal Zone Lymphoma (MZL) 27Multiple prior lines of therapy59.3%[4]11.1%[4]92.6%[4]
5Phase 160%[2]-100%[2]

ORR (Overall Response Rate) is the proportion of patients with a partial or complete response to therapy. CR (Complete Response) is the disappearance of all signs of cancer in response to treatment. DCR (Disease Control Rate) is the proportion of patients who have achieved a complete response, partial response, or stable disease.

Signaling Pathways

B-cell Receptor (BCR) Signaling Pathway and Abivertinib Inhibition

The BCR signaling pathway is crucial for the survival and proliferation of B-cells.[3] Upon antigen binding, a signaling cascade is initiated, with BTK playing a central role. Abivertinib's irreversible inhibition of BTK disrupts this pathway.

BCR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR BCR LYN LYN BCR->LYN Antigen Binding SYK SYK LYN->SYK BTK BTK SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 IP3 IP3 PLCg2->IP3 DAG DAG PLCg2->DAG NFkB NF-κB IP3->NFkB DAG->NFkB Proliferation Proliferation & Survival NFkB->Proliferation Abivertinib Abivertinib Abivertinib->BTK Inhibition

Caption: BCR signaling pathway and the inhibitory action of Abivertinib on BTK.

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

While the primary focus for B-cell malignancies is BTK inhibition, Abivertinib also targets mutant EGFR. Understanding this off-target effect can be relevant in certain research contexts.

EGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGF EGF EGFR EGFR EGF->EGFR Ligand Binding GRB2 GRB2/SOS EGFR->GRB2 PI3K PI3K EGFR->PI3K RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Abivertinib_EGFR Abivertinib Abivertinib_EGFR->EGFR Inhibition of mutant EGFR

Caption: EGFR signaling pathway and the inhibitory action of Abivertinib on mutant EGFR.

Experimental Protocols

The following are detailed protocols for key experiments to study the effects of this compound on B-cell malignancies.

1. In Vitro BTK Kinase Assay (Lanthanide-Based)

This assay measures the direct inhibitory effect of Abivertinib on BTK enzymatic activity.

Materials:

  • Recombinant human BTK enzyme

  • Biotinylated peptide substrate (e.g., Biotin-EQEDEPEGDYFEWLE-NH2)

  • ATP

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • This compound stock solution (in DMSO)

  • Europium-labeled anti-phosphotyrosine antibody

  • Streptavidin-conjugated acceptor fluorophore (e.g., allophycocyanin)

  • 384-well microplates

  • Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)

Procedure:

  • Prepare serial dilutions of this compound in kinase buffer.

  • In a 384-well plate, add 5 µL of diluted Abivertinib or DMSO (vehicle control).

  • Add 5 µL of BTK enzyme solution (pre-diluted in kinase buffer) to each well.

  • Incubate for 60 minutes at room temperature.

  • Initiate the kinase reaction by adding 10 µL of a substrate/ATP mix (containing biotinylated peptide and ATP in kinase buffer).

  • Incubate for 60 minutes at room temperature.

  • Stop the reaction by adding 10 µL of stop buffer containing EDTA.

  • Add 10 µL of detection mix containing Europium-labeled anti-phosphotyrosine antibody and Streptavidin-conjugated acceptor fluorophore.

  • Incubate for 60 minutes at room temperature, protected from light.

  • Read the plate on a TR-FRET-capable plate reader (excitation at ~340 nm, emission at ~615 nm and ~665 nm).

  • Calculate the TR-FRET ratio (665 nm emission / 615 nm emission) and plot against Abivertinib concentration to determine the IC50 value.

2. Cellular BTK Autophosphorylation Assay (Western Blot)

This assay determines the ability of Abivertinib to inhibit BTK activation within a cellular context.

Materials:

  • B-cell malignancy cell line (e.g., Mino for Mantle Cell Lymphoma)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound stock solution (in DMSO)

  • Anti-IgM antibody (for BCR stimulation)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-phospho-BTK (Tyr223) and anti-total-BTK

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed B-cell malignancy cells in a 6-well plate and culture overnight.

  • Pre-treat cells with varying concentrations of Abivertinib or DMSO for 2 hours.

  • Stimulate the BCR by adding anti-IgM antibody (e.g., 10 µg/mL) for 10 minutes.

  • Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Determine protein concentration using a BCA assay.

  • Denature protein lysates by boiling in Laemmli sample buffer.

  • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

  • Transfer proteins to a nitrocellulose or PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with anti-phospho-BTK (Tyr223) antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and develop with chemiluminescent substrate.

  • Image the blot.

  • Strip the membrane and re-probe with anti-total-BTK antibody as a loading control.

  • Quantify band intensities to determine the inhibition of BTK phosphorylation.

3. B-cell Proliferation Assay (MTS Assay)

This assay measures the effect of Abivertinib on the proliferation of B-cell malignancy cell lines.

Materials:

  • B-cell malignancy cell line

  • Cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well plates

  • MTS reagent

  • Microplate reader

Procedure:

  • Seed B-cell malignancy cells into a 96-well plate at a density of 5,000-10,000 cells/well.

  • Allow cells to adhere/stabilize overnight.

  • Add serial dilutions of Abivertinib or DMSO to the wells.

  • Incubate for 72 hours at 37°C in a humidified CO2 incubator.

  • Add 20 µL of MTS reagent to each well.

  • Incubate for 2-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control and plot against Abivertinib concentration to determine the GI50 (concentration for 50% growth inhibition).

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating Abivertinib in a preclinical setting for B-cell malignancies.

Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis Biochemical Biochemical BTK Kinase Assay IC50 Determine IC50/GI50 Biochemical->IC50 Cellular Cellular BTK Autophosphorylation Assay Cellular->IC50 Proliferation B-cell Proliferation Assay Proliferation->IC50 Xenograft B-cell Malignancy Xenograft Model Efficacy Assess Tumor Growth Inhibition Xenograft->Efficacy Toxicity Toxicity Studies Safety Evaluate Safety Profile Toxicity->Safety

References

Investigating the Immunomodulatory Effects of Abivertinib Maleate In Vitro: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Abivertinib maleate (B1232345) is a novel, potent, and irreversible small molecule tyrosine kinase inhibitor (TKI) that dually targets the mutant forms of the epidermal growth factor receptor (EGFR) and Bruton's tyrosine kinase (BTK).[1] This dual inhibitory action positions Abivertinib as a promising therapeutic candidate for not only non-small cell lung cancer (NSCLC) but also for various B-cell malignancies and autoimmune diseases.[2][3] A significant aspect of Abivertinib's mechanism of action lies in its immunomodulatory effects, primarily through the inhibition of the BTK signaling pathway, which plays a crucial role in B-cell activation and the production of pro-inflammatory cytokines.[1][2] This document provides detailed application notes and protocols for investigating the immunomodulatory effects of Abivertinib maleate in vitro, with a focus on its impact on cytokine release and T-cell activation.

Data Presentation

The following tables summarize the quantitative data available on the in vitro inhibitory activity of this compound.

TargetAssay TypeCell Type/SystemIC50 ValueReference
Bruton's Tyrosine Kinase (BTK)Target OccupancyHuman Peripheral Blood Mononuclear Cells (PBMCs)0.78 nM[1]
Bruton's Tyrosine Kinase (BTK)Phosphorylation InhibitionBiochemical Assay1.6 nM[1]

Further research is required to determine the specific IC50 values for the inhibition of individual cytokines.

Experimental Protocols

In Vitro Cytokine Release Assay

This protocol describes a method to evaluate the effect of this compound on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) from human peripheral blood mononuclear cells (PBMCs).

Materials:

  • This compound

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • Roswell Park Memorial Institute (RPMI) 1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS)

  • Phosphate Buffered Saline (PBS)

  • ELISA kits for human TNF-α, IL-6, and IL-1β

  • 96-well cell culture plates

  • Dimethyl sulfoxide (B87167) (DMSO)

Protocol:

  • PBMC Isolation: Isolate PBMCs from healthy human donor blood using Ficoll-Paque density gradient centrifugation.

  • Cell Culture: Resuspend the isolated PBMCs in complete RPMI 1640 medium (supplemented with 10% FBS and 1% penicillin-streptomycin) at a concentration of 1 x 10^6 cells/mL.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in complete RPMI 1640 medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells, including controls, is less than 0.1%.

  • Assay Setup:

    • Seed 100 µL of the PBMC suspension into each well of a 96-well plate.

    • Add 50 µL of the diluted this compound or vehicle control (medium with DMSO) to the respective wells.

    • Pre-incubate the plate at 37°C in a humidified 5% CO2 incubator for 1 hour.

  • Stimulation: Add 50 µL of LPS (final concentration of 1 µg/mL) to all wells except for the unstimulated control wells.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant from each well without disturbing the cell pellet.

  • Cytokine Quantification: Measure the concentrations of TNF-α, IL-6, and IL-1β in the collected supernatants using the respective ELISA kits, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cytokine inhibition for each concentration of this compound compared to the LPS-stimulated vehicle control. Determine the IC50 value for the inhibition of each cytokine.

Experimental Workflow for Cytokine Release Assay

G cluster_0 Cell Preparation cluster_1 Assay Setup cluster_2 Stimulation & Incubation cluster_3 Data Acquisition & Analysis pbmc_isolation Isolate PBMCs cell_culture Culture PBMCs pbmc_isolation->cell_culture seed_cells Seed Cells in 96-well Plate cell_culture->seed_cells add_abivertinib Add Abivertinib/Vehicle seed_cells->add_abivertinib pre_incubation Pre-incubate (1 hr) add_abivertinib->pre_incubation add_lps Add LPS pre_incubation->add_lps incubation Incubate (24 hrs) add_lps->incubation collect_supernatant Collect Supernatant incubation->collect_supernatant elisa Quantify Cytokines (ELISA) collect_supernatant->elisa data_analysis Calculate IC50 elisa->data_analysis

Caption: Workflow for the in vitro cytokine release assay.

In Vitro T-Cell Activation Assay

This protocol outlines a method to assess the effect of this compound on T-cell activation, proliferation, and the expression of activation markers (CD25 and CD69) on CD4+ and CD8+ T-cell subsets.

Materials:

  • This compound

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • RPMI 1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Anti-CD3 antibody (plate-bound)

  • Anti-CD28 antibody (soluble)

  • Fluorescently-conjugated antibodies: anti-CD3, anti-CD4, anti-CD8, anti-CD25, anti-CD69

  • Cell Proliferation Dye (e.g., CFSE)

  • 96-well cell culture plates (flat-bottom)

  • Flow cytometer

Protocol:

  • Plate Coating: Coat the wells of a 96-well flat-bottom plate with anti-CD3 antibody (1-5 µg/mL in sterile PBS) overnight at 4°C. Before use, wash the wells twice with sterile PBS to remove unbound antibody.

  • PBMC Preparation and Staining:

    • Isolate PBMCs as described in the previous protocol.

    • Label the PBMCs with a cell proliferation dye (e.g., CFSE) according to the manufacturer's instructions.

  • Cell Culture and Treatment:

    • Resuspend the labeled PBMCs in complete RPMI 1640 medium at a concentration of 1 x 10^6 cells/mL.

    • Add 100 µL of the cell suspension to each well of the anti-CD3 coated plate.

    • Add 50 µL of diluted this compound or vehicle control.

    • Add 50 µL of soluble anti-CD28 antibody (final concentration of 1-2 µg/mL) to all wells except for the unstimulated control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Cell Staining for Flow Cytometry:

    • Harvest the cells from each well.

    • Wash the cells with PBS containing 2% FBS.

    • Stain the cells with a cocktail of fluorescently-conjugated antibodies (anti-CD3, anti-CD4, anti-CD8, anti-CD25, and anti-CD69) for 30 minutes on ice in the dark.

    • Wash the cells twice to remove unbound antibodies.

    • Resuspend the cells in PBS for flow cytometry analysis.

  • Flow Cytometry Analysis:

    • Acquire the samples on a flow cytometer.

    • Gate on the CD3+ T-cell population, and then further gate on CD4+ and CD8+ subsets.

    • Analyze the expression of CD25 and CD69 on both CD4+ and CD8+ T-cell populations.

    • Analyze the dilution of the cell proliferation dye to assess T-cell proliferation.

  • Data Analysis: Quantify the percentage of CD25+ and CD69+ cells within the CD4+ and CD8+ T-cell gates. Determine the proliferation index based on the dilution of the cell proliferation dye. Compare the results from Abivertinib-treated wells to the stimulated vehicle control.

Experimental Workflow for T-Cell Activation Assay

G cluster_0 Preparation cluster_1 Cell Culture & Treatment cluster_2 Flow Cytometry Analysis coat_plate Coat Plate with Anti-CD3 isolate_pbmc Isolate & Label PBMCs coat_plate->isolate_pbmc seed_cells Seed Labeled PBMCs isolate_pbmc->seed_cells add_agents Add Abivertinib & Anti-CD28 seed_cells->add_agents incubation Incubate (72 hrs) add_agents->incubation stain_cells Stain for Surface Markers incubation->stain_cells acquire_data Acquire Data stain_cells->acquire_data analyze_data Analyze Activation & Proliferation acquire_data->analyze_data

Caption: Workflow for the in vitro T-cell activation assay.

Signaling Pathways

Abivertinib exerts its immunomodulatory effects by targeting key signaling pathways involved in immune cell activation and inflammation.

BTK Signaling Pathway Inhibition by Abivertinib

BTK_Pathway BCR B-Cell Receptor (BCR) BTK Bruton's Tyrosine Kinase (BTK) BCR->BTK Activation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation Downstream Downstream Signaling (e.g., NF-κB, MAPK) PLCg2->Downstream Proliferation B-Cell Proliferation & Survival Downstream->Proliferation Cytokines Pro-inflammatory Cytokine Production Downstream->Cytokines Abivertinib Abivertinib Abivertinib->BTK Inhibition

Caption: Abivertinib inhibits the BTK signaling pathway.

JAK/STAT Signaling Pathway and Potential Modulation by Abivertinib

Abivertinib has been shown to suppress the expression of phosphorylated STAT5 (p-STAT5) in certain cancer cells.[3] The JAK/STAT pathway is crucial for signaling downstream of many cytokine receptors.

JAK_STAT_Pathway CytokineReceptor Cytokine Receptor JAK Janus Kinase (JAK) CytokineReceptor->JAK Activation STAT STAT Protein JAK->STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization Nucleus Nucleus STAT_dimer->Nucleus Translocation GeneTranscription Gene Transcription Nucleus->GeneTranscription Abivertinib Abivertinib Abivertinib->JAK Potential Inhibition

Caption: Potential modulation of the JAK/STAT pathway by Abivertinib.

Conclusion

The provided application notes and protocols offer a framework for the in vitro investigation of this compound's immunomodulatory effects. By utilizing these methodologies, researchers can further elucidate the mechanisms by which Abivertinib modulates immune responses, providing valuable insights for its continued development as a therapeutic agent for a range of diseases. Further studies are warranted to determine the precise inhibitory concentrations of Abivertinib on specific pro-inflammatory cytokines and to expand our understanding of its effects on various T-cell subsets and their functions.

References

Application Notes and Protocols: Synergistic Effects of Abivertinib Maleate in Combination with Chemotherapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Abivertinib maleate (B1232345) is a novel, orally administered small molecule that functions as a dual inhibitor of the epidermal growth factor receptor (EGFR) and Bruton's tyrosine kinase (BTK).[1][2] It is a third-generation tyrosine kinase inhibitor (TKI) that irreversibly and selectively targets mutant forms of EGFR, including the T790M resistance mutation, while showing minimal activity against wild-type EGFR.[1] Additionally, its inhibition of BTK, a key component of the B-cell receptor signaling pathway, gives it therapeutic potential in various B-cell malignancies.[1] The multifaceted mechanism of action of Abivertinib provides a strong rationale for its investigation in combination with traditional chemotherapy agents to achieve synergistic anti-cancer effects, potentially leading to enhanced therapeutic efficacy, reduced drug doses, and the mitigation of drug resistance.

These application notes provide a summary of preclinical findings on the synergistic effects of Abivertinib in combination with other anti-cancer agents and offer detailed protocols for assessing such synergies in a laboratory setting.

Data Presentation: Preclinical Synergy of Abivertinib Combinations

The following tables summarize the quantitative data from preclinical studies demonstrating the synergistic effects of Abivertinib in combination with other therapeutic agents in hematological malignancies. The Combination Index (CI), as defined by the Chou-Talalay method, is used to quantify the interaction between drugs, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[3]

Table 1: Synergistic Effects of Abivertinib and Homoharringtonine (HHT) in Acute Myeloid Leukemia (AML)

Cell LineDrug CombinationEffect Level (Fraction Affected, Fa)Combination Index (CI)Synergy Level
MOLM13Abivertinib + HHT0.50< 1Synergy
MV4-11Abivertinib + HHT0.50< 1Synergy

Data derived from in vitro studies on AML cell lines.

Table 2: Synergistic Effects of Abivertinib and Apigenin in Diffuse Large B-cell Lymphoma (DLBCL)

Cell LineDrug CombinationObservationSynergy Indication
U2932Abivertinib + ApigeninSignificantly lower cell viability in the combined group compared to single agents.[4]Synergy
OCI-LY10Abivertinib + ApigeninSignificantly lower cell viability in the combined group compared to single agents.[4]Synergy

Qualitative and quantitative data from in vitro studies on DLBCL cell lines indicate a significant synergistic effect in reducing cell viability and inducing apoptosis.[4]

Signaling Pathways and Experimental Workflows

To facilitate the understanding of the mechanisms of action and the experimental procedures, the following diagrams are provided.

Abivertinib's Dual Inhibition Pathway cluster_EGFR EGFR Pathway cluster_BTK BTK Pathway EGFR Mutant EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_Survival Cell Proliferation & Survival ERK->Proliferation_Survival BCR BCR BTK BTK BCR->BTK PLCg2 PLCγ2 BTK->PLCg2 NFkB NF-κB PLCg2->NFkB B_Cell_Survival B-Cell Proliferation & Survival NFkB->B_Cell_Survival Abivertinib Abivertinib maleate Abivertinib->EGFR Inhibits Abivertinib->BTK Inhibits

Caption: Abivertinib's dual mechanism of action.

Experimental Workflow for Synergy Assessment cluster_workflow A 1. Cell Seeding (e.g., 96-well plate) B 2. Drug Addition (Single agents and combinations) A->B C 3. Incubation (e.g., 48-72 hours) B->C D 4. Cell Viability Assay (e.g., MTT, CellTiter-Glo) C->D E 5. Data Analysis (Chou-Talalay Method) D->E F Determine Combination Index (CI) E->F

References

Application Notes and Protocols: Preclinical Evaluation of Abivertinib Maleate in Prostate Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Abivertinib maleate (B1232345) is a novel, potent, small molecule tyrosine kinase inhibitor (TKI) currently under investigation for the treatment of metastatic castration-resistant prostate cancer (mCRPC). It selectively and irreversibly targets both mutant forms of the epidermal growth factor receptor (EGFR) and Bruton's tyrosine kinase (BTK).[1][2][3] In the context of prostate cancer, the therapeutic rationale for Abivertinib centers on its inhibition of the Bone Marrow X-linked (BMX) kinase, a member of the Tec family of kinases that shares structural homology with BTK.[1][2][4]

Preclinical evidence suggests that BMX kinase plays a pivotal role in the androgen biosynthesis pathway, a key driver of prostate cancer progression, particularly in the castration-resistant setting.[1][2][4] Specifically, BMX is responsible for the phosphorylation and subsequent activation of the enzyme 3β-hydroxysteroid dehydrogenase 1 (3βHSD1).[5] This enzyme is critical for the conversion of adrenal precursors into potent androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), which can fuel prostate cancer growth even in a low-testosterone environment.[5] By inhibiting BMX, Abivertinib is hypothesized to block this alternative androgen production pathway, thereby suppressing tumor growth.[1][2][4]

This document provides an overview of the preclinical models and experimental protocols relevant to the evaluation of Abivertinib in prostate cancer. While specific preclinical data on Abivertinib in prostate cancer models is not extensively published, the foundational research justifying its clinical investigation has been established using other BMX inhibitors, such as zanubrutinib. The data and protocols presented herein are based on these proof-of-concept studies and provide a framework for the preclinical assessment of Abivertinib's therapeutic potential.

Signaling Pathway

The proposed mechanism of action for Abivertinib in castration-resistant prostate cancer involves the inhibition of the BMX-mediated androgen biosynthesis pathway.

BMX_Pathway DHEA DHEA Androstenedione Androstenedione DHEA->Androstenedione 3βHSD1 Testosterone Testosterone Androstenedione->Testosterone DHT DHT Testosterone->DHT BMX BMX Kinase HSD3B1_inactive 3βHSD1 (inactive) BMX->HSD3B1_inactive Phosphorylation HSD3B1_active 3βHSD1-P (active) HSD3B1_inactive->HSD3B1_active Abivertinib Abivertinib Abivertinib->BMX Xenograft_Workflow start Start implantation Subcutaneous injection of prostate cancer cells (e.g., C4-2, VCaP) into immunodeficient mice start->implantation tumor_growth Allow tumors to reach a palpable size (e.g., 100-200 mm³) implantation->tumor_growth castration Surgical castration to induce androgen deprivation tumor_growth->castration dhea_pellet Implant DHEA pellets to provide adrenal androgen precursors castration->dhea_pellet randomization Randomize mice into treatment and control groups dhea_pellet->randomization treatment Administer Abivertinib or vehicle (e.g., daily oral gavage) randomization->treatment monitoring Monitor tumor volume and body weight regularly treatment->monitoring endpoint Endpoint: Tumors reach pre-defined size or study duration is met monitoring->endpoint analysis Tumor tissue collection for downstream analysis (e.g., Western blot, IHC) endpoint->analysis end End analysis->end

References

Application Notes and Protocols: Abivertinib Maleate Treatment in Patient-Derived Organoid (PDO) Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Patient-derived organoids (PDOs) have emerged as a pivotal preclinical model in oncology, recapitulating the genetic and phenotypic heterogeneity of a patient's tumor. This allows for more predictive in vitro drug screening and mechanistic studies. Abivertinib maleate (B1232345) is a novel, third-generation tyrosine kinase inhibitor (TKI) that irreversibly targets mutant forms of the epidermal growth factor receptor (EGFR) and Bruton's tyrosine kinase (BTK).[1][2][3] This dual inhibitory activity makes it a promising therapeutic agent for various cancers. These application notes provide a comprehensive overview and detailed protocols for evaluating the efficacy of Abivertinib maleate in PDO models.

Mechanism of Action

Abivertinib is a pyrrolopyrimidine-based TKI that selectively inhibits EGFR-activating and resistance mutations (e.g., T790M) with significantly greater potency than wild-type EGFR.[2][4][5][6] Additionally, it is a potent inhibitor of BTK, a key component of the B-cell receptor signaling pathway that also plays a role in some solid tumors.[7] The inhibition of these pathways can lead to decreased tumor cell proliferation, survival, and induction of apoptosis.[8]

Key Signaling Pathways Targeted by Abivertinib

Abivertinib's dual-targeting mechanism affects critical cancer signaling pathways. The primary pathways include the EGFR and BTK signaling cascades.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, initiates a cascade of downstream signaling events, primarily through the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.[9] These pathways are crucial for regulating cell proliferation, survival, and differentiation. In many cancers, EGFR is overexpressed or mutated, leading to constitutive activation and uncontrolled cell growth. Abivertinib selectively binds to and inhibits mutant forms of EGFR, thereby blocking these downstream pro-survival signals.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_pi3k PI3K/AKT Pathway cluster_ras RAS/MAPK Pathway cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Transcription Gene Transcription (Proliferation, Survival) mTOR->Transcription RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription Abivertinib Abivertinib Abivertinib->EGFR Inhibits

Diagram 1: EGFR Signaling Pathway Inhibition by Abivertinib.
BTK Signaling Pathway

Bruton's Tyrosine Kinase (BTK) is a non-receptor tyrosine kinase crucial for B-cell development and activation. In some cancer cells, BTK is implicated in cell survival and proliferation through pathways such as PI3K/AKT and NF-κB. BTK can also influence the tumor microenvironment. Abivertinib's inhibition of BTK can block these pro-growth signals and potentially modulate the immune response.

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_btk_path BTK Signaling cluster_nucleus Nucleus Receptor Receptor BTK BTK Receptor->BTK PLCg2 PLCγ2 BTK->PLCg2 PI3K PI3K BTK->PI3K NFkB NF-κB PLCg2->NFkB AKT AKT PI3K->AKT Transcription Gene Transcription (Proliferation, Survival) AKT->Transcription Abivertinib Abivertinib Abivertinib->BTK Inhibits NFkB->Transcription Experimental_Workflow cluster_setup I. PDO Establishment & Culture cluster_treatment II. Abivertinib Treatment cluster_analysis III. Endpoint Analysis A Patient Tumor Tissue B Tissue Digestion & Cell Isolation A->B C Embedding in Matrigel B->C D Organoid Culture & Expansion C->D E Seeding Organoids for Assay D->E F Abivertinib Dose-Response Treatment E->F G Viability/Apoptosis Assays F->G H Western Blot/Immunofluorescence (p-EGFR, p-BTK, p-STAT3) F->H I Data Analysis & IC50 Calculation G->I H->I

References

Application Notes and Protocols: Identification of Abivertinib Maleate Sensitivity Factors Using a CRISPR-Cas9 Screen

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Abivertinib maleate (B1232345) is a third-generation tyrosine kinase inhibitor (TKI) that irreversibly targets mutant forms of the epidermal growth factor receptor (EGFR) and Bruton's tyrosine kinase (BTK).[1][2] It has shown significant therapeutic potential in non-small cell lung cancer (NSCLC) and B-cell malignancies.[1] Understanding the genetic factors that influence sensitivity to Abivertinib is crucial for patient stratification, predicting treatment response, and developing effective combination therapies. This document provides detailed application notes and protocols for utilizing a genome-wide CRISPR-Cas9 knockout screen to identify genes that modulate sensitivity to Abivertinib maleate.

A recent genome-wide CRISPR-Cas9 screen identified integrin subunit alpha 8 (ITGA8) as a key gene that enhances sensitivity to Abivertinib in lung adenocarcinoma.[3] Knockdown of ITGA8 was found to increase resistance to Abivertinib, suggesting that ITGA8 expression levels could serve as a potential biomarker for treatment efficacy.[3] These findings underscore the power of CRISPR-based functional genomics in uncovering novel determinants of drug response.

Data Presentation

Genome-wide CRISPR-Cas9 screens generate large datasets. The primary output is typically a list of genes whose knockout leads to either sensitization or resistance to the drug treatment. This data is often represented as a log fold change (LFC) of the single-guide RNA (sgRNA) sequences in the drug-treated population compared to a control population. A negative LFC indicates that the knockout of the corresponding gene sensitizes the cells to the drug, leading to the depletion of those cells. Conversely, a positive LFC suggests that the gene knockout confers resistance.

Table 1: Example of Top Gene Hits from a CRISPR-Cas9 Screen for Abivertinib Sensitivity

Gene SymbolDescriptionLog Fold Change (LFC)p-valuePhenotype
ITGA8Integrin Subunit Alpha 8-2.5<0.001Sensitizes
Gene XDescription of Gene X-2.1<0.001Sensitizes
Gene YDescription of Gene Y-1.8<0.005Sensitizes
Gene ADescription of Gene A1.9<0.001Resists
Gene BDescription of Gene B1.6<0.005Resists
Gene CDescription of Gene C1.3<0.01Resists

Note: This table is a template. Researchers should populate it with data from their own CRISPR-Cas9 screen. The ITGA8 data is based on published findings.[3]

Signaling Pathways

Abivertinib's dual inhibitory action on EGFR and BTK implicates multiple downstream signaling pathways in its mechanism of action and, consequently, in the mechanisms of sensitivity and resistance.

EGFR Signaling Pathway

Abivertinib targets activating mutations in EGFR, a receptor tyrosine kinase that, when mutated, can lead to uncontrolled cell proliferation and survival.[4] By inhibiting mutant EGFR, Abivertinib blocks downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are critical for cell growth and survival.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR Mutant EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS Abivertinib Abivertinib Abivertinib->EGFR inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Abivertinib Inhibition of the EGFR Signaling Pathway.
BTK Signaling Pathway

In B-cell malignancies, Abivertinib inhibits BTK, a key component of the B-cell receptor (BCR) signaling pathway.[4] BTK activation is crucial for B-cell proliferation, survival, and differentiation.[4] By blocking BTK, Abivertinib can induce apoptosis in malignant B-cells.

BTK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR BCR BTK BTK BCR->BTK Abivertinib Abivertinib Abivertinib->BTK inhibits PLCg2 PLCγ2 BTK->PLCg2 NFkB NF-κB PLCg2->NFkB Proliferation B-Cell Proliferation & Survival NFkB->Proliferation

Abivertinib Inhibition of the BTK Signaling Pathway.

Experimental Protocols

This section provides detailed protocols for performing a CRISPR-Cas9 screen to identify Abivertinib sensitivity factors.

Experimental Workflow

The overall workflow for the CRISPR-Cas9 screen is depicted below.

CRISPR_Workflow cluster_setup Screen Setup cluster_selection Selection cluster_analysis Analysis A 1. Establish Cas9-expressing cell line B 2. Transduce with pooled sgRNA lentiviral library A->B C 3. Split population: - Control (DMSO) - Treatment (Abivertinib) B->C D 4. Harvest genomic DNA C->D E 5. PCR amplify sgRNA sequences D->E F 6. Next-generation sequencing E->F G 7. Identify enriched and depleted sgRNAs F->G

CRISPR-Cas9 Screen Experimental Workflow.
Protocol 1: Generation of a Stable Cas9-Expressing Cell Line

Objective: To generate a cell line that constitutively expresses the Cas9 nuclease, which is required for the CRISPR-Cas9 gene editing machinery to function.

Materials:

  • Target cell line (e.g., NSCLC cell line like H1975)

  • Lentiviral vector encoding Cas9 and a selection marker (e.g., lentiCas9-Blast)

  • Lentiviral packaging and envelope plasmids (e.g., psPAX2 and pMD2.G)

  • HEK293T cells for lentivirus production

  • Transfection reagent

  • Complete cell culture medium

  • Selection antibiotic (e.g., Blasticidin)

  • Polybrene

Procedure:

  • Lentivirus Production:

    • Co-transfect HEK293T cells with the lentiCas9-Blast vector, psPAX2, and pMD2.G using a suitable transfection reagent.

    • Collect the virus-containing supernatant at 48 and 72 hours post-transfection.

    • Filter the supernatant through a 0.45 µm filter and store at -80°C or use immediately.

  • Transduction of Target Cells:

    • Plate the target cells at a density that will result in 50-70% confluency on the day of transduction.

    • On the day of transduction, replace the medium with fresh medium containing Polybrene (final concentration 4-8 µg/mL).

    • Add the lentiviral supernatant to the cells at a low multiplicity of infection (MOI) to ensure that most cells receive only one viral particle.

    • Incubate for 24 hours.

  • Selection of Stable Cells:

    • Replace the virus-containing medium with fresh medium containing the appropriate selection antibiotic (e.g., Blasticidin). The concentration of the antibiotic should be predetermined by a kill curve.

    • Continue selection for 7-14 days, replacing the medium with fresh antibiotic-containing medium every 2-3 days, until all non-transduced cells are eliminated.

  • Expansion and Validation:

    • Expand the surviving pool of Cas9-expressing cells.

    • Validate Cas9 expression and activity via Western blot for the Cas9 protein and a functional assay (e.g., T7 Endonuclease I assay) after transducing with a control sgRNA targeting a non-essential gene.

Protocol 2: Pooled CRISPR-Cas9 Library Screening

Objective: To introduce a library of sgRNAs into the Cas9-expressing cell line to generate a population of cells with diverse gene knockouts and to identify genes that affect sensitivity to Abivertinib.

Materials:

  • Cas9-expressing cell line

  • Pooled lentiviral sgRNA library (e.g., GeCKO v2 library)

  • Polybrene

  • This compound

  • DMSO (vehicle control)

  • Genomic DNA extraction kit

Procedure:

  • Lentiviral Transduction of sgRNA Library:

    • Transduce the Cas9-expressing cells with the pooled sgRNA lentiviral library at a low MOI (0.1-0.3) to ensure that most cells receive a single sgRNA. A sufficient number of cells should be transduced to maintain a library representation of at least 200-500 cells per sgRNA.

    • Select the transduced cells with the appropriate antibiotic (e.g., puromycin) for 2-3 days.

  • Abivertinib Treatment:

    • After selection, split the cell population into two groups: a control group treated with DMSO and a treatment group treated with Abivertinib.

    • The concentration of Abivertinib should be predetermined to cause approximately 50-80% growth inhibition (IC50-IC80) over the course of the experiment (typically 14-21 days).

    • Maintain the cells under treatment, passaging as necessary and ensuring that the library representation is maintained at each passage.

  • Genomic DNA Extraction:

    • At the end of the treatment period, harvest the cells from both the DMSO and Abivertinib-treated populations.

    • Extract genomic DNA from both cell populations using a commercial kit.

Protocol 3: Identification of Gene Hits by Next-Generation Sequencing

Objective: To amplify and sequence the sgRNA cassettes from the genomic DNA of the control and treated cell populations to determine the relative abundance of each sgRNA.

Materials:

  • Genomic DNA from control and treated cells

  • PCR primers flanking the sgRNA cassette

  • High-fidelity DNA polymerase

  • Next-generation sequencing (NGS) platform

Procedure:

  • PCR Amplification of sgRNA Cassettes:

    • Perform PCR to amplify the sgRNA-containing region from the genomic DNA. Use a two-step PCR approach to add sequencing adapters and barcodes.

  • Next-Generation Sequencing:

    • Pool the barcoded PCR products and perform deep sequencing on an NGS platform (e.g., Illumina).

  • Data Analysis:

    • Demultiplex the sequencing reads based on the barcodes.

    • Align the reads to the sgRNA library to determine the read count for each sgRNA.

    • Calculate the LFC for each sgRNA in the Abivertinib-treated sample relative to the DMSO-treated sample.

    • Use statistical methods (e.g., MAGeCK) to identify genes that are significantly enriched or depleted in the Abivertinib-treated population.

Protocol 4: Validation of Candidate Genes

Objective: To validate the top gene hits from the primary screen using individual sgRNAs and functional assays.

Materials:

  • Cas9-expressing cell line

  • Individual sgRNA vectors targeting candidate genes

  • Non-targeting control sgRNA vector

  • This compound

  • Reagents for cell viability assay (e.g., Resazurin)

  • Antibodies for Western blot analysis

Procedure:

  • Generation of Individual Gene Knockout Cell Lines:

    • Transduce the Cas9-expressing cell line with lentivirus carrying individual sgRNAs for the candidate genes and a non-targeting control sgRNA.

    • Select and expand the knockout cell lines.

  • Cell Viability Assay:

    • Plate the individual knockout cell lines and the control cell line in 96-well plates.

    • Treat the cells with a range of concentrations of Abivertinib for 72 hours.

    • Perform a cell viability assay (e.g., Resazurin assay) to determine the IC50 of Abivertinib for each cell line.

      • Resazurin Assay Protocol:

        • Prepare a 0.15 mg/mL stock solution of Resazurin in PBS and filter-sterilize.

        • After the 72-hour drug treatment, add Resazurin solution to each well to a final concentration of 0.015 mg/mL.

        • Incubate for 2-4 hours at 37°C.

        • Measure fluorescence at an excitation of 560 nm and an emission of 590 nm.

        • Calculate cell viability as a percentage of the untreated control and determine the IC50 values.

  • Western Blot Analysis:

    • To investigate the mechanism by which the candidate gene affects Abivertinib sensitivity, perform Western blot analysis to examine the expression and phosphorylation status of key proteins in the EGFR and BTK signaling pathways (e.g., p-EGFR, p-AKT, p-ERK, p-BTK).

      • Western Blot Protocol:

        • Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

        • Determine protein concentration using a BCA assay.

        • Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

        • Transfer the proteins to a PVDF membrane.

        • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

        • Incubate the membrane with the primary antibody overnight at 4°C.

        • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

        • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Conclusion

The protocols and application notes provided here offer a comprehensive guide for utilizing CRISPR-Cas9 technology to identify and validate genetic determinants of sensitivity to this compound. By elucidating the molecular mechanisms that underlie drug response, researchers can contribute to the development of more personalized and effective cancer therapies. The identification of ITGA8 as a sensitizing factor for Abivertinib serves as a prime example of the insights that can be gained through this powerful screening approach.[3]

References

Troubleshooting & Optimization

Technical Support Center: Investigating Acquired Resistance to Abivertinib Maleate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers studying acquired resistance to Abivertinib maleate (B1232345). This resource provides troubleshooting guides, frequently asked questions (FAQs), and standardized protocols to assist in your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of acquired resistance to Abivertinib in EGFR-mutant Non-Small Cell Lung Cancer (NSCLC)?

A1: Acquired resistance to Abivertinib is heterogeneous and appears distinct from other third-generation EGFR inhibitors like osimertinib.[1][2] Clinical studies have identified several mechanisms. The most common is EGFR amplification , where the number of copies of the EGFR gene increases.[1][2] Other mechanisms include:

  • EGFR Tertiary Mutations: The EGFR C797S mutation has been detected, although it is less frequent than with other third-generation TKIs.[1][2]

  • EGFR T790M Loss: A portion of patients may lose the T790M "gatekeeper" mutation that Abivertinib is designed to target.[1][2]

  • Bypass Pathway Activation: Activation of alternative signaling pathways is a significant resistance mechanism. This can include genetic alterations in genes such as MET (amplification), HER2 (amplification), PIK3CA, and BRAF (V600E mutation).[1][2]

  • Histologic Transformation: In some cases, the cancer can transform into a different type, such as small-cell lung cancer.[1][2]

Q2: Since Abivertinib also inhibits Bruton's Tyrosine Kinase (BTK), what are the potential resistance mechanisms in that context?

A2: While Abivertinib's resistance patterns are primarily characterized in the context of EGFR inhibition, mechanisms of resistance to other BTK inhibitors can provide insight. For covalent BTK inhibitors like ibrutinib (B1684441), the most common resistance mechanism is a mutation at the covalent binding site, specifically a C481S mutation in the BTK protein.[3] This mutation prevents the irreversible binding of the inhibitor.[3] Researchers investigating Abivertinib resistance in hematological malignancies should consider sequencing the BTK gene to screen for this and other potential mutations.

Q3: Our lab has generated an Abivertinib-resistant cell line. What is the first step to confirm resistance?

A3: The first and most critical step is to quantify the change in drug sensitivity. This is achieved by performing a cell viability or cytotoxicity assay to compare the half-maximal inhibitory concentration (IC50) of the resistant cell line to the original, parental (sensitive) cell line. A significant increase in the IC50 value provides quantitative confirmation of resistance and its magnitude.

Troubleshooting Guides

Issue: A previously sensitive cancer cell line now shows reduced response to Abivertinib treatment in vitro.

This guide provides a systematic workflow to identify the potential mechanism of acquired resistance.

Step 1: Confirm and Quantify Resistance
  • Objective: To verify that the cells have developed resistance and determine the degree of resistance.

  • Experiment: Perform a dose-response cell viability assay (e.g., MTT or CellTiter-Glo®) on both the parental (sensitive) and the suspected resistant cell lines.

  • Expected Outcome: The IC50 value for the resistant cell line will be significantly higher than that of the parental line. This "fold resistance" (IC50 resistant / IC50 parental) is a key metric.

Step 2: Investigate On-Target EGFR Alterations
  • Objective: To determine if resistance is caused by secondary mutations in the EGFR gene or by amplification of the gene.

  • Experiment 1 (Sequencing): Isolate genomic DNA from both parental and resistant cells. Use Next-Generation Sequencing (NGS) or Sanger sequencing to analyze the entire EGFR kinase domain, paying special attention to codons for C797.

  • Experiment 2 (Copy Number Variation): Use quantitative PCR (qPCR) or digital droplet PCR (ddPCR) to assess the EGFR gene copy number in resistant cells compared to parental cells.

  • Expected Outcome: Identification of a tertiary mutation (e.g., C797S) or a significant increase in EGFR gene copy number would indicate an on-target resistance mechanism.

Step 3: Investigate Bypass Signaling Pathways
  • Objective: If no on-target alterations are found, the cause may be the activation of alternative signaling pathways that bypass the need for EGFR signaling.

  • Experiment: Use Western blotting or a phospho-receptor tyrosine kinase (RTK) array to screen for increased phosphorylation of key bypass pathway proteins. Probes should include p-MET, p-HER2, p-AKT, and p-ERK.

  • Expected Outcome: Increased phosphorylation of proteins like MET or HER2 in the resistant line, without a corresponding increase in the parental line, suggests bypass track activation. Further investigation, such as screening for MET or HER2 gene amplification, would be the next logical step.

Data Presentation

For clear reporting and comparison, quantitative data should be tabulated.

Table 1: Sample IC50 Data for Parental vs. Abivertinib-Resistant NSCLC Cell Line

Cell Line Treatment IC50 (nM) Fold Resistance
H1975 (Parental) Abivertinib 8.5 -

| H1975-AR (Resistant) | Abivertinib | 215.0 | 25.3 |

Experimental Protocols

Protocol 1: Determination of IC50 using MTT Cell Viability Assay

This protocol outlines a standard method for assessing cell viability after drug treatment.

  • Cell Plating: Seed 3,000-8,000 cells per well into a 96-well plate in 100 µL of complete growth medium. Allow cells to adhere for 24 hours in a humidified incubator at 37°C and 5% CO₂.

  • Drug Preparation: Prepare a 2X serial dilution of Abivertinib maleate in growth medium. Concentrations should span a range expected to cover 0-100% cell death (e.g., 1 nM to 10 µM). Include a "vehicle only" control (e.g., 0.1% DMSO).

  • Cell Treatment: Remove the media from the cells and add 100 µL of the prepared 2X drug dilutions to the corresponding wells. Incubate for 72 hours.

  • MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C, allowing viable cells to convert the MTT into formazan (B1609692) crystals.

  • Crystal Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well. Gently pipette to dissolve the purple formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Normalize the absorbance data to the vehicle-treated control wells (representing 100% viability). Plot the normalized values against the logarithm of the drug concentration and use a non-linear regression (sigmoidal dose-response) model to calculate the IC50 value.

Mandatory Visualizations

cluster_0 Abivertinib Action & Resistance Pathways cluster_1 Downstream Signaling cluster_2 Resistance Mechanisms Abivertinib Abivertinib EGFR_T790M Mutant EGFR (L858R/T790M) Abivertinib->EGFR_T790M Inhibits PI3K_AKT PI3K/AKT Pathway EGFR_T790M->PI3K_AKT RAS_MAPK RAS/MAPK Pathway EGFR_T790M->RAS_MAPK Proliferation Cancer Cell Proliferation & Survival PI3K_AKT->Proliferation RAS_MAPK->Proliferation EGFR_Amp EGFR Amplification EGFR_Amp->EGFR_T790M Increases Target C797S EGFR C797S Mutation C797S->Abivertinib Blocks Binding MET_Amp MET Amplification (Bypass) MET_Amp->PI3K_AKT Activates MET_Amp->RAS_MAPK Activates

Caption: Key mechanisms of acquired resistance to Abivertinib in EGFR-mutant cancer.

cluster_workflow Workflow for Investigating Abivertinib Resistance Start Reduced Abivertinib Sensitivity Observed Confirm 1. Quantify IC50 Shift (MTT / Viability Assay) Start->Confirm Analyze_OnTarget 2. Analyze On-Target Mechanisms Confirm->Analyze_OnTarget Seq NGS / Sanger Sequencing (EGFR Kinase Domain) Analyze_OnTarget->Seq CNV qPCR / ddPCR (EGFR Copy Number) Analyze_OnTarget->CNV Decision On-Target Alteration Found? Seq->Decision CNV->Decision Analyze_Bypass 3. Analyze Bypass Pathways Decision->Analyze_Bypass No   Result_OnTarget Resistance Mechanism: EGFR Mutation or Amplification Decision->Result_OnTarget  Yes Western Western Blot / RTK Array (p-MET, p-HER2, etc.) Analyze_Bypass->Western Result_Bypass Resistance Mechanism: Bypass Pathway Activation Western->Result_Bypass

Caption: A logical workflow for troubleshooting acquired Abivertinib resistance.

References

Technical Support Center: Overcoming Abivertinib Maleate Resistance in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges related to Abivertinib maleate (B1232345) resistance in cancer cells.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Question/Issue Potential Causes Suggested Solutions
1. Inconsistent IC50 values for Abivertinib in my cancer cell line. 1. Cell line integrity issues (misidentification, cross-contamination, genetic drift).2. Mycoplasma contamination.3. Variability in experimental conditions (cell seeding density, passage number, media/serum batches).4. Degradation of Abivertinib stock solution.1. Authenticate your cell line using Short Tandem Repeat (STR) profiling.2. Regularly test for mycoplasma contamination via PCR.3. Standardize your protocols: use cells of a low passage number and maintain consistent seeding densities.4. Prepare fresh Abivertinib stock solutions and store them appropriately.
2. My Abivertinib-treated cells are showing signs of recovery and proliferation after an initial response. 1. Development of acquired resistance.2. Selection of a pre-existing resistant subpopulation of cells.1. Investigate Resistance Mechanisms: a. Perform Next-Generation Sequencing (NGS) on the resistant cell population to identify potential mutations (e.g., EGFR C797S, MET amplification). b. Use Western Blotting to check for the activation of bypass signaling pathways (e.g., p-MET, p-HER2).2. Test Combination Therapies: Based on the identified resistance mechanism, test Abivertinib in combination with an appropriate inhibitor (e.g., a MET inhibitor if MET amplification is detected).
3. I am not observing the expected decrease in phosphorylated EGFR (p-EGFR) via Western Blot after Abivertinib treatment. 1. Suboptimal antibody performance.2. Issues with sample preparation (protein degradation, loss of phosphorylation).3. Insufficient drug concentration or incubation time.4. The cell line may have a primary resistance mechanism.1. Validate your primary antibody for p-EGFR and ensure it is used at the optimal dilution.2. Use phosphatase and protease inhibitors in your lysis buffer.[1] 3. Perform a dose-response and time-course experiment to determine the optimal Abivertinib concentration and treatment duration.4. Confirm the presence of an Abivertinib-sensitive EGFR mutation (e.g., L858R/T790M) in your cell line.
4. My in vivo xenograft model is not responding to Abivertinib, despite in vitro sensitivity. 1. Suboptimal drug dosage or bioavailability in the animal model.2. Rapid development of resistance in the in vivo environment.3. Tumor heterogeneity.1. Consult literature for recommended dosing schedules for Abivertinib in xenograft models.[2]2. Upon tumor progression, re-biopsy the tumor and analyze for resistance mechanisms as you would with cell lines.3. Consider establishing patient-derived xenograft (PDX) models, which may better recapitulate tumor heterogeneity.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of acquired resistance to Abivertinib?

A1: Acquired resistance to Abivertinib is heterogeneous and can be broadly categorized into EGFR-dependent and EGFR-independent mechanisms.[1][3]

  • EGFR-dependent (On-target) mechanisms involve alterations to the EGFR gene itself. The most common include:

    • EGFR Amplification: An increase in the number of copies of the EGFR gene is the most frequently observed resistance mechanism.[1][3]

    • Tertiary EGFR Mutations: The development of new mutations in the EGFR gene, such as C797S and L718V, can prevent Abivertinib from binding effectively.[1][4] The C797S mutation is particularly problematic as it affects the covalent binding site of irreversible inhibitors.[2][5]

    • Loss of T790M Mutation: In some cases, cancer cells lose the T790M "gatekeeper" mutation that initially conferred sensitivity to third-generation EGFR inhibitors.[1][3]

  • EGFR-independent (Off-target) mechanisms involve the activation of alternative signaling pathways that bypass the need for EGFR signaling. These include:

    • Bypass Pathway Activation: Amplification or activating mutations in other receptor tyrosine kinases, such as MET and HER2, are common.[1][3][6][7] Other implicated pathways include BRAF V600E mutations and ROS1 fusions.[1]

    • Downstream Signaling Pathway Alterations: Mutations in components of downstream pathways, such as PIK3CA, can also confer resistance.[1][3]

    • Histologic Transformation: In some instances, the cancer may transform into a different subtype, such as small-cell lung cancer, which is not dependent on EGFR signaling.[1][3]

Q2: How can I test for these resistance mechanisms in my experimental models?

A2: To identify the specific mechanism of resistance in your Abivertinib-resistant cell lines or animal models, a multi-faceted approach is recommended:

  • Next-Generation Sequencing (NGS): Perform targeted NGS or whole-exome sequencing on the DNA from your resistant models to identify genetic alterations such as point mutations (EGFR C797S, PIK3CA, etc.) and copy number variations (EGFR, MET, HER2 amplification).[1][8]

  • Western Blotting: Analyze the protein expression and phosphorylation status of key signaling molecules to identify activated bypass pathways (e.g., probing for p-MET, total MET, p-HER2, total HER2, p-ERK, p-AKT).[1][9]

  • Fluorescence In Situ Hybridization (FISH): FISH can be used as an alternative or confirmatory method to detect gene amplification events like MET or EGFR amplification.[10]

Q3: What are the current strategies to overcome Abivertinib resistance?

A3: Strategies to overcome Abivertinib resistance are generally aimed at targeting the specific identified resistance mechanism:

  • Combination Therapy: This is a promising approach. For example, if MET amplification is detected, combining Abivertinib with a MET inhibitor may restore sensitivity.[1]

  • Sequential Therapy: In some clinical cases, patients who progressed on Abivertinib have shown responses to other third-generation EGFR TKIs like Osimertinib, suggesting that the resistance profiles of these drugs may differ.[11][12]

  • Development of Fourth-Generation Inhibitors: For resistance driven by the EGFR C797S mutation, new allosteric inhibitors that do not bind to the ATP-binding site are in development and may be effective.[13][14]

Q4: Is Abivertinib effective against cancers other than NSCLC?

A4: While primarily studied in EGFR-mutated NSCLC, Abivertinib also inhibits Bruton's tyrosine kinase (BTK).[4][5] This dual activity has led to its investigation in other cancers, such as B-cell lymphomas and acute myeloid leukemia (AML).[4] Preclinical studies have also suggested its potential in combination with abiraterone (B193195) for metastatic castration-resistant prostate cancer (mCRPC).[3][15]

Data Presentation

Table 1: Clinically Identified Mechanisms of Acquired Resistance to Abivertinib in EGFR T790M-Positive NSCLC
Resistance Mechanism Frequency (%) Classification
EGFR Amplification23% - 37%On-Target / EGFR-Dependent
EGFR C797S Mutation~10%On-Target / EGFR-Dependent
EGFR L718V Mutation~3%On-Target / EGFR-Dependent
T790M Loss~15%On-Target / EGFR-Dependent
MET Amplification~3%Off-Target / Bypass Pathway
HER2 Amplification~7%Off-Target / Bypass Pathway
PIK3CA MutationsPresentOff-Target / Downstream
BRAF V600E MutationPresentOff-Target / Bypass Pathway
ROS1 FusionPresentOff-Target / Bypass Pathway
Small-Cell Lung Cancer TransformationPresentHistologic Transformation
(Data synthesized from a phase I study of Abivertinib)[1][3]
Table 2: In Vitro Inhibitory Activity of Abivertinib
Target IC50 (nM)
EGFR L858R0.18
EGFR T790M0.18
Wild-Type EGFR7.68
(Data from MedchemExpress)[2]
Table 3: Summary of Clinical Efficacy of Abivertinib in EGFR T790M+ NSCLC Patients (Phase I/II Study)
Efficacy Endpoint Result
Overall Response Rate (ORR)52.2% - 56.5%
Disease Control Rate (DCR)88.0%
Median Progression-Free Survival (PFS)7.5 months
Median Overall Survival (OS)24.9 - 28.2 months
(Data from multicenter Phase I/II studies, NCT02330367)[16][17][18]

Experimental Protocols

Protocol: Generation of Abivertinib-Resistant Cancer Cell Lines

This protocol describes a general method for developing drug-resistant cell lines through continuous, dose-escalating exposure to Abivertinib.[19][20][21][22][23]

Materials:

  • Parental cancer cell line sensitive to Abivertinib (e.g., NCI-H1975, which harbors L858R/T790M mutations)

  • Complete cell culture medium

  • Abivertinib maleate

  • DMSO (for stock solution)

  • Cell culture flasks/dishes, incubators, etc.

Procedure:

  • Determine Initial IC50: First, determine the half-maximal inhibitory concentration (IC50) of Abivertinib for the parental cell line using a standard cell viability assay (see Protocol 2).

  • Initial Exposure: Begin by culturing the parental cells in a medium containing a low concentration of Abivertinib (e.g., IC10 to IC20).

  • Dose Escalation: Once the cells have adapted and are proliferating steadily (this may take several weeks), passage them and increase the Abivertinib concentration by 1.5- to 2-fold.

  • Repeat and Monitor: Repeat the dose escalation process. Monitor the cells for changes in morphology and growth rate. A parallel culture of the parental cell line with DMSO vehicle control should be maintained.

  • Establish a Stable Resistant Line: Continue this process until the cells can proliferate in a significantly higher concentration of Abivertinib (e.g., 5-10 times the initial IC50).

  • Characterization: Characterize the established resistant cell line.

    • Confirm the degree of resistance by re-evaluating the IC50 and comparing it to the parental line. A >3-fold increase is typically considered resistant.[19]

    • Analyze the cells for known resistance mechanisms using NGS and Western Blotting.

    • Cryopreserve aliquots of the resistant cells at different stages of development.

Protocol: Cell Viability (MTT) Assay for Evaluating Drug Combinations

This protocol is for assessing the efficacy of Abivertinib alone or in combination with another inhibitor in both parental and resistant cell lines.[12][24][25][26]

Materials:

  • Parental and Abivertinib-resistant cells

  • 96-well plates

  • Abivertinib and other inhibitors of interest

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of Abivertinib and the second inhibitor. Treat the cells with:

    • Abivertinib alone

    • Second inhibitor alone

    • Combination of both drugs (at various concentration ratios)

    • Vehicle control (DMSO)

  • Incubation: Incubate the plates for 72 hours at 37°C in a CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours. Viable cells will convert the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot dose-response curves to determine IC50 values. Combination effects can be analyzed using software like CompuSyn to calculate a Combination Index (CI).

Protocol: Western Blotting for EGFR Pathway Activation

This protocol is for detecting changes in the phosphorylation status of EGFR and downstream effectors like AKT and ERK.[1][9][11][27][28]

Materials:

  • Cell lysates from treated and untreated cells

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, transfer apparatus, PVDF membranes

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-p-EGFR, anti-total EGFR, anti-p-AKT, anti-total AKT, anti-p-ERK, anti-total ERK, anti-β-Actin)

  • HRP-conjugated secondary antibodies

  • ECL chemiluminescence substrate

Procedure:

  • Sample Preparation: Treat cells with Abivertinib and/or other compounds for the desired time. Lyse the cells on ice using ice-cold RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-EGFR, diluted in blocking buffer) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washes, apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Stripping and Re-probing: To normalize the data, strip the membrane and re-probe with antibodies for the total protein (e.g., total EGFR) and a loading control (e.g., β-Actin).

Visualizations

Signaling Pathways in Abivertinib Resistance

Abivertinib_Resistance_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_resistance EGFR EGFR (L858R/T790M) PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS MET MET MET->PI3K Bypass HER2 HER2 HER2->PI3K Bypass AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Abivertinib Abivertinib Abivertinib->EGFR Inhibits C797S EGFR C797S Mutation C797S->EGFR Prevents Binding EGFR_Amp EGFR Amplification EGFR_Amp->EGFR Increases Target MET_Amp MET Amplification MET_Amp->MET HER2_Amp HER2 Amplification HER2_Amp->HER2

Caption: Mechanisms of resistance to Abivertinib.

Experimental Workflow for Developing Resistant Cell Lines

Experimental_Workflow start Start: Parental Cell Line ic50 1. Determine IC50 of Abivertinib start->ic50 culture 2. Culture cells with low-dose Abivertinib (IC10-IC20) ic50->culture monitor 3. Monitor cell growth and adaptation culture->monitor increase_dose 4. Increase Abivertinib concentration (1.5-2x) monitor->increase_dose Cells Adapting characterize 5. Characterize Resistant Line monitor->characterize Resistance Achieved increase_dose->culture ngs NGS Analysis characterize->ngs wb Western Blot characterize->wb viability Viability Assay characterize->viability end End: Stable Resistant Line characterize->end

Caption: Workflow for generating Abivertinib-resistant cells.

Troubleshooting Logic for Acquired Resistance

Troubleshooting_Logic cluster_tests Experimental Tests cluster_findings cluster_solutions start Observation: Cells regain proliferative capacity despite Abivertinib treatment hypothesis Hypothesis: Acquired Resistance start->hypothesis investigate Investigate Mechanism hypothesis->investigate ngs NGS Analysis (DNA) investigate->ngs wb Western Blot (Protein) investigate->wb on_target On-Target? (e.g., EGFR C797S, EGFR Amp) ngs->on_target off_target Off-Target? (e.g., MET Amp, HER2 Amp) wb->off_target on_target->off_target No sol_on_target Test 4th-Gen EGFR Inhibitors on_target->sol_on_target Yes sol_off_target Test Combination Therapy (e.g., Abivertinib + METi) off_target->sol_off_target Yes

Caption: Troubleshooting workflow for acquired resistance.

References

Abivertinib Maleate Preclinical Off-Target Effects: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with information on the preclinical off-target effects of Abivertinib maleate. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during in vitro and in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary on-target activities of this compound?

Abivertinib is a third-generation tyrosine kinase inhibitor (TKI) that primarily targets mutant forms of the Epidermal Growth Factor Receptor (EGFR), including the T790M resistance mutation, and Bruton's Tyrosine Kinase (BTK). Its high affinity for these targets is central to its therapeutic potential in non-small cell lung cancer and B-cell malignancies.

Q2: Are there known off-target kinases for Abivertinib?

Yes, in a broad kinase screening panel, Abivertinib at a concentration of 1 µM was found to inhibit 33 out of 349 kinases by more than 80%. While a comprehensive list of all 33 kinases is not publicly available, this indicates potential for off-target activity. It is important to note that enzymatic inhibition does not always translate to cellular activity. For instance, while Abivertinib showed enzymatic inhibition of JAK3 and some TEC family kinases, the cellular IC50 values were significantly weaker.

Q3: My cells are showing unexpected toxicity at concentrations where the on-target (mutant EGFR) is not significantly inhibited. What could be the cause?

This could be due to off-target effects of Abivertinib. One study has shown that at a concentration of 10 µM, Abivertinib can impact the electrophysiology and mechanical beating of cardiomyocytes in vitro, while the IC50 for inhibiting EGFR-mutant cancer cells was 5.15 µM in the same study[1]. This suggests that at higher concentrations, off-target cardiac effects might be observed. Consider performing a dose-response curve in your specific cell line to determine the therapeutic window and to differentiate on-target from potential off-target toxicity.

Q4: We are observing diarrhea in our animal models treated with Abivertinib. Is this an expected finding?

Diarrhea is a common side effect of EGFR tyrosine kinase inhibitors. While specific preclinical studies on Abivertinib-induced diarrhea are not widely published, the mechanism for this class of drugs is generally attributed to on-target inhibition of EGFR in the gastrointestinal tract. This can lead to increased chloride secretion, inflammation, and damage to the intestinal mucosa[2][3][4][5][6]. When observing diarrhea in your animal models, it is crucial to monitor for signs of dehydration and weight loss and to correlate the severity with the dose and duration of treatment.

Q5: Our preclinical studies show elevated liver enzymes in animals treated with Abivertinib. What is the potential mechanism?

Elevated liver enzymes (hepatotoxicity) are a known clinical adverse event for many TKIs, including Abivertinib. The underlying mechanisms in preclinical models can be complex and may involve direct drug-induced liver injury (DILI) through the formation of reactive metabolites, mitochondrial dysfunction, or induction of an inflammatory response[7][8][9][10][11]. When elevated liver enzymes are observed, it is recommended to conduct a thorough histopathological examination of the liver tissue to assess for necrosis, steatosis, or other signs of injury.

Q6: Are there any reported cardiovascular off-target effects of Abivertinib in preclinical models?

Yes, a study utilizing a multifunctional biosensor with cardiomyocytes demonstrated that Abivertinib at 10 µM can significantly affect the extracellular field potential and mechanical beating of these cells[1]. This suggests a potential for direct cardiac effects. Since Abivertinib also inhibits BTK, and some BTK inhibitors have been associated with cardiovascular toxicities, this is an important area for consideration in preclinical safety assessment[12].

Troubleshooting Guides

Problem: Unexpected Cell Death in vitro at High Concentrations
Possible Cause Troubleshooting Steps
Off-Target Kinase Inhibition 1. Perform a broader kinase profiling assay with your cell lysate treated with Abivertinib to identify potential off-target kinases relevant to your cell type. 2. If a specific off-target kinase is identified, use a more selective inhibitor for that kinase as a positive control to see if it phenocopies the toxicity. 3. Conduct a rescue experiment by overexpressing the wild-type form of the potential off-target kinase.
Cardiomyocyte Toxicity 1. If using cardiomyocytes, perform electrophysiology and contractility assays at a range of Abivertinib concentrations. 2. Measure markers of cardiac stress or damage (e.g., troponin levels in the culture medium). 3. Compare the toxic concentrations to the on-target inhibitory concentrations in your cancer cell line of interest.
Problem: Severe Diarrhea in Animal Models
Possible Cause Troubleshooting Steps
On-Target EGFR Inhibition in the Gut 1. Perform a dose-ranging study to identify a maximum tolerated dose (MTD) where the on-target anti-tumor effect is maintained with manageable diarrhea. 2. Conduct histological analysis of the intestinal tract to assess for mucosal damage, inflammation, and changes in goblet cell numbers. 3. Measure electrolyte levels in the blood to monitor for dehydration.

Quantitative Data Summary

Table 1: In Vitro Activity of Abivertinib on Cancer Cells and Cardiomyocytes

Cell LineTargetParameterValueReference
NCI-H1975EGFR L858R/T790MIC505.15 µM[1]
A549Wild-Type EGFRInhibitionWeak[1]
HFF-1Normal FibroblastsInhibitionNegligible[1]
CardiomyocytesOff-TargetEffect on Electrophysiology & BeatingSignificant at 10 µM[1]

Experimental Protocols

Protocol: Assessment of Cardiotoxicity using a Multifunctional Biosensor

This protocol is a generalized summary based on the methodology described in the cited literature[1].

  • Cell Culture: Culture human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) on the multifunctional biosensor chip until a confluent, spontaneously beating monolayer is formed.

  • Baseline Recording: Record the baseline extracellular field potential (EFP) and mechanical beating of the cardiomyocyte monolayer for a stable period (e.g., 30 minutes).

  • Compound Addition: Add Abivertinib at the desired concentrations (e.g., 1 µM, 5 µM, 10 µM) to the culture medium. Include a vehicle control (e.g., DMSO).

  • Real-Time Monitoring: Continuously record the EFP and mechanical beating for a defined period (e.g., 1-24 hours) after compound addition.

  • Data Analysis: Analyze the recorded signals to determine changes in beat rate, EFP amplitude, field potential duration, and contraction amplitude.

  • Viability Assessment: At the end of the recording period, perform a cell viability assay (e.g., using a cell impedance sensor on the same chip or a standard colorimetric assay) to assess cytotoxicity.

Protocol: Kinase Inhibition Assay (General)

This is a general protocol for determining the IC50 of Abivertinib against a specific kinase.

  • Reagents: Prepare the kinase, substrate, ATP, and a suitable buffer system.

  • Compound Dilution: Prepare a serial dilution of Abivertinib in DMSO.

  • Kinase Reaction: In a microplate, add the kinase and Abivertinib at various concentrations and incubate for a pre-determined time (e.g., 15-30 minutes) to allow for compound binding.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Reaction Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration.

  • Reaction Termination and Detection: Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., radiometric, fluorescent, or luminescent).

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the Abivertinib concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

Simplified EGFR Signaling Pathway and Abivertinib Inhibition.

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR BCR LYN LYN BCR->LYN SYK SYK LYN->SYK BTK BTK SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 IP3 IP3 PLCg2->IP3 DAG DAG PLCg2->DAG NFkB NF-κB IP3->NFkB DAG->NFkB Survival B-Cell Proliferation and Survival NFkB->Survival Abivertinib Abivertinib Abivertinib->BTK Antigen Antigen Antigen->BCR

Simplified BTK Signaling Pathway and Abivertinib Inhibition.

Off_Target_Workflow A Observe Unexpected Phenotype in Preclinical Model (in vitro / in vivo) B Hypothesize Off-Target Effect A->B C Broad Kinase Panel Screening B->C D In Vitro Safety Pharmacology (e.g., Cardiac, CNS, Respiratory) B->D E Identify Potential Off-Targets C->E D->E F Validate Hits in Cellular Assays E->F G In Vivo Toxicology Studies in Relevant Animal Models F->G H Mechanism of Toxicity Investigation G->H I Risk Assessment and Mitigation H->I

Workflow for Investigating Off-Target Effects.

References

Technical Support Center: Managing Adverse Effects of Abivertinib Maleate in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available preclinical toxicology data for Abivertinib maleate (B1232345) in animal models is limited. The following troubleshooting guides, FAQs, and protocols are based on the known pharmacology of Abivertinib as a third-generation Epidermal Growth Factor Receptor (EGFR) and Bruton's Tyrosine Kinase (BTK) inhibitor, as well as established practices for managing adverse effects of similar tyrosine kinase inhibitors (TKIs) in a research setting. The quantitative data provided is illustrative and intended to serve as a reference. Researchers should always refer to their specific study protocols and institutional guidelines.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of action for Abivertinib maleate?

A1: Abivertinib is a potent, irreversible, third-generation small molecule tyrosine kinase inhibitor (TKI). It selectively targets mutant forms of the Epidermal Growth Factor Receptor (EGFR), including the T790M "gatekeeper" mutation, while having minimal activity against wild-type EGFR. Additionally, Abivertinib inhibits Bruton's Tyrosine Kinase (BTK), a key component of the B-cell receptor signaling pathway. This dual inhibition is being investigated for its therapeutic potential in various cancers and inflammatory conditions.

Q2: What are the most common adverse effects observed with TKIs like Abivertinib in animal studies?

A2: Based on the known targets of Abivertinib (EGFR and BTK), the most anticipated adverse effects in animal models include:

  • Dermatological: Skin rash, alopecia (hair loss), and pruritus (itching).

  • Gastrointestinal: Diarrhea, decreased appetite, and weight loss.

  • Hematological: As a BTK inhibitor, there is a potential for bleeding events due to effects on platelet function.

  • Hepatic: Elevations in liver enzymes (ALT, AST).

Q3: How can I proactively monitor for these adverse effects in my animal studies?

A3: A comprehensive monitoring plan is essential. This should include:

  • Daily Observations: Cage-side checks for general well-being, changes in behavior, posture, and grooming.

  • Weekly Measurements: Body weight, food and water consumption.

  • Dermatological Scoring: Regular assessment of skin and fur condition using a standardized scoring system.

  • Fecal Monitoring: Daily observation of fecal consistency to detect the onset of diarrhea.

  • Periodic Blood Collection: For complete blood counts (CBC) and serum chemistry panels to monitor hematological and hepatic parameters.

Troubleshooting Guides

Problem 1: Animal exhibits skin rash and/or alopecia.
  • Symptom: Development of erythematous rash, papules, pustules, or hair loss, often on the dorsal side or around the head and neck.

  • Potential Cause: Inhibition of EGFR in the skin disrupts normal keratinocyte function and hair follicle cycling.

  • Troubleshooting Steps:

StepActionRationale
1. Assess and Score Severity Use a standardized dermatological scoring system (see Experimental Protocols) to quantify the severity of the skin reaction.To objectively track the progression and response to interventions.
2. Supportive Care Ensure clean bedding to prevent secondary infections. Provide soft bedding to minimize irritation.To improve animal welfare and prevent complications.
3. Topical Treatments For mild to moderate rash, consider applying a thin layer of a topical emollient or a mild corticosteroid cream to the affected areas.To reduce inflammation and alleviate discomfort.
4. Dose Modification If the rash is severe or associated with significant distress, consider a dose reduction or temporary discontinuation of Abivertinib in consultation with the study director and veterinarian.To determine if the adverse effect is dose-dependent and allow for recovery.
Problem 2: Animal develops diarrhea.
  • Symptom: Loose or unformed stools, perianal soiling, and potential weight loss.

  • Potential Cause: EGFR inhibition can disrupt the mucosal integrity and fluid balance in the gastrointestinal tract.

  • Troubleshooting Steps:

StepActionRationale
1. Confirm and Grade Severity Assess fecal consistency daily using a grading scale (see Experimental Protocols). Monitor body weight and hydration status (e.g., skin turgor).To quantify the severity and monitor for signs of dehydration.
2. Supportive Care Provide supplemental hydration (e.g., subcutaneous sterile saline) if dehydration is suspected. Offer a highly palatable and digestible diet.To prevent dehydration and maintain nutritional intake.
3. Anti-diarrheal Medication In cases of moderate to severe diarrhea, the use of loperamide (B1203769) may be considered after veterinary consultation for appropriate dosing.To reduce gastrointestinal motility and fluid loss.[1]
4. Dose Adjustment For persistent or severe diarrhea, a dose reduction or temporary cessation of Abivertinib treatment may be necessary.To manage the adverse effect and allow for gastrointestinal recovery.

Data Presentation

Table 1: Illustrative Dose-Dependent Adverse Effects of a Third-Generation EGFR/BTK Inhibitor in a 28-Day Rodent Study

Disclaimer: This table is a representative example based on typical findings for this class of compounds and is not based on specific preclinical data for this compound.

Dose Group (mg/kg/day)Incidence of Diarrhea (%)Mean Dermatological Score (0-4)Mean AST/ALT Elevation (Fold change from baseline)
Vehicle Control00.11.1
Low Dose150.81.5
Mid Dose401.92.8
High Dose853.25.1

Experimental Protocols

Protocol for Monitoring and Scoring Dermatological Toxicity
  • Frequency: At least three times per week.

  • Procedure:

    • Visually inspect the entire body surface of the animal, paying close attention to the dorsal trunk, face, ears, and paws.

    • Score the severity of the rash and alopecia based on the following scale:

      • 0: No observable changes.

      • 1 (Mild): Faint erythema or localized, small patches of hair thinning.

      • 2 (Moderate): Clear erythema, papules, and/or significant hair loss in one or more areas.

      • 3 (Severe): Confluent erythema, pustules, crusting, and/or extensive alopecia.

      • 4 (Very Severe): Ulceration, severe inflammation, and widespread alopecia.

    • Record the scores for each animal in the study log.

Protocol for Monitoring and Grading Diarrhea
  • Frequency: Daily.

  • Procedure:

    • Observe the feces in the cage for consistency. If necessary, gently palpate the abdomen to stimulate defecation for a fresh sample.

    • Grade the fecal consistency using the following scale:

      • 0: Normal, well-formed pellets.

      • 1 (Mild): Soft, but still formed pellets.

      • 2 (Moderate): Very soft, unformed stools (pasty).

      • 3 (Severe): Watery diarrhea.

    • Record the daily score for each animal. If a score of 2 or 3 is observed, initiate daily body weight monitoring.

Protocol for Cardiovascular Monitoring
  • Rationale: While less common, some TKIs have been associated with cardiovascular effects. Baseline and periodic monitoring can be implemented, especially in longer-term studies or with higher doses.

  • Procedure (in a dedicated cohort or as part of safety pharmacology studies):

    • Baseline: Prior to the first dose, record baseline electrocardiogram (ECG) and blood pressure measurements in conscious, restrained animals or via telemetry.

    • Interim Monitoring: Repeat ECG and blood pressure measurements at specified time points during the study (e.g., weekly or bi-weekly).

    • Parameters to Assess: Heart rate, QT interval, and mean arterial pressure. Any significant changes from baseline should be noted and evaluated.

Mandatory Visualizations

cluster_0 EGFR Signaling cluster_1 BTK Signaling EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_Survival Cell Proliferation & Survival ERK->Proliferation_Survival AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation_Survival BCR BCR BTK BTK BCR->BTK PLCg2 PLCγ2 BTK->PLCg2 NFkB NF-κB PLCg2->NFkB B_Cell_Activation B-Cell Activation & Survival NFkB->B_Cell_Activation Abivertinib Abivertinib Abivertinib->EGFR Inhibits Abivertinib->BTK Inhibits

Caption: Abivertinib Signaling Pathway Inhibition.

Start Adverse Event Observed (e.g., Skin Rash > Grade 2) Assess Assess Severity & Animal Welfare Start->Assess SupportiveCare Implement Supportive Care (e.g., topical creams, clean bedding) Assess->SupportiveCare Consult Consult Study Director & Veterinarian SupportiveCare->Consult DoseModification Consider Dose Modification Decision Decision Point DoseModification->Decision Consult->DoseModification Continue Continue with Modified Dose Decision->Continue Mild/Moderate & Improving Discontinue Temporarily Discontinue Dosing Decision->Discontinue Severe or Not Improving Monitor Monitor for Improvement Continue->Monitor End Resolution or Study Endpoint Continue->End Discontinue->Monitor Reintroduce Reintroduce at Lower Dose Monitor->Reintroduce Improved Monitor->End Not Improved / Endpoint Reintroduce->Monitor Reintroduce->End

Caption: Troubleshooting Workflow for Adverse Events.

Start Day 0: Acclimatization & Baseline Measurements Dosing Initiate Daily Dosing with Abivertinib Start->Dosing DailyChecks Daily Cage-side Observations (Behavior, Fecal Consistency) Dosing->DailyChecks WeeklyChecks Weekly Body Weight & Food/Water Intake Dosing->WeeklyChecks DermChecks 3x Weekly Dermatological Scoring Dosing->DermChecks BloodCollection Bi-weekly Blood Collection (CBC, Serum Chemistry) Dosing->BloodCollection DailyChecks->WeeklyChecks DailyChecks->DermChecks DataAnalysis Analyze Data & Assess Tolerability DailyChecks->DataAnalysis WeeklyChecks->DataAnalysis DermChecks->DataAnalysis BloodCollection->DataAnalysis Endpoint Study Endpoint / Necropsy DataAnalysis->Endpoint

Caption: Experimental Workflow for Toxicity Monitoring.

References

Technical Support Center: Optimizing Abivertinib Maleate for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of Abivertinib maleate (B1232345) in in vitro settings. Find answers to frequently asked questions, detailed experimental protocols, and troubleshooting tips to ensure the successful application of this potent EGFR and BTK inhibitor in your research.

Frequently Asked Questions (FAQs)

Q1: What is Abivertinib maleate and what is its mechanism of action?

This compound is an orally active, third-generation, irreversible epidermal growth factor receptor (EGFR) inhibitor.[1][2] It is highly selective for mutant forms of EGFR, including the T790M resistance mutation commonly found in non-small cell lung cancer (NSCLC), while showing significantly less activity against wild-type EGFR.[3] Additionally, this compound functions as a Bruton's tyrosine kinase (BTK) inhibitor, which can induce apoptosis, making it a dual-target inhibitor.[2][4] This dual inhibition of both EGFR and BTK signaling pathways underscores its potent anti-cancer effects.[1]

Q2: What are the primary research applications for this compound in vitro?

In a laboratory setting, this compound is primarily used to:

  • Investigate the molecular mechanisms of EGFR- and BTK-driven cancers.

  • Study the efficacy of inhibiting these pathways in various cancer cell lines, particularly NSCLC with EGFR mutations.[3]

  • Explore mechanisms of acquired resistance to other EGFR tyrosine kinase inhibitors (TKIs).[5][6]

  • Assess the impact of dual EGFR/BTK inhibition on cell proliferation, apoptosis, and other cellular processes.[1][4]

Q3: Why does this compound precipitate in my cell culture medium?

Precipitation of this compound in aqueous-based cell culture media is a common issue primarily due to its low aqueous solubility.[4][7] When a concentrated stock solution, typically prepared in an organic solvent like Dimethyl Sulfoxide (DMSO), is introduced into the culture medium, the abrupt change in solvent polarity can cause the compound to "crash out" of the solution if its solubility limit is exceeded.[7][8] Other contributing factors can include the final concentration of the compound, the method of dilution, and the composition of the media itself.[7]

Solubility and Stock Solution Preparation

Solubility Data

Properly dissolving this compound is the first critical step for any successful in vitro experiment. The following table summarizes its solubility in common laboratory solvents. It is highly recommended to use fresh, anhydrous solvents, as absorbed moisture can significantly reduce the solubility of the compound.[9][10]

SolventSolubilityMolar Equivalent (for ≥100 mg/mL)Notes
Dimethyl Sulfoxide (DMSO) ≥ 100 mg/mL[1][4]≥ 165.67 mM[1][4]Use fresh, high-purity, anhydrous DMSO to ensure maximum solubility.[9]
Ethanol 97 mg/mL[9]~160.7 mMMay require sonication to achieve complete dissolution.[11]
Water < 0.1 mg/mL (Insoluble)[1][4]-Heating or sonication does not significantly improve solubility.[4]
Experimental Protocols

Protocol 1: Preparation of a High-Concentration this compound Stock Solution

This protocol details the preparation of a concentrated stock solution in DMSO, which can be stored for future use.

Materials:

  • This compound powder

  • Sterile, anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, conical-bottom microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Under sterile conditions (e.g., in a laminar flow hood), accurately weigh the desired amount of this compound powder into a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired high-concentration stock (e.g., 10 mM to 100 mM). For example, to prepare 1 mL of a 10 mM stock solution, dissolve 6.04 mg of this compound (MW: 603.60 g/mol ) in 1 mL of DMSO.

  • Vortex the tube vigorously until the powder is completely dissolved. A brief sonication in a water bath can aid dissolution if needed.

  • Visually inspect the solution against a light source to ensure there are no visible particles or signs of precipitation.

  • Aliquot the stock solution into smaller, single-use volumes in sterile tubes. This is crucial to avoid repeated freeze-thaw cycles which can degrade the compound.[1]

  • Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][4]

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

This protocol describes the critical step of diluting the concentrated DMSO stock solution into your cell culture medium. The goal is to minimize precipitation while avoiding solvent-induced cytotoxicity.

Materials:

  • High-concentration this compound stock solution (from Protocol 1)

  • Sterile, complete cell culture medium (pre-warmed to 37°C)

  • Sterile pipettes and tubes

Procedure:

  • Thaw a single-use aliquot of the this compound stock solution at room temperature.

  • Calculate the volume of the stock solution needed to achieve the desired final concentration in your experiment. Crucially, ensure the final concentration of DMSO in the cell culture medium is kept below 0.5%, and ideally at or below 0.1%, to avoid toxicity to the cells. [8][11]

  • Directly add the calculated volume of the DMSO stock solution to the pre-warmed cell culture medium.[10] Do not create intermediate dilutions in aqueous buffers like PBS, as this will likely cause immediate precipitation.[10]

  • Immediately after adding the stock solution, mix the medium thoroughly by gentle swirling or inverting the tube to ensure rapid and uniform dispersion of the compound.[7][11]

  • Visually inspect the medium for any signs of cloudiness or precipitation before adding it to your cells.

  • Use the freshly prepared working solution immediately to treat your cells.

Troubleshooting Guide

This guide addresses common issues encountered when working with this compound in cell culture.

Problem Potential Cause(s) Recommended Solution(s)
Precipitation occurs immediately after adding the stock solution to the media. 1. High Final Concentration: The desired final concentration exceeds the solubility limit of this compound in the aqueous media.[7] 2. Improper Dilution: Adding the stock solution too quickly or without adequate mixing creates localized high concentrations, causing the compound to fall out of solution.[7] 3. Cold Media: Adding the stock to cold media can decrease solubility.1. Lower the Concentration: If experimentally viable, reduce the final working concentration of this compound. 2. Optimize Dilution: Pre-warm the media to 37°C. Add the stock solution dropwise directly into the full volume of media while gently swirling to ensure rapid and even distribution.[7][8] 3. Use a Less Concentrated Stock: Prepare a lower concentration intermediate stock in DMSO before the final dilution, if this helps maintain a low final DMSO percentage.
Precipitation appears hours or days after incubation. 1. Compound Instability: this compound may not be stable in the aqueous environment of the culture media over extended periods.[7] 2. Media Evaporation: Evaporation of media in the incubator can increase the compound's concentration over time, leading to precipitation.[7] 3. Interaction with Media Components: Certain salts or proteins in the media may interact with the compound, reducing its solubility over time.[7]1. Refresh Media: For long-term experiments, consider performing media changes with freshly prepared this compound-containing media every 24-48 hours. 2. Ensure Proper Humidification: Check and maintain the humidity levels in your incubator to minimize evaporation.[7] 3. Filter the Media: If fine precipitates are observed, you may filter the working solution through a 0.22 µm syringe filter before adding it to the cells, though this may slightly lower the effective concentration.[7]
Inconsistent experimental results or lower than expected efficacy. 1. Partial Precipitation: Undetected micro-precipitation is occurring, which reduces the effective concentration of the inhibitor available to the cells.[7] 2. Inaccurate Stock Concentration: The stock solution may not have been prepared accurately or has degraded due to improper storage (e.g., repeated freeze-thaw cycles).1. Visually Inspect: Before each experiment, carefully inspect the prepared media for any signs of precipitation. 2. Prepare Fresh Stock: Prepare fresh stock solutions regularly and always aliquot for single use to ensure concentration accuracy and compound integrity.[7][11] 3. Include Proper Controls: Always include a vehicle control (media with the same final concentration of DMSO) to ensure that the observed effects are due to the inhibitor and not the solvent.

Visualizing Pathways and Workflows

Signaling Pathways

This compound exerts its effects by inhibiting key signaling nodes in cancer cells. The diagrams below illustrate the EGFR and BTK pathways that are targeted by this inhibitor.

EGFR_Signaling_Pathway cluster_MAPK MAPK Pathway cluster_PI3K PI3K/AKT Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR GRB2_SOS GRB2/SOS EGFR->GRB2_SOS PI3K PI3K EGFR->PI3K Abivertinib This compound Abivertinib->EGFR RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus AKT AKT PI3K->AKT AKT->Nucleus Proliferation Cell Proliferation, Survival, Angiogenesis Nucleus->Proliferation

Caption: EGFR signaling cascade and point of inhibition by this compound.

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK BTK BTK LYN_SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 PI3K PI3K BTK->PI3K Abivertinib This compound Abivertinib->BTK NFkB NF-κB Pathway PLCg2->NFkB AKT AKT PI3K->AKT AKT->NFkB Nucleus Nucleus NFkB->Nucleus Survival B-Cell Proliferation and Survival Nucleus->Survival

Caption: BTK signaling pathway and point of inhibition by this compound.

Experimental Workflow

The following diagram outlines a typical workflow for using this compound in an in vitro cell viability assay, such as an MTT or MTS assay.[12][13]

Experimental_Workflow start Start: Cell Seeding prepare_stock Prepare High-Concentration Stock in DMSO (Protocol 1) start->prepare_stock store_stock Aliquot and Store Stock @-80°C prepare_stock->store_stock prepare_working Prepare Working Solution in Pre-Warmed Media (Protocol 2) store_stock->prepare_working troubleshoot Precipitation Check (Troubleshooting Guide) prepare_working->troubleshoot troubleshoot->prepare_working Precipitate Observed treat_cells Treat Cells with Abivertinib and Vehicle Control troubleshoot->treat_cells  Clear Solution incubate Incubate for Desired Time (e.g., 72h) treat_cells->incubate assay Perform Cell Viability Assay (e.g., MTT/MTS) incubate->assay analyze Analyze Data (Calculate IC50) assay->analyze end End: Results analyze->end

Caption: Workflow for a cell viability assay using this compound.

References

Troubleshooting inconsistent results in Abivertinib maleate experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Abivertinib maleate (B1232345) experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting inconsistent results and to offer standardized protocols for key assays.

Frequently Asked Questions (FAQs)

Q1: What is Abivertinib maleate and what are its primary targets?

This compound is an orally active, third-generation, irreversible tyrosine kinase inhibitor (TKI).[1][2][3] It is a dual inhibitor that selectively targets mutant forms of the Epidermal Growth Factor Receptor (EGFR) and Bruton's Tyrosine Kinase (BTK).[1][4][5][6] Its primary application is in non-small cell lung cancer (NSCLC) for patients who have developed resistance to first-generation EGFR TKIs, largely due to the T790M "gatekeeper" mutation.[1]

Q2: How should I prepare and store this compound stock solutions?

This compound is readily soluble in DMSO but is insoluble in water.[4][6] For in vitro experiments, it is recommended to prepare a high-concentration stock solution (e.g., 10-20 mM) in 100% DMSO.[7] To ensure complete dissolution, vortexing and gentle warming or brief sonication can be applied. Stock solutions should be stored in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[2][7] Note that hygroscopic DMSO can significantly impact the solubility of the product, so using a fresh, unopened vial of DMSO is recommended.[6]

Q3: What are the known off-target effects of Abivertinib?

While Abivertinib is highly selective for mutant EGFR and BTK, broader kinase screening has revealed some off-target activities. At a concentration of 1 µM, Abivertinib inhibited 33 out of 349 unique kinases by more than 80%, including JAK3 and five members of the TEC kinase family.[8] However, in cell-based functional assays, the inhibitory potency against these off-targets, such as BTK and JAK3, was found to be much weaker, suggesting a minimal risk of off-target effects at pharmacologically relevant concentrations.[8]

Q4: My experimental results with Abivertinib are inconsistent. What are the common causes?

Inconsistent results in Abivertinib experiments can stem from several factors:

  • Compound Precipitation: Due to its low aqueous solubility, Abivertinib can precipitate in cell culture media, especially at higher concentrations or after prolonged incubation.[7]

  • Cell Line Variability: The expression and activation status of EGFR and BTK can vary significantly between cell lines, influencing their sensitivity to Abivertinib.[7]

  • Inconsistent Experimental Conditions: Variations in cell seeding density, incubation time, and reagent concentrations can all contribute to result variability.[7]

  • Development of Resistance: Prolonged exposure to Abivertinib can lead to the development of resistance mechanisms in cancer cells.[9][10]

Troubleshooting Guides

Issue 1: High Variability in Cell Viability Assays

Problem: I am observing significant well-to-well or experiment-to-experiment variability in my cell viability (e.g., MTT, MTS) assays with Abivertinib.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Compound Precipitation Pre-warm the cell culture medium to 37°C before adding the Abivertinib stock solution. Perform serial dilutions in pre-warmed media and ensure thorough mixing at each step. Visually inspect the wells for any signs of precipitation under a microscope.[7]
Inconsistent Cell Seeding Ensure a homogenous cell suspension before seeding. Use a calibrated multichannel pipette for accurate and consistent cell seeding across all wells of the microplate.[7]
Edge Effects Evaporation from the outer wells of a microplate can concentrate Abivertinib and affect cell growth. To mitigate this, avoid using the outermost wells or fill them with sterile PBS or media.[7]
Inconsistent Incubation Time The timing of Abivertinib addition and the total incubation period should be kept consistent across all plates and experiments.[7]
Issue 2: Lack of Expected Inhibition of Downstream Signaling in Western Blots

Problem: My Western blot analysis does not show the expected decrease in phosphorylated EGFR (p-EGFR) or phosphorylated BTK (p-BTK) after Abivertinib treatment.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Suboptimal Inhibitor Concentration or Treatment Time The concentration of Abivertinib may be too low, or the treatment time too short to effectively inhibit EGFR and/or BTK signaling. Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.[7]
Low Target Expression or Activation Confirm that your chosen cell line expresses the target proteins (mutant EGFR, BTK) and that the signaling pathway is active. For EGFR, this can be stimulated with its ligand, EGF.[11]
Poor Antibody Quality The specificity and quality of the primary and secondary antibodies are critical for reliable results. Validate your antibodies and determine their optimal working concentrations.[7]
Development of Resistance If you are working with a cell line that has been cultured with Abivertinib for an extended period, it may have developed resistance. Known resistance mechanisms include EGFR tertiary mutations (e.g., C797S), EGFR amplification, and activation of bypass signaling pathways.[9][10][12][13]

Data Presentation

Table 1: IC50 Values of Abivertinib (AC0010) Against EGFR Kinases

EGFR VariantIC50 (nM)
EGFR L858R0.18[5][6]
EGFR T790M0.18[5][6]
Wild-type EGFR7.68[5][6]

Table 2: Cellular IC50 Values of Abivertinib (AC0010) for Inhibition of EGFR Phosphorylation

Cell LineEGFR StatusCellular IC50 (nM)
NCI-H1975L858R/T790M7.3[5][6]
NIH/3T3_TC32T8Not Specified2.8[5][6]
A431Wild-type~840 (calculated from 115-fold less sensitivity than NCI-H1975)[5][6]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol provides a general guideline for assessing the effect of Abivertinib on cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in pre-warmed complete culture medium. Remove the old medium from the wells and add the different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO at the same final concentration as the highest Abivertinib concentration) and a no-treatment control.

  • Incubation: Incubate the plate for the desired duration (e.g., 72 hours).

  • MTT Addition: Add 10 µl of MTT solution (5 mg/ml in PBS) to each well and incubate for 1 to 4 hours at 37°C.[14]

  • Solubilization: Add 100 µl of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan (B1609692) crystals.[14]

  • Data Acquisition: Mix to ensure complete solubilization and measure the absorbance at 570 nm using a microplate reader.[14]

Western Blot Analysis of EGFR and BTK Phosphorylation

This protocol is designed to assess the inhibitory effect of Abivertinib on EGFR and BTK signaling.

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with varying concentrations of Abivertinib for the desired time. Include a vehicle control (DMSO). For EGFR phosphorylation analysis, you may want to stimulate the cells with EGF (e.g., 100 ng/mL for 15 minutes) after the inhibitor treatment.[11]

  • Cell Lysis: Place the plates on ice, aspirate the medium, and wash the cells twice with ice-cold PBS. Add 100-150 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.[11][15] Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes with periodic vortexing.[15]

  • Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.[15] Transfer the supernatant to a new tube and determine the protein concentration using a BCA protein assay kit.[15]

  • Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add 4X Laemmli sample buffer and boil at 95-100°C for 5 minutes.[15] Load 20-30 µg of total protein per lane onto a polyacrylamide gel.[15]

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (e.g., anti-p-EGFR (Tyr1068), anti-EGFR, anti-p-BTK (Tyr223), anti-BTK) overnight at 4°C.[11]

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[15]

    • Wash the membrane three times with TBST.[15]

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and image the blot using a digital imager or X-ray film.

Visualizations

Abivertinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR (mutant) Downstream_EGFR Downstream Signaling (e.g., PI3K/Akt, MAPK/ERK) EGFR->Downstream_EGFR Abivertinib Abivertinib maleate Abivertinib->EGFR inhibits BTK BTK Abivertinib->BTK inhibits Downstream_BTK Downstream Signaling (e.g., PLCγ2, NF-κB) BTK->Downstream_BTK Proliferation Cell Proliferation & Survival Downstream_EGFR->Proliferation Downstream_BTK->Proliferation

Caption: this compound signaling pathway inhibition.

Troubleshooting_Workflow Start Inconsistent Experimental Results Observed Check_Compound Verify Compound Integrity & Stock Solution Start->Check_Compound Review_Protocol Review Experimental Protocol (e.g., concentrations, timing) Start->Review_Protocol Check_Cells Assess Cell Line Health & Target Expression Start->Check_Cells Optimize_Assay Optimize Assay Conditions (e.g., dose-response, time-course) Check_Compound->Optimize_Assay Review_Protocol->Optimize_Assay Check_Cells->Optimize_Assay Investigate_Resistance Investigate Potential Resistance Mechanisms Optimize_Assay->Investigate_Resistance Failure Consistent_Results Consistent Results Achieved Optimize_Assay->Consistent_Results Success Investigate_Resistance->Consistent_Results Mechanism Identified & Addressed Western_Blot_Workflow Cell_Culture 1. Cell Culture & Treatment Lysis 2. Cell Lysis Cell_Culture->Lysis Quantification 3. Protein Quantification Lysis->Quantification SDS_PAGE 4. SDS-PAGE Quantification->SDS_PAGE Transfer 5. Protein Transfer (Membrane) SDS_PAGE->Transfer Immunoblot 6. Immunoblotting (Antibodies) Transfer->Immunoblot Detection 7. Detection (ECL) Immunoblot->Detection Analysis 8. Data Analysis Detection->Analysis

References

Technical Support Center: Abivertinib Maleate Biomarker Identification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Abivertinib maleate. The following information is intended to assist in the design and troubleshooting of experiments aimed at identifying biomarkers of response to this dual EGFR/BTK inhibitor.

Frequently Asked Questions (FAQs)

Q1: What are the primary biomarkers for sensitivity to Abivertinib in Non-Small Cell Lung Cancer (NSCLC)?

A1: The primary biomarkers indicating sensitivity to Abivertinib in NSCLC are specific mutations in the Epidermal Growth Factor Receptor (EGFR) gene. Abivertinib is a third-generation EGFR Tyrosine Kinase Inhibitor (TKI) that potently targets both activating mutations and the T790M resistance mutation.[1][2] Key sensitivity biomarkers include:

  • EGFR Activating Mutations: Such as the L858R point mutation in exon 21 and exon 19 deletions.[1][3]

  • EGFR T790M "Gatekeeper" Mutation: This mutation is the most common cause of acquired resistance to first-generation EGFR TKIs.[2][4] Abivertinib effectively inhibits EGFR harboring this mutation.

  • Integrin Subunit Alpha 8 (ITGA8) Expression: Recent studies suggest that higher expression of ITGA8 may enhance sensitivity to Abivertinib by attenuating the FAK/SRC/AKT/MAPK signaling pathway.[5]

Q2: What are the known mechanisms and biomarkers of resistance to Abivertinib?

A2: Resistance to Abivertinib is heterogeneous and can be driven by both EGFR-dependent and EGFR-independent mechanisms. A key clinical study (NCT02330367) identified several resistance mechanisms:[6][7]

  • EGFR Amplification: This is the most common resistance mechanism observed.[6][7]

  • EGFR Tertiary Mutations: The most notable is the C797S mutation. The allelic context of C797S with T790M (cis or trans) is critical for determining subsequent treatment strategies.[7][8][9] The L718V mutation has also been reported.[7]

  • Loss of EGFR T790M Mutation: A subset of patients may lose the T790M mutation upon developing resistance to Abivertinib.[6][7]

  • Bypass Track Activation: Alterations in other signaling pathways can confer resistance. These include:

    • MET amplification[6]

    • HER2 (ERBB2) amplification[6]

    • Mutations in PIK3CA, CDKN2A, TP53, and RB1[6]

  • Histologic Transformation: Transformation to small-cell lung cancer has been observed as a resistance mechanism.[6]

Q3: How does Abivertinib's dual inhibitory function affect biomarker discovery?

A3: Abivertinib inhibits both EGFR and Bruton's Tyrosine Kinase (BTK).[1][2] While EGFR mutations are the primary biomarkers in NSCLC, the BTK inhibitory activity is relevant in other contexts, such as B-cell malignancies and inflammatory conditions like COVID-19.[2][10] For researchers studying Abivertinib, it is crucial to consider the cellular context. In epithelial-derived cancers like NSCLC, EGFR pathway biomarkers are paramount. In hematological malignancies or inflammatory disease models, assessing BTK expression, phosphorylation status, and downstream signaling pathways (e.g., NF-κB) would be more relevant.

Data Presentation

Table 1: In Vitro Inhibitory Activity of Abivertinib
TargetIC50 (nM)Cell LineNotes
EGFR L858R0.18-Potent inhibition of a common activating mutation.[1]
EGFR T790M0.18-High potency against the key resistance mutation to 1st/2nd gen TKIs.[1]
Wild-Type EGFR7.68-Selective for mutant over wild-type EGFR, suggesting a better safety profile.[1]
Mutant EGFR Phosphorylation2.8NIH/3T3_TC32T8Demonstrates cellular target engagement.[1]
Mutant EGFR Phosphorylation7.3NCI-H1975Demonstrates cellular target engagement.[1]
Table 2: Clinical Efficacy of Abivertinib in EGFR T790M+ NSCLC (NCT02330367)
ParameterValue95% Confidence IntervalNotes
Overall Response Rate (ORR)56.5%-Assessed by Independent Review Committee (IRC) at 38.8 months median follow-up.[3]
Complete Response (CR)5.3%-A significant portion of responders achieved complete tumor regression.[3][11]
Median Overall Survival (OS)28.2 months-Demonstrates long-term clinical benefit in a heavily pretreated population.[3][11]
Median Progression-Free Survival (PFS)7.5 months6.0 - 8.8From an earlier data cutoff at 19.2 months follow-up.[11][12]
Disease Control Rate (DCR)88.0%82.9% - 92.1%Indicates that the vast majority of patients experienced clinical benefit.[11][12]
Table 3: Frequency of Abivertinib Resistance Mechanisms (NCT02330367)
Resistance MechanismFrequencyNotes
EGFR Amplification23% (putative)The most common mechanism of acquired resistance.[6][7]
EGFR T790M Loss15%A significant fraction of patients lose the targetable mutation.[6][7]
EGFR Tertiary Mutations (e.g., C797S)13%Emergence of new mutations that hinder Abivertinib binding.[6][7]
Other EGFR-independent mechanismsVariableInvolves alterations in MET, HER2, PIK3CA, CDKN2A, TP53, Rb1, and SCLC transformation.[6]

Experimental Protocols

EGFR Mutation Analysis by Next-Generation Sequencing (NGS)

This protocol outlines the general workflow for detecting EGFR mutations in tumor tissue or circulating tumor DNA (ctDNA).

Objective: To identify activating (L858R, Exon 19 del), resistance (T790M), and tertiary (C797S) EGFR mutations.

Methodology:

  • Sample Preparation:

    • FFPE Tissue: Extract genomic DNA using a commercially available kit optimized for formalin-fixed, paraffin-embedded tissue. Quantify DNA and assess quality.

    • Plasma (for ctDNA): Collect peripheral blood in specialized tubes (e.g., Streck Cell-Free DNA BCT). Perform a double-spin centrifugation protocol to separate plasma. Extract ctDNA using a dedicated kit.[13][14][15]

  • Library Preparation:

    • Use a targeted NGS panel that includes all exons of the EGFR gene. The Oncomine Precision Assay is an example of such a panel.[16]

    • Fragment DNA and ligate sequencing adapters.

    • Perform PCR amplification to enrich for the target regions and add sample-specific barcodes.

  • Sequencing:

    • Pool barcoded libraries and sequence on an NGS platform (e.g., Ion Torrent PGM, Illumina MiSeq/NextSeq).[17]

  • Data Analysis:

    • Align sequencing reads to the human reference genome.

    • Perform variant calling to identify single nucleotide variants (SNVs) and insertions/deletions (indels).

    • Annotate identified variants to determine their clinical significance.

Troubleshooting:

  • Low DNA Yield/Quality from FFPE: Use specialized extraction kits. Consider a pre-amplification step if input DNA is very low.

  • Failure to Detect Known Mutations: Verify the NGS panel covers the regions of interest. Compare results with an orthogonal method like droplet digital PCR (ddPCR) for low-frequency mutations.[17][18]

  • Ambiguous C797S Allelic Phase: For cfDNA, specialized ddPCR assays or long-read sequencing may be required to determine if C797S and T790M are in cis or trans.[19][20]

Gene Amplification Analysis by Fluorescence In Situ Hybridization (FISH)

Objective: To detect amplification of MET and HER2 as potential resistance mechanisms.

Methodology:

  • Slide Preparation: Prepare 4-5 µm thick sections from FFPE tumor blocks.

  • Pre-treatment: Deparaffinize slides, followed by heat-induced epitope retrieval and protease digestion to expose target DNA.

  • Probe Hybridization: Apply a locus-specific identifier (LSI) probe for the gene of interest (MET or HER2) and a chromosome enumeration probe (CEP) for the corresponding centromere (CEP7 for MET, CEP17 for HER2). Denature the probes and target DNA, then hybridize overnight.[21][22][23]

  • Washing and Counterstaining: Wash slides to remove unbound probe, and counterstain with DAPI.

  • Imaging and Analysis:

    • Using a fluorescence microscope, count the number of gene-specific signals and centromere signals in at least 50-100 tumor cell nuclei.

    • Calculate the gene-to-centromere ratio. A ratio ≥2.0 is typically considered amplification.[23][24]

Troubleshooting:

  • Weak/No Signals: Optimize protease digestion time. Ensure proper probe denaturation.

  • High Background: Inadequate washing. Use of high-quality reagents.

  • Difficulty in Identifying Tumor Cells: Use an adjacent H&E stained slide for morphological correlation.

Mandatory Visualizations

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation EGF EGF (Ligand) EGF->EGFR Abivertinib Abivertinib Abivertinib->EGFR Inhibits

Caption: EGFR signaling pathway and the inhibitory action of Abivertinib.

ITGA8_Sensitivity_Pathway ITGA8 ITGA8 (High Expression) FAK FAK ITGA8->FAK Inhibits SRC SRC FAK->SRC AKT AKT SRC->AKT MAPK MAPK SRC->MAPK Sensitivity Increased Sensitivity to Abivertinib AKT->Sensitivity MAPK->Sensitivity

Caption: ITGA8-mediated sensitization to Abivertinib via FAK/SRC pathway.

Biomarker_Detection_Workflow cluster_sample Sample Collection cluster_analysis Biomarker Analysis cluster_decision Clinical Decision Patient Patient (NSCLC) Tissue Tumor Tissue (FFPE) Patient->Tissue Blood Peripheral Blood (ctDNA) Patient->Blood DNA_Extraction DNA Extraction Tissue->DNA_Extraction FISH FISH (MET/HER2 Amp) Tissue->FISH IHC IHC (Protein Exp.) Tissue->IHC Blood->DNA_Extraction Liquid Biopsy NGS NGS (EGFR mutations) DNA_Extraction->NGS Response Predict Response to Abivertinib NGS->Response Resistance Identify Resistance Mechanisms NGS->Resistance FISH->Resistance IHC->Response

Caption: Experimental workflow for identifying biomarkers of response to Abivertinib.

References

Abivertinib Maleate and the Tumor Microenvironment: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information and guidance for researchers investigating the impact of abivertinib maleate (B1232345) on the tumor microenvironment (TME). Abivertinib is a novel, orally available, irreversible, third-generation epidermal growth factor receptor (EGFR) inhibitor that also targets Bruton's tyrosine kinase (BTK).[1] This dual activity suggests a significant potential to not only directly target tumor cells but also to modulate the complex immune landscape within the TME.

This resource offers frequently asked questions (FAQs), troubleshooting guides for common experimental hurdles, detailed experimental protocols, and a summary of available data to facilitate your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of abivertinib maleate?

A1: this compound has a dual mechanism of action. Firstly, it acts as a potent and irreversible inhibitor of mutant EGFR, including the T790M resistance mutation commonly found in non-small cell lung cancer (NSCLC).[1] Secondly, it inhibits Bruton's tyrosine kinase (BTK), a key component of B-cell receptor signaling and a crucial regulator of various immune cells.[1]

Q2: How does the inhibition of BTK by abivertinib impact the tumor microenvironment?

A2: BTK is expressed in various hematopoietic cells, including B cells, macrophages, monocytes, and dendritic cells. Its inhibition can modulate the functions of these immune cells. Based on the known roles of BTK and the effects of other BTK inhibitors, abivertinib is expected to impact the TME by:

  • Reducing the production of pro-inflammatory cytokines: Abivertinib has been shown to inhibit the release of key pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.

  • Modulating immune cell populations: It may alter the balance of immune-suppressive and anti-tumor immune cells within the TME. This could involve reducing myeloid-derived suppressor cells (MDSCs) and regulatory T cells (Tregs), while potentially enhancing the activity of cytotoxic T lymphocytes and Natural Killer (NK) cells.

Q3: What are the expected effects of abivertinib on cytokine profiles in in-vitro or in-vivo models?

A3: Based on its BTK inhibitory activity, abivertinib is expected to suppress the production of several pro-inflammatory cytokines. Researchers can anticipate a dose-dependent decrease in cytokines like TNF-α, IL-6, and IL-1β in cell culture supernatants or plasma from treated animals.

Q4: Are there any known resistance mechanisms to abivertinib's immunomodulatory effects?

A4: While research is ongoing, potential resistance mechanisms could involve the activation of alternative signaling pathways in immune cells that bypass BTK, or alterations in the tumor microenvironment that prevent immune cell infiltration or function despite BTK inhibition.

Troubleshooting Experimental Assays

This section addresses common issues that may arise during the investigation of abivertinib's effects on the TME.

Problem Potential Cause(s) Troubleshooting Steps
Inconsistent changes in immune cell populations in tumors after abivertinib treatment (Flow Cytometry) 1. Variability in tumor digestion and single-cell suspension preparation.2. Inconsistent drug delivery or metabolism in animal models.3. Suboptimal antibody panel or gating strategy.4. Timing of tumor collection relative to treatment administration.1. Standardize the tumor dissociation protocol (enzyme concentration, incubation time, mechanical disruption).2. Ensure consistent dosing and formulation. Consider pharmacokinetic studies to confirm drug exposure.3. Optimize antibody titration and include fluorescence minus one (FMO) controls for accurate gating.4. Perform a time-course experiment to determine the optimal time point for observing changes in immune cell populations.
High background or weak signal in cytokine ELISA 1. Improper plate coating with capture antibody.2. Insufficient blocking.3. Incorrect antibody concentrations (capture or detection).4. Issues with the substrate or stop solution.1. Ensure the capture antibody is diluted in an appropriate coating buffer and incubated overnight at 4°C.2. Use a high-quality blocking buffer and incubate for at least 1-2 hours.3. Titrate both capture and detection antibodies to determine optimal concentrations.4. Use fresh substrate and ensure the stop solution is added at the correct time and mixed properly.
Variable PD-L1 staining in tumor tissue (Immunohistochemistry) 1. Tissue fixation and processing variability.2. Use of different antibody clones with varying sensitivities.3. Inconsistent antigen retrieval methods.4. Subjective scoring of PD-L1 expression.1. Standardize tissue fixation time and protocol.2. Use a validated PD-L1 antibody clone and ensure consistent lot-to-lot performance.3. Optimize antigen retrieval conditions (pH, temperature, time) for your specific tissue and antibody.4. Develop a clear and standardized scoring system and have it performed by at least two independent evaluators.

Quantitative Data Summary

The following tables summarize the available quantitative data on the effects of this compound. Note: Specific data on the modulation of immune cell populations within the tumor microenvironment by abivertinib is still emerging. The information provided for other BTK inhibitors is for contextual reference.

Table 1: Effect of Abivertinib on Cytokine Production

CytokineModel SystemEffect
IL-1βNot specifiedInhibition
IL-6Not specifiedInhibition
TNF-αNot specifiedInhibition

Table 2: In-vitro Activity of Abivertinib

TargetCell TypeIC50
BTKHuman PBMCs0.78 nM

Experimental Protocols

Detailed methodologies for key experiments are provided below. These are generalized protocols and may require optimization for specific experimental setups.

Protocol 1: Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes (TILs)

Objective: To quantify the different immune cell populations within the tumor microenvironment following abivertinib treatment.

Materials:

  • Freshly excised tumors

  • RPMI 1640 medium with 10% FBS

  • Tumor dissociation kit (e.g., Miltenyi Biotec)

  • 70µm and 40µm cell strainers

  • Red Blood Cell (RBC) Lysis Buffer

  • FACS buffer (PBS with 2% FBS and 0.1% sodium azide)

  • Fc block (e.g., anti-CD16/32)

  • Fluorochrome-conjugated antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, FoxP3, CD56, CD11b, Gr-1)

  • Live/dead stain

  • Flow cytometer

Procedure:

  • Tumor Dissociation: Mince the tumor tissue into small pieces and digest using a tumor dissociation kit according to the manufacturer's instructions to obtain a single-cell suspension.

  • Filtration: Pass the cell suspension through a 70µm cell strainer followed by a 40µm cell strainer to remove clumps.

  • RBC Lysis: If necessary, treat the cell suspension with RBC Lysis Buffer to remove red blood cells.

  • Cell Staining: a. Resuspend cells in FACS buffer and perform a cell count. b. Stain with a live/dead dye to exclude non-viable cells. c. Block Fc receptors with an Fc block to prevent non-specific antibody binding. d. Incubate with a cocktail of fluorochrome-conjugated antibodies against surface markers for 30 minutes on ice in the dark. e. For intracellular markers like FoxP3, fix and permeabilize the cells according to the manufacturer's protocol before adding the intracellular antibody.

  • Data Acquisition: Wash the cells and acquire the data on a flow cytometer.

  • Data Analysis: Analyze the data using appropriate software, gating on live, single cells, and then on specific immune cell populations.

Protocol 2: Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement

Objective: To measure the concentration of specific cytokines in cell culture supernatants or plasma from abivertinib-treated samples.

Materials:

  • ELISA plate

  • Capture and detection antibody pair for the cytokine of interest

  • Recombinant cytokine standard

  • Coating buffer (e.g., PBS)

  • Blocking buffer (e.g., PBS with 1% BSA)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Streptavidin-HRP

  • TMB substrate

  • Stop solution (e.g., 2N H2SO4)

  • Plate reader

Procedure:

  • Plate Coating: Coat the ELISA plate with the capture antibody diluted in coating buffer and incubate overnight at 4°C.

  • Blocking: Wash the plate and block with blocking buffer for 1-2 hours at room temperature.

  • Sample and Standard Incubation: Wash the plate and add serially diluted standards and samples to the wells. Incubate for 2 hours at room temperature.

  • Detection Antibody Incubation: Wash the plate and add the biotinylated detection antibody. Incubate for 1-2 hours at room temperature.

  • Streptavidin-HRP Incubation: Wash the plate and add Streptavidin-HRP. Incubate for 20 minutes at room temperature in the dark.

  • Substrate Development: Wash the plate and add TMB substrate. Incubate until a color change is observed.

  • Reading: Add the stop solution and read the absorbance at 450 nm on a plate reader.

  • Data Analysis: Generate a standard curve and calculate the concentration of the cytokine in the samples.

Protocol 3: Immunohistochemistry (IHC) for PD-L1 Expression

Objective: To assess the expression of PD-L1 on tumor cells and immune cells within the tumor microenvironment.

Materials:

  • Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections

  • Xylene and ethanol (B145695) series for deparaffinization and rehydration

  • Antigen retrieval buffer (e.g., citrate (B86180) buffer, pH 6.0)

  • Primary antibody against PD-L1

  • HRP-conjugated secondary antibody

  • DAB substrate kit

  • Hematoxylin for counterstaining

  • Microscope

Procedure:

  • Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol.

  • Antigen Retrieval: Perform heat-induced epitope retrieval using an appropriate antigen retrieval buffer.

  • Blocking: Block endogenous peroxidase activity with a hydrogen peroxide solution.

  • Primary Antibody Incubation: Incubate the sections with the primary anti-PD-L1 antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash and incubate with an HRP-conjugated secondary antibody.

  • Signal Detection: Wash and apply the DAB substrate to visualize the antibody binding.

  • Counterstaining: Counterstain the sections with hematoxylin.

  • Dehydration and Mounting: Dehydrate the sections and mount with a coverslip.

  • Analysis: Examine the slides under a microscope and score the percentage of PD-L1 positive tumor cells and/or immune cells.

Signaling Pathways and Experimental Workflows

Visual representations of key pathways and workflows are provided below to aid in understanding the experimental logic and abivertinib's mechanism of action.

Abivertinib_Mechanism_of_Action cluster_tumor_cell Tumor Cell cluster_immune_cell Immune Cell (e.g., B-cell, Macrophage) Abivertinib Abivertinib EGFR_mut Mutant EGFR (e.g., T790M) Abivertinib->EGFR_mut Inhibits BTK BTK Abivertinib->BTK Inhibits Proliferation Tumor Cell Proliferation & Survival EGFR_mut->Proliferation Activates Cytokines Pro-inflammatory Cytokine Release (IL-1β, IL-6, TNF-α) BTK->Cytokines Promotes TME_Analysis_Workflow cluster_analysis Downstream Analysis start Tumor Excision (Control vs. Abivertinib-treated) dissociation Tumor Dissociation (Mechanical & Enzymatic) start->dissociation ihc IHC (PD-L1 Expression) start->ihc FFPE sections single_cell Single-cell Suspension dissociation->single_cell flow Flow Cytometry (Immune Cell Phenotyping) single_cell->flow elisa ELISA (Cytokine Profiling) single_cell->elisa Supernatant/Plasma

References

Technical Support Center: Synthetic Lethal Partners with Abivertinib Maleate in Resistant Tumors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for investigating synthetic lethal partners with Abivertinib maleate (B1232345) in the context of acquired resistance in tumors.

Frequently Asked Questions (FAQs)

Q1: What is Abivertinib maleate and what is its primary mechanism of action?

This compound (formerly known as AC0010) is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1] It is designed to selectively and irreversibly inhibit EGFR-activating mutations (such as L858R and exon 19 deletions) and the T790M resistance mutation, while having minimal activity against wild-type EGFR.[1][2] Abivertinib is also a potent inhibitor of Bruton's tyrosine kinase (BTK).[3]

Q2: What are the known mechanisms of acquired resistance to Abivertinib?

Clinical and preclinical studies have identified several mechanisms of acquired resistance to Abivertinib in non-small cell lung cancer (NSCLC), including:

  • On-target EGFR alterations:

    • Loss of the EGFR T790M mutation.[4]

    • Development of tertiary EGFR mutations, most notably the C797S mutation, which prevents the covalent binding of irreversible inhibitors like Abivertinib.[4]

    • Amplification of the EGFR gene.[4]

  • Activation of bypass signaling pathways:

    • Amplification or overexpression of the MET proto-oncogene.[4][5]

    • Mutations or amplification in the PIK3CA gene, leading to activation of the PI3K/AKT pathway.[4]

    • Amplification of the HER2 (ERBB2) gene.[4]

    • Alterations in other genes such as CDKN2A, TP53, and RB1.[4]

  • Histologic transformation:

    • Transformation from NSCLC to small cell lung cancer (SCLC).[4]

Q3: What is "synthetic lethality" and how can it be applied to overcome Abivertinib resistance?

Synthetic lethality is a concept in genetics where the simultaneous loss of function of two genes is lethal to a cell, while the loss of only one of the genes is not. In the context of cancer therapy, this can be exploited by targeting a gene that is synthetic lethal to a cancer-specific mutation or the inhibition of a primary drug target.

For Abivertinib resistance, the principle is to identify a second target (a "synthetic lethal partner") that, when inhibited, is lethal to cancer cells that have developed resistance to Abivertinib. For example, if a tumor becomes resistant to Abivertinib through MET amplification, a MET inhibitor could be a synthetic lethal partner.

Q4: What are the most promising synthetic lethal partners for Abivertinib in resistant tumors?

Based on the known resistance mechanisms, the most promising synthetic lethal partners for Abivertinib are inhibitors of the key bypass pathways:

  • MET inhibitors: For tumors with MET amplification. Preclinical studies have shown that combining a third-generation EGFR TKI with a MET inhibitor can overcome resistance.[5]

  • Bcl-2 inhibitors: For tumors that have become dependent on anti-apoptotic signaling. Targeting Bcl-2 has been suggested as a strategy to overcome resistance to Abivertinib.[5]

  • PI3K inhibitors: For tumors with activating mutations in the PI3K pathway.

  • HER2 inhibitors: For tumors with HER2 amplification.

Troubleshooting Guides

This section provides guidance on common issues encountered during experiments to identify and validate synthetic lethal partners with Abivertinib.

Issue 1: Inconsistent results in cell viability assays (e.g., MTT, CellTiter-Glo).

Potential Cause Troubleshooting Steps
Cell Seeding Density Optimize cell number to ensure they are in the logarithmic growth phase during the assay.
Drug Concentration and Preparation Prepare fresh drug dilutions for each experiment. Ensure complete solubilization of this compound and the combination drug.
Incubation Time Optimize the drug incubation time (e.g., 48, 72, 96 hours) for your specific cell line and drug combination.
Assay Interference Some compounds can interfere with the assay chemistry. Run a cell-free control with the compounds to check for direct effects on the assay reagents.
Edge Effects in Multi-well Plates Avoid using the outer wells of the plate, or fill them with sterile PBS or media to minimize evaporation.

Issue 2: Difficulty in identifying significant hits from a CRISPR-based synthetic lethal screen.

Potential Cause Troubleshooting Steps
Suboptimal sgRNA Library Representation Ensure a high multiplicity of infection (MOI) during lentiviral transduction to achieve adequate library representation in the cell population.
Insufficient Selection Pressure Optimize the concentration of Abivertinib used for the screen. It should be sufficient to inhibit the growth of sensitive cells but allow resistant clones to emerge.
High False-Positive Rate Validate top hits from the primary screen using individual sgRNAs and in different cell line models.
Off-target Effects of sgRNAs Use multiple sgRNAs per gene to confirm that the observed phenotype is not due to off-target effects.

Issue 3: Lack of synergy observed with a potential synthetic lethal partner.

Potential Cause Troubleshooting Steps
Incorrect Dosing Schedule Experiment with different dosing schedules (e.g., sequential vs. concurrent administration) of Abivertinib and the combination drug.
Cell Line Specificity The synthetic lethal interaction may be context-dependent. Test the combination in multiple cell lines with the relevant resistance mechanism.
Inappropriate Combination Ratio Perform a dose-response matrix experiment to test a wide range of concentrations and ratios of the two drugs.

Data Presentation

Table 1: In Vitro Efficacy of this compound in EGFR-Mutant NSCLC Cell Lines

Cell LineEGFR MutationIC50 (nM)Reference
NCI-H1975L858R/T790M7.3[6]
HCC827exon 19 delNot specified[6]
A431Wild-type>2000[6]

Table 2: Representative Preclinical Data on Combination Strategies to Overcome Resistance to Third-Generation EGFR TKIs

Disclaimer: The following data is for illustrative purposes and may not be specific to this compound, but represents the rationale for combination therapies.

Resistance MechanismCombination StrategyCell LineEffectReference
MET AmplificationEGFR TKI + MET InhibitorH1975-R (Osimertinib-resistant)Synergistic growth inhibition[7]
Bcl-2 UpregulationEGFR TKI + Bcl-2 InhibitorPC9-R (Gefitinib-resistant)Enhanced apoptosis[8]
PIK3CA MutationEGFR TKI + PI3K Inhibitor-Potential to overcome resistance[9]
HER2 AmplificationEGFR TKI + HER2 InhibitorNCI-N87 (HER2-amplified)Synergistic growth inhibition[10]

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay for Synergy Assessment

  • Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Drug Treatment: Treat cells with serial dilutions of this compound alone, the potential synthetic lethal partner alone, and in combination at various fixed ratios for 72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 values for each drug and the combination. Calculate the Combination Index (CI) using software like CompuSyn to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).

Protocol 2: CRISPR-Cas9 Based Synthetic Lethal Screening

  • Cell Line Preparation: Establish a stable Cas9-expressing cell line from an Abivertinib-resistant tumor model.

  • Lentiviral sgRNA Library Transduction: Transduce the Cas9-expressing cells with a genome-wide or targeted sgRNA library at a low MOI (0.3-0.5) to ensure that most cells receive a single sgRNA.

  • Antibiotic Selection: Select for successfully transduced cells using the appropriate antibiotic (e.g., puromycin).

  • Drug Treatment: Split the cell population into two groups: one treated with vehicle control and the other with a predetermined concentration of this compound.

  • Cell Harvesting: Harvest cells at an early time point (T0) and after a period of drug selection (e.g., 14-21 days).

  • Genomic DNA Extraction and Sequencing: Extract genomic DNA, amplify the sgRNA cassettes by PCR, and perform next-generation sequencing to determine the abundance of each sgRNA in each condition.

  • Data Analysis: Identify sgRNAs that are significantly depleted in the Abivertinib-treated group compared to the control group. The genes targeted by these sgRNAs are potential synthetic lethal partners.

Mandatory Visualizations

EGFR_Resistance_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K MET MET MET->RAS MET->PI3K HER2 HER2 HER2->RAS HER2->PI3K RAF RAF RAS->RAF AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Bcl2 Bcl-2 AKT->Bcl2 MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation mTOR->Proliferation Abivertinib Abivertinib Abivertinib->EGFR MET_Inhibitor MET Inhibitor MET_Inhibitor->MET PI3K_Inhibitor PI3K Inhibitor PI3K_Inhibitor->PI3K HER2_Inhibitor HER2 Inhibitor HER2_Inhibitor->HER2 Bcl2_Inhibitor Bcl-2 Inhibitor Bcl2_Inhibitor->Bcl2

Caption: EGFR signaling and bypass resistance pathways targeted by combination therapies.

CRISPR_Screen_Workflow start Resistant Cell Line (Cas9-expressing) transduction Transduction start->transduction library Lentiviral sgRNA Library library->transduction selection Antibiotic Selection transduction->selection t0 T0 Sample (Baseline) selection->t0 split Split Population selection->split gDNA Genomic DNA Extraction t0->gDNA control Vehicle Control split->control treatment Abivertinib Treatment split->treatment harvest Harvest Cells control->harvest treatment->harvest harvest->gDNA pcr sgRNA Amplification (PCR) gDNA->pcr ngs Next-Generation Sequencing pcr->ngs analysis Data Analysis (Identify Depleted sgRNAs) ngs->analysis hits Synthetic Lethal Partner Candidates analysis->hits

Caption: Experimental workflow for a CRISPR-Cas9 based synthetic lethal screen.

References

Validation & Comparative

A Comparative Guide: Abivertinib Maleate Versus Osimertinib in EGFR T790M-Mutant Non-Small Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Abivertinib maleate (B1232345) and Osimertinib (B560133), two third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs), for the treatment of non-small cell lung cancer (NSCLC) harboring the EGFR T790M resistance mutation. This mutation is a common mechanism of acquired resistance to first- and second-generation EGFR TKIs.

Executive Summary

Both Abivertinib and Osimertinib are irreversible EGFR TKIs designed to selectively target mutant forms of EGFR, including the T790M "gatekeeper" mutation, while sparing wild-type EGFR.[1][2][3][4] Osimertinib is an established standard-of-care treatment in this setting, with extensive clinical data from large-scale phase III trials.[5][6] Abivertinib is a novel, structurally distinct molecule that has also demonstrated significant clinical activity in phase I/II trials.[7][8][9] This guide will delve into their mechanisms of action, comparative efficacy and safety data from key clinical trials, and the detailed experimental protocols of these studies.

Mechanism of Action

Both drugs are third-generation EGFR TKIs that irreversibly bind to the cysteine-797 residue in the ATP-binding pocket of the EGFR kinase domain.[4][10] This covalent binding leads to the inhibition of EGFR phosphorylation and downstream signaling pathways, such as the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, which are crucial for tumor cell proliferation and survival.[2][10] A key advantage of these third-generation inhibitors is their high selectivity for mutant EGFR over wild-type EGFR, which is intended to reduce off-target toxicities.[3][10]

Abivertinib is also noted to be an inhibitor of Bruton's tyrosine kinase (BTK), which may contribute to its immunomodulatory effects, though its primary mechanism in NSCLC is through EGFR inhibition.[2][11]

Signaling Pathway Inhibition

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_inhibitors cluster_downstream Downstream Signaling EGFR EGFR (T790M Mutant) RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Abivertinib Abivertinib Abivertinib->EGFR Osimertinib Osimertinib Osimertinib->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Figure 1: Inhibition of EGFR downstream signaling pathways by Abivertinib and Osimertinib.

Comparative Efficacy

Direct head-to-head comparative trials between Abivertinib and Osimertinib in the T790M-mutant NSCLC population are not yet available. The following tables summarize efficacy data from key studies for each drug: a Phase I/II study for Abivertinib and the Phase III AURA3 trial for Osimertinib. It is important to note that cross-trial comparisons have limitations due to differences in study design, patient populations, and methodologies.

Table 1: Efficacy in EGFR T790M-Mutant NSCLC (Second-Line Treatment)
Efficacy EndpointAbivertinib (Phase I/II, NCT02330367)[7][8]Osimertinib (AURA3 Phase III, NCT02151981)[12][13]
Overall Response Rate (ORR) 56.5% (IRC assessed)71% (Investigator assessed)
Complete Response (CR) 5.3%Not specified in some reports, but ORR includes CRs
Disease Control Rate (DCR) 88.0%92% (AURA2 Phase II)[6]
Median Progression-Free Survival (PFS) 7.5 months10.1 months
Median Overall Survival (OS) 28.2 months26.8 months
Median Duration of Response (DoR) 8.5 months7.8 months (AURA2 Phase II)[6]

IRC: Independent Review Committee

Safety and Tolerability

The safety profiles of both drugs are generally manageable, with a lower incidence of severe adverse events compared to chemotherapy.[13][14] The most common adverse events are summarized below.

Table 2: Common Treatment-Related Adverse Events (Any Grade)
Adverse EventAbivertinib (Phase I/II)[7][15]Osimertinib (AURA3)[13]
Diarrhea 61.2%32%
Rash 37.0%32%
Alanine Aminotransferase (ALT) Increase 64.8%Not specified in top AEs
Aspartate Aminotransferase (AST) Increase 57.3%Not specified in top AEs
Nausea Not specified in top AEs47% (in chemotherapy arm)
Grade ≥3 Treatment-Related AEs 32.6%Diarrhea (1%), Rash (<1%)

Experimental Protocols

Abivertinib Phase I/II Study (NCT02330367)

This was a multicenter, open-label, single-arm study conducted in China to evaluate the efficacy and safety of Abivertinib in patients with EGFR T790M-mutant NSCLC who had progressed on prior EGFR TKI therapy.[8][16][17]

  • Phase I (Dose Escalation): Patients received Abivertinib at doses ranging from 50 mg to 350 mg twice daily in 28-day cycles to determine the recommended Phase II dose (RP2D).[16]

  • Phase II (Dose Expansion): Patients received the RP2D of 300 mg twice daily in 21-day cycles.[8][16]

  • Key Inclusion Criteria: Histologically or cytologically confirmed advanced or unresectable NSCLC with an EGFR T790M mutation, disease progression after at least one prior EGFR TKI, and at least one measurable lesion per RECIST v1.1.[8]

  • Primary Endpoint: Overall Response Rate (ORR).[8]

  • Secondary Endpoints: Duration of Response (DoR), Progression-Free Survival (PFS), Disease Control Rate (DCR), Overall Survival (OS), and safety.[8]

  • Assessments: Tumor response was assessed every 6 weeks.[8]

Osimertinib AURA3 Phase III Study (NCT02151981)

This was a randomized, open-label, international Phase III trial comparing the efficacy and safety of Osimertinib with platinum-based doublet chemotherapy in patients with EGFR T790M-positive advanced NSCLC who had progressed on first-line EGFR-TKI therapy.[5][12][13]

  • Randomization: Patients were randomized 2:1 to receive either Osimertinib (80 mg once daily) or a platinum-pemetrexed chemotherapy regimen (pemetrexed plus either carboplatin (B1684641) or cisplatin) every 3 weeks for up to six cycles.[5][12]

  • Key Inclusion Criteria: Histologically or cytologically documented locally advanced or metastatic NSCLC with central confirmation of an EGFR T790M mutation, and disease progression following first-line EGFR-TKI therapy.[5]

  • Primary Endpoint: Progression-Free Survival (PFS) as assessed by the investigator.[12]

  • Secondary Endpoints: ORR, DoR, DCR, OS, and safety.[6]

  • Crossover: Patients in the chemotherapy arm were allowed to cross over to the Osimertinib arm upon disease progression.[18]

Experimental Workflow Comparison

Experimental_Workflows cluster_Abivertinib Abivertinib Phase I/II (NCT02330367) cluster_Osimertinib Osimertinib AURA3 Phase III (NCT02151981) A_Start Patient Screening (EGFR T790M+, Progressed on TKI) A_Phase1 Phase I: Dose Escalation (50-350mg BID) A_Start->A_Phase1 A_RP2D Determine RP2D (300mg BID) A_Phase1->A_RP2D A_Phase2 Phase II: Single Arm Treatment (300mg BID) A_RP2D->A_Phase2 A_Endpoint Primary Endpoint: ORR A_Phase2->A_Endpoint O_Start Patient Screening (EGFR T790M+, Progressed on TKI) O_Random Randomization (2:1) O_Start->O_Random O_Arm1 Arm 1: Osimertinib (80mg QD) O_Random->O_Arm1 O_Arm2 Arm 2: Platinum-Pemetrexed Chemotherapy O_Random->O_Arm2 O_Endpoint Primary Endpoint: PFS O_Arm1->O_Endpoint O_Crossover Crossover to Osimertinib (on progression) O_Arm2->O_Crossover O_Crossover->O_Endpoint

Figure 2: Comparison of the clinical trial workflows for Abivertinib and Osimertinib.

Conclusion and Future Directions

Osimertinib is a well-established third-generation EGFR TKI with robust efficacy and a manageable safety profile demonstrated in a large Phase III clinical trial.[19][20] Abivertinib has shown promising efficacy in a Phase I/II study, with a notable overall survival benefit.[7][15] However, the lack of a randomized, controlled Phase III trial for Abivertinib makes a direct comparison with Osimertinib challenging.

Future research, including potential head-to-head clinical trials, will be crucial to definitively establish the comparative efficacy and safety of Abivertinib and Osimertinib. Additionally, understanding the mechanisms of resistance to these third-generation inhibitors is an active area of investigation. For patients who progress on Abivertinib, subsequent treatment with Osimertinib has shown some efficacy, suggesting potential sequential therapeutic strategies.[21][22] The distinct chemical structures of these two drugs may lead to different resistance patterns and off-target effects, warranting further investigation.

References

A Comparative Analysis of Abivertinib Maleate and Ibrutinib in the Treatment of B-cell Cancers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Abivertinib maleate (B1232345) and ibrutinib (B1684441), two prominent Bruton's tyrosine kinase (BTK) inhibitors utilized in the therapy of B-cell malignancies. By presenting key experimental data, detailed methodologies, and visual representations of their mechanisms, this document aims to equip researchers and clinicians with the necessary information to make informed decisions in their work.

Introduction

Ibrutinib, the first-in-class BTK inhibitor, has revolutionized the treatment landscape for various B-cell cancers. It forms a covalent bond with the Cysteine-481 residue in the active site of BTK, leading to irreversible inhibition of its kinase activity.[1] This disruption of the B-cell receptor (BCR) signaling pathway inhibits the proliferation and survival of malignant B-cells.[1]

Abivertinib maleate is a novel, third-generation tyrosine kinase inhibitor that also irreversibly targets BTK.[2] Notably, Abivertinib also exhibits potent inhibitory activity against the mutant forms of the epidermal growth factor receptor (EGFR), including the T790M mutation.[3] This dual-targeting mechanism suggests a potential for broader therapeutic applications.

Mechanism of Action

Both Abivertinib and ibrutinib exert their primary therapeutic effect by inhibiting BTK, a critical enzyme in the B-cell receptor signaling pathway. However, their target profiles and downstream effects have some distinctions.

Ibrutinib: As a first-generation BTK inhibitor, ibrutinib effectively blocks the BCR signaling cascade, which is crucial for the survival and proliferation of malignant B-cells.[1] However, it is also known to have off-target effects on other kinases such as TEC family kinases, and EGFR, which can contribute to some of its adverse effects.[4]

This compound: Abivertinib also irreversibly inhibits BTK. In addition to its potent activity against BTK, Abivertinib is a third-generation EGFR inhibitor, selectively targeting mutant forms of EGFR while having minimal activity against the wild-type receptor.[3] This dual inhibition profile may offer advantages in certain cancer types where both pathways are implicated.

Signaling Pathways

The following diagrams illustrate the signaling pathways affected by Abivertinib and ibrutinib.

BCR_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR BCR LYN LYN BCR->LYN SYK SYK LYN->SYK BTK BTK SYK->BTK PI3K PI3K SYK->PI3K PLCg2 PLCγ2 BTK->PLCg2 Activates PIP2 PIP2 PLCg2->PIP2 Hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PIP3 PIP3 AKT AKT PIP3->AKT PI3K->PIP3 PKC PKC DAG->PKC Ca_release Ca²⁺ Release IP3->Ca_release NF_kB NF-κB PKC->NF_kB MAPK MAPK PKC->MAPK AKT->NF_kB Transcription Gene Transcription (Proliferation, Survival) NF_kB->Transcription MAPK->Transcription Antigen Antigen Antigen->BCR Ibrutinib Ibrutinib Ibrutinib->BTK Abivertinib Abivertinib Abivertinib->BTK

B-Cell Receptor (BCR) Signaling Pathway Inhibition

EGFR_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2_SOS GRB2/SOS EGFR->GRB2_SOS PI3K PI3K EGFR->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Cell Growth, Proliferation) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription EGF EGF EGF->EGFR Abivertinib_EGFR Abivertinib Abivertinib_EGFR->EGFR

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway Inhibition by Abivertinib

Clinical Efficacy in B-cell Cancers

The following tables summarize the clinical efficacy of Abivertinib and ibrutinib in various B-cell malignancies based on available clinical trial data. It is important to note that the data presented here are from separate studies and not from direct head-to-head trials.

Mantle Cell Lymphoma (MCL)
TreatmentStudy PhasePatient PopulationOverall Response Rate (ORR)Complete Response (CR)Progression-Free Survival (PFS)
Abivertinib Phase 1Relapsed/Refractory B-cell lymphomas (including MCL)54.2% (all doses)-19.7 months (at 150-200mg BID)[5]
Ibrutinib Phase 3 (SHINE)Newly Diagnosed (≥65 years)65.5% (with BR)-80.6 months (with BR)[6]
Ibrutinib Phase 2Relapsed/Refractory68%21%[7]Median not reached at 15.3 mos
Ibrutinib + Rituximab Phase 3 (ENRICH)Previously Untreated (≥60 years)--Superior to immunochemotherapy[8]
Diffuse Large B-cell Lymphoma (DLBCL)
TreatmentStudy PhasePatient PopulationOverall Response Rate (ORR)Complete Response (CR)Overall Survival (OS)
Abivertinib + Apigenin PreclinicalDLBCL cell linesSynergistic inhibition of proliferation and induction of apoptosis[9]--
Ibrutinib Phase 2Relapsed/Refractory (ABC subtype)37%[10][11]--
Ibrutinib + R-CHOP Phase 3 (PHOENIX)Newly Diagnosed (non-GCB, <60 years)--3-year OS: 100% (MCD/N1 subtypes)[10]
Ibrutinib Meta-analysisRelapsed/Refractory49.7%27.7%-
Marginal Zone Lymphoma (MZL)
TreatmentStudy PhasePatient PopulationOverall Response Rate (ORR)Complete Response (CR)Disease Control Rate (DCR)
Abivertinib Phase 2aRelapsed/Refractory59.3%[2][5][12][13][14][15]11.1%[2][5][12][13][14][15]92.6%[2][5][12][13][14][15]
Ibrutinib -Relapsed/Refractory46%[13]--
Chronic Lymphocytic Leukemia (CLL) / Small Lymphocytic Lymphoma (SLL)
TreatmentStudy PhasePatient PopulationOverall Response Rate (ORR)Progression-Free Survival (PFS)Overall Survival (OS)
Abivertinib Phase 1Relapsed/Refractory B-cell lymphomas (including CLL/SLL)54.2% (all doses)--
Ibrutinib Phase 3 (CLL12)Early-Stage-5-year EFS: 78.2%No significant benefit shown[16]
Ibrutinib Phase 1b/2Relapsed/Refractory71%26-month PFS: 75%26-month OS: 83%
Ibrutinib Real-worldNewly Diagnosed & R/R90.8% (1L), 83.7% (R/R) at 3 years--[17]

Safety and Tolerability

The safety profiles of Abivertinib and ibrutinib are crucial considerations in their clinical application. The following table summarizes common adverse events observed in clinical trials.

Adverse Event (Any Grade)Abivertinib (Phase 1, R/R B-cell Lymphomas)[2][5]Ibrutinib (Various B-cell Malignancies)[6][18][19][20][21]
Hematologic
Neutropenia58.6%Common, Grade ≥3 in 21%
Thrombocytopenia44.8%Common, Grade ≥3 in 14%
Anemia34.5%Common
Non-Hematologic
Diarrhea34.5%Common (up to 48-50%)
Increased Alanine Transaminase34.5%-
Atrial FibrillationNot reported as severe[5][14]Occurs, Grade ≥3 reported
HypertensionNot reported as severe[5][13][14]Common, Grade ≥3 in 8%
Hemorrhage/BruisingNot reported as severe[5][13][14]Common
Infections (including Pneumonia)-Common, Grade ≥3 in 21%
Fatigue-Common
Musculoskeletal Pain-Common

Notably, in a Phase 2a study of Abivertinib in patients with relapsed/refractory MZL, no instances of severe bleeding, arrhythmia, or hypertension were reported, and the agent was well-tolerated.[5][13][14]

Experimental Protocols

This section details the methodologies for key experiments cited in the comparison of Abivertinib and ibrutinib.

In Vitro BTK Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against purified BTK enzyme.

Methodology:

  • Reagents and Materials: Purified recombinant human BTK enzyme, appropriate kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 2mM MnCl2, 50μM DTT), ATP, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), and the test compounds (Abivertinib, ibrutinib).[4][22] A detection reagent such as ADP-Glo™ Kinase Assay kit is also required.[4][14][22]

  • Procedure:

    • Prepare serial dilutions of the test compounds in the kinase buffer.

    • In a 384-well plate, add the test compound dilutions.

    • Add the BTK enzyme to the wells and incubate for a defined period (e.g., 60 minutes) at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding a mixture of ATP and the substrate.

    • Allow the reaction to proceed for a specific time (e.g., 45 minutes) at 30°C.

    • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminometer. The luminescent signal is proportional to the amount of ADP generated and thus reflects the kinase activity.

    • Calculate the IC50 values by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.

kinase_assay_workflow start Start prep_reagents Prepare Reagents (BTK, Buffer, ATP, Substrate, Inhibitors) start->prep_reagents serial_dilution Perform Serial Dilution of Inhibitors prep_reagents->serial_dilution add_inhibitor Add Inhibitor to Plate serial_dilution->add_inhibitor add_enzyme Add BTK Enzyme add_inhibitor->add_enzyme incubate1 Incubate (e.g., 60 min, RT) add_enzyme->incubate1 add_atp_substrate Add ATP/Substrate Mix incubate1->add_atp_substrate incubate2 Incubate (e.g., 45 min, 30°C) add_atp_substrate->incubate2 add_detection_reagent Add ADP-Glo™ Reagent incubate2->add_detection_reagent incubate3 Incubate (e.g., 45 min, RT) add_detection_reagent->incubate3 read_luminescence Read Luminescence incubate3->read_luminescence calculate_ic50 Calculate IC50 read_luminescence->calculate_ic50 end End calculate_ic50->end

Workflow for an In Vitro BTK Kinase Inhibition Assay
Cell Viability (MTT) Assay

Objective: To assess the effect of Abivertinib and ibrutinib on the viability and proliferation of B-cell lymphoma cell lines.

Methodology:

  • Cell Culture: Culture B-cell lymphoma cell lines (e.g., for DLBCL) in appropriate media and conditions.

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density. For suspension cells, centrifuge the plate and carefully aspirate the medium before adding fresh medium with the test compounds.[6][23][24]

  • Compound Treatment: Treat the cells with various concentrations of Abivertinib or ibrutinib and incubate for a specified period (e.g., 24-72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.[6][23][24][25]

  • Formazan (B1609692) Solubilization: Add a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to dissolve the formazan crystals.[6][23]

  • Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570-590 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to untreated control cells.

Western Blotting for Signaling Protein Phosphorylation

Objective: To determine the effect of Abivertinib and ibrutinib on the phosphorylation status of key proteins in the BCR and EGFR signaling pathways.

Methodology:

  • Cell Treatment and Lysis: Treat B-cell lymphoma cell lines with Abivertinib or ibrutinib for a specified time. Wash the cells with ice-cold PBS and then lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[26][27][28][29][30]2. Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Denature the protein samples by boiling in SDS sample buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding. [29]6. Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-BTK, BTK, p-PLCγ2, PLCγ2, p-AKT, AKT, p-ERK, ERK).

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) reagent and visualize the results using an imaging system. The intensity of the bands corresponding to the phosphorylated proteins indicates the level of pathway activation.

Conclusion

Both this compound and ibrutinib are potent inhibitors of BTK, demonstrating significant efficacy in various B-cell malignancies. Ibrutinib, as the first-in-class BTK inhibitor, has a well-established clinical track record. Abivertinib, a novel inhibitor with dual targeting of BTK and mutant EGFR, shows promising clinical activity and a potentially favorable safety profile, particularly regarding certain cardiovascular and bleeding-related adverse events.

The choice between these agents may depend on the specific type of B-cell cancer, the patient's molecular profile (e.g., EGFR mutation status in relevant cancers), and their tolerance to potential side effects. The preclinical data on Abivertinib's synergistic effects with other agents also opens avenues for future combination therapies. Further head-to-head clinical trials are warranted to definitively establish the comparative efficacy and safety of Abivertinib and ibrutinib in various B-cell cancer patient populations. This guide provides a foundational comparison to aid researchers and drug development professionals in their ongoing efforts to advance the treatment of B-cell malignancies.

References

Abivertinib Maleate vs. Osimertinib: A Comparative Guide for EGFR TKI-Resistant NSCLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals navigating the landscape of non-small cell lung cancer (NSCLC) therapeutics, this guide provides a detailed comparison of Abivertinib maleate (B1232345) and the established third-generation EGFR tyrosine kinase inhibitor (TKI), Osimertinib (B560133). The focus is on their efficacy in patients who have developed resistance to first-generation EGFR TKIs, a common clinical challenge primarily driven by the T790M mutation.

Mechanism of Action and Resistance

Both Abivertinib and Osimertinib are third-generation EGFR TKIs designed to overcome resistance mediated by the T790M "gatekeeper" mutation in the EGFR gene.[1][2] This mutation accounts for 55% to 70% of acquired resistance cases to first-generation TKIs like gefitinib (B1684475) and erlotinib.[2] These third-generation inhibitors irreversibly bind to the mutant EGFR, effectively blocking downstream signaling pathways that promote tumor growth and survival.[1][3]

While both drugs target T790M, their distinct chemical structures may lead to differences in efficacy and resistance profiles.[4] Resistance to Abivertinib has been associated with the emergence of EGFR tertiary mutations such as C797S and L718V, as well as EGFR amplification and activation of bypass pathways involving MET, BRAF, ROS1, and HER2.[3] Similarly, resistance to Osimertinib also involves the C797S mutation and MET amplification.[5]

Comparative Efficacy in T790M-Positive NSCLC

Clinical trials have demonstrated the efficacy of both Abivertinib and Osimertinib in patients with T790M-positive NSCLC who have progressed on first-generation EGFR TKIs. The following tables summarize key efficacy data from pivotal studies.

Efficacy of Abivertinib (Phase 1/2 Study - NCT02330367)
Metric Result
Overall Response Rate (ORR)56.5% (IRC assessed, median follow-up of 38.8 months)[6]
Complete Response (CR)5.3%[6]
Median Overall Survival (OS)28.2 months[6]
Median Progression-Free Survival (PFS)7.5 months (95% CI, 6.0-8.8)[7][8]
Disease Control Rate (DCR)88.0%[7][8]
Median Duration of Response (DoR)8.5 months (95% CI, 6.1-9.2)[7][8]
Efficacy of Osimertinib (AURA Program)
Metric Result
Overall Response Rate (ORR)57% - 61% (AURA extension and AURA2 trials)[9]
Median Progression-Free Survival (PFS)10.1 months (AURA3 trial)[10][11]
Median Overall Survival (OS)26.8 months (AURA3 trial)[12]

Experimental Protocols

Abivertinib Phase 1/2 Study (NCT02330367)
  • Patient Population: Patients with a confirmed diagnosis of advanced or unresectable NSCLC harboring an EGFR T790M mutation who had progressed after treatment with a first-generation EGFR TKI. Patients were required to have at least one measurable lesion per RECIST v1.1 criteria and an ECOG performance status of 0 or 1.[7]

  • Dosing Regimen: The recommended Phase 2 dose was 300 mg of Abivertinib administered orally twice daily in 21-day cycles.[7][8]

  • Endpoints: The primary endpoint was Overall Response Rate (ORR). Secondary endpoints included Duration of Response (DoR), Progression-Free Survival (PFS), Disease Control Rate (DCR), and Overall Survival (OS).[6] Safety assessments were conducted every 3 weeks, and efficacy was assessed every 6 weeks.[7]

Osimertinib AURA Program (AURA extension, AURA2, AURA3)
  • Patient Population: Patients with metastatic EGFR T790M mutation-positive NSCLC who had progressed on or after prior EGFR TKI therapy.[9]

  • Dosing Regimen: Osimertinib was administered at a dose of 80 mg orally once daily.[9]

  • Endpoints: The primary endpoint in the single-arm AURA extension and AURA2 trials was ORR as assessed by a blinded independent central review.[9] In the randomized AURA3 trial, the primary endpoint was investigator-assessed PFS.[10]

Signaling Pathway and Clinical Trial Workflow

The diagrams below illustrate the EGFR signaling pathway targeted by these inhibitors and a typical workflow for a clinical trial evaluating their efficacy.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation TKI Abivertinib / Osimertinib TKI->EGFR Inhibits (T790M Mutant)

Caption: EGFR signaling pathway and the inhibitory action of third-generation TKIs.

Clinical_Trial_Workflow PatientScreening Patient Screening (EGFR T790M+ NSCLC, Prior TKI Failure) InformedConsent Informed Consent PatientScreening->InformedConsent Randomization Randomization (If applicable) InformedConsent->Randomization Treatment Treatment Administration (Abivertinib or Alternative) Randomization->Treatment TumorAssessment Tumor Assessment (e.g., RECIST 1.1) Treatment->TumorAssessment Every 6-8 weeks SafetyMonitoring Safety & Tolerability Monitoring (AEs) Treatment->SafetyMonitoring Ongoing DataAnalysis Data Analysis (ORR, PFS, OS) TumorAssessment->DataAnalysis SafetyMonitoring->DataAnalysis RegulatorySubmission Regulatory Submission DataAnalysis->RegulatorySubmission

Caption: A generalized workflow for a clinical trial of a third-generation EGFR TKI.

Adverse Events

The safety profiles of both drugs are a critical consideration. For Abivertinib, the most common any-grade treatment-related adverse events reported were increased alanine (B10760859) aminotransferase (64.8%), diarrhea (61.2%), increased aspartate aminotransferase (57.3%), and rash (37.0%).[6] Grade 3 or higher treatment-related adverse events were reported in 32.6% of patients.[6] For Osimertinib, common adverse events included diarrhea (42%), rash (41%), dry skin (31%), and nail toxicity (25%).[9] Grade 3 to 4 adverse events occurred in 28% of patients.[9]

Conclusion

Both Abivertinib maleate and Osimertinib have demonstrated significant clinical activity in patients with EGFR T790M-mutated NSCLC who are resistant to first-generation TKIs. While Osimertinib is an established standard of care, Abivertinib shows comparable efficacy in terms of response rates and survival, offering a potential alternative. The choice of therapy may depend on various factors, including the specific patient profile, tolerability, and emerging resistance mechanisms. Continued research and head-to-head clinical trials will be crucial to further delineate the comparative effectiveness of these agents.

References

Head-to-Head Comparison of Abivertinib Maleate with Other Third-Generation EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of targeted therapies for non-small cell lung cancer (NSCLC) with activating mutations in the epidermal growth factor receptor (EGFR) has been revolutionized by the advent of third-generation EGFR tyrosine kinase inhibitors (TKIs). These agents are designed to potently inhibit both the primary sensitizing mutations (exon 19 deletions and L858R) and the T790M resistance mutation, which commonly arises after treatment with first- or second-generation EGFR TKIs, while sparing wild-type EGFR to minimize toxicity. This guide provides a comprehensive head-to-head comparison of Abivertinib maleate (B1232345) with other prominent third-generation EGFR inhibitors: Osimertinib, Aumolertinib, and Lazertinib, supported by preclinical and clinical experimental data.

Executive Summary

Abivertinib is a novel, orally available, irreversible third-generation EGFR inhibitor that has demonstrated significant clinical activity in patients with EGFR T790M-mutated NSCLC.[1][2][3] Structurally distinct as a pyrrolopyrimidine-based inhibitor, it offers a different resistance profile compared to the pyrimidine-based structures of Osimertinib, Aumolertinib, and Lazertinib.[4][5] While direct head-to-head preclinical studies are limited, available data suggests comparable potency against key EGFR mutations. Clinically, Abivertinib shows promising efficacy, and emerging data from direct comparative trials of other third-generation TKIs provide a framework for understanding its potential positioning in the therapeutic landscape.

Preclinical Performance: Potency and Selectivity

The hallmark of third-generation EGFR inhibitors is their high potency against mutant EGFR, including the T790M resistance mutation, coupled with significantly lower activity against wild-type (WT) EGFR, which is associated with toxicities like rash and diarrhea.

Table 1: In Vitro Kinase Inhibitory Activity (IC50, nM)
CompoundEGFR L858R/T790MEGFR ex19del/T790MEGFR (Wild-Type)Selectivity Ratio (WT/mutant)
Abivertinib 0.18Not specified7.68~43
Osimertinib ~1~1~200~200
Lazertinib 3.3 - 5.73.3 - 5.7722.7>100

Note: Data is compiled from different preclinical studies and may not be directly comparable due to variations in experimental conditions.

Abivertinib demonstrates potent inhibition of the EGFR L858R/T790M double mutation with an IC50 of 0.18 nM and is approximately 43-fold more selective for this mutant over wild-type EGFR.[6] Preclinical studies have shown that Lazertinib has a mean half-maximal inhibitory concentration (IC50) for various EGFR mutations, including Del19/T790M and L858R/T790M, ranging from 3.3 to 5.7 nmol/L, with a higher IC50 for wild-type EGFR compared to Osimertinib (722.7 nmol/L vs. 519.1 nmol/L), suggesting a potentially lower risk of off-target toxicities.[1]

Clinical Performance: Efficacy and Safety

Clinical trials provide the most robust data for comparing the therapeutic potential of these inhibitors. Below is a summary of key clinical trial findings for each drug in the context of T790M-positive NSCLC following progression on a prior EGFR TKI, as well as first-line treatment settings.

Table 2: Clinical Efficacy in EGFR T790M-Positive NSCLC (Second-Line and Beyond)
DrugTrialNORR (%)mPFS (months)mOS (months)
Abivertinib Phase I/II (NCT02330367)20956.57.528.2
Osimertinib AURA3 (NCT02151981)2797110.126.8
Aumolertinib APOLLO24468.912.3Not Reported
Lazertinib LASER201765511.138.9
Table 3: Clinical Efficacy in First-Line Treatment of EGFR-Mutant NSCLC
DrugTrialComparatorNmPFS (months)
Osimertinib FLAURAGefitinib/Erlotinib27918.9
Aumolertinib AENEAS (NCT03849768)Gefitinib21419.3
Lazertinib LASER301 (NCT04248829)Gefitinib19620.6
Amivantamab + Lazertinib MARIPOSAOsimertinib42923.7
Lazertinib (monotherapy) MARIPOSAOsimertinib21618.5
Osimertinib MARIPOSAAmivantamab + Lazertinib42816.6

In a phase 1/2 study, Abivertinib demonstrated a promising overall response rate (ORR) of 56.5% and a median overall survival (OS) of 28.2 months in patients with EGFR T790M-mutated NSCLC who had progressed on prior EGFR TKI therapy.[2][7] The AURA3 trial established Osimertinib as a standard of care in this setting, showing a significant improvement in progression-free survival (PFS) compared to chemotherapy (10.1 vs. 4.4 months).[8][9][10]

A real-world retrospective study comparing Aumolertinib and Osimertinib in both first- and second-line settings found no significant difference in median PFS or OS between the two drugs, suggesting comparable efficacy.[11][12] The LASER301 trial demonstrated the superiority of Lazertinib over Gefitinib in the first-line setting, with a median PFS of 20.6 months.[1][13][14] Furthermore, the MARIPOSA trial's exploratory analysis showed that Lazertinib monotherapy had a comparable median PFS to Osimertinib (18.5 vs. 16.6 months).[15][16]

Table 4: Common Treatment-Related Adverse Events (Any Grade, %)
Adverse EventAbivertinibOsimertinibAumolertinibLazertinib
Diarrhea61.24116.426
Rash37.02823.435
Alanine Aminotransferase Increase64.810Not ReportedNot Reported
Aspartate Aminotransferase Increase57.38Not ReportedNot Reported
ParesthesiaNot ReportedNot ReportedNot Reported39

The safety profiles of these third-generation EGFR inhibitors are generally manageable. Abivertinib is associated with a higher incidence of elevated liver enzymes compared to others.[4] Lazertinib has a distinctive side effect of paresthesia.[1] Aumolertinib appears to have a lower incidence of rash and diarrhea compared to Osimertinib.[17]

Mechanisms of Resistance

Understanding the mechanisms of acquired resistance to third-generation EGFR inhibitors is crucial for developing subsequent treatment strategies.

  • Osimertinib: The most common on-target resistance mechanism is the acquisition of a C797S mutation in the EGFR kinase domain, which prevents the covalent binding of the inhibitor. Off-target resistance mechanisms include MET amplification, HER2 amplification, and transformation to small-cell lung cancer.

  • Abivertinib: Interestingly, studies on resistance to Abivertinib have shown a different pattern. While C797S mutations can occur, they appear to be less frequent than with Osimertinib. Instead, MET amplification and other off-target mechanisms seem to be more common. This suggests that the distinct chemical structure of Abivertinib may lead to different evolutionary pressures on the tumor, potentially offering opportunities for sequential therapy with other EGFR TKIs.

Experimental Protocols

Detailed methodologies are essential for the replication and interpretation of experimental data. Below are representative protocols for key assays used in the preclinical evaluation of EGFR inhibitors.

Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay is used to determine the potency of an inhibitor against a purified kinase.

  • Reagent Preparation: Prepare a 3X solution of the test compound, a 3X solution of the EGFR kinase/Eu-labeled anti-tag antibody mixture, and a 3X solution of an Alexa Fluor™ 647-labeled ATP-competitive kinase inhibitor (tracer).

  • Assay Procedure:

    • Add 5 µL of the test compound solution to the wells of a 384-well plate.

    • Add 5 µL of the kinase/antibody mixture to each well.

    • Add 5 µL of the tracer solution to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding to reach equilibrium.

  • Data Acquisition: Read the plate on a fluorescence plate reader capable of measuring fluorescence resonance energy transfer (FRET) between the europium donor and the Alexa Fluor™ 647 acceptor.

  • Data Analysis: The decrease in the FRET signal with increasing concentrations of the test compound is used to calculate the IC50 value.[18]

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells to determine the cytotoxic or cytostatic effects of an inhibitor.

  • Cell Seeding: Seed NSCLC cells (e.g., NCI-H1975 for EGFR L858R/T790M) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[19][20][21]

  • Compound Treatment: Treat the cells with a range of concentrations of the EGFR inhibitor for 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[22]

  • Formazan (B1609692) Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The absorbance is proportional to the number of viable cells. The GI50 (concentration for 50% growth inhibition) is calculated from the dose-response curve.

In Vivo Xenograft Model

This model evaluates the anti-tumor efficacy of an inhibitor in a living organism.

  • Cell Implantation: Subcutaneously inject NSCLC cells (e.g., 5 x 10^6 NCI-H1975 cells) mixed with Matrigel into the flank of immunodeficient mice (e.g., athymic nude mice).[23]

  • Tumor Growth and Randomization: Monitor tumor growth with calipers. When tumors reach a specified size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer the EGFR inhibitor (e.g., by oral gavage) and vehicle control to the respective groups daily for a defined period (e.g., 14-21 days).

  • Monitoring: Measure tumor volume and body weight 2-3 times per week.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot, immunohistochemistry).

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.

Signaling Pathways and Experimental Workflows

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS P PI3K PI3K EGFR->PI3K P RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Abivertinib Abivertinib Abivertinib->EGFR Inhibits

Caption: EGFR signaling pathway and inhibition by Abivertinib.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Model cluster_clinical Clinical Trials Kinase_Assay Kinase Inhibition Assay (IC50 determination) Cell_Viability Cell Viability Assay (GI50 determination) Kinase_Assay->Cell_Viability Western_Blot Western Blot (Pathway Modulation) Cell_Viability->Western_Blot Xenograft NSCLC Xenograft Model (Tumor Growth Inhibition) Western_Blot->Xenograft PDX Patient-Derived Xenograft (Clinical Relevance) Xenograft->PDX Phase1 Phase I (Safety, PK/PD, Dose) PDX->Phase1 Phase2 Phase II (Efficacy, ORR) Phase1->Phase2 Phase3 Phase III (PFS, OS, Comparison) Phase2->Phase3

Caption: General experimental workflow for EGFR inhibitor development.

Logical_Relationship Start EGFR-Mutant NSCLC First_Gen 1st/2nd Gen EGFR TKI Start->First_Gen Progression Disease Progression First_Gen->Progression T790M_Positive T790M Positive Progression->T790M_Positive T790M_Negative T790M Negative Progression->T790M_Negative Third_Gen 3rd Gen EGFR TKI (Abivertinib, Osimertinib, etc.) T790M_Positive->Third_Gen Chemo Chemotherapy T790M_Negative->Chemo Resistance Acquired Resistance (e.g., C797S, MET Amp) Third_Gen->Resistance Next_Line Next-Line Therapy Resistance->Next_Line

Caption: Treatment logic for EGFR-mutant NSCLC.

References

A Comparative Analysis of Abivertinib Maleate and Second-Generation BTK Inhibitors in B-Cell Malignancies

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the efficacy and mechanisms of abivertinib maleate (B1232345), a novel dual EGFR/BTK inhibitor, against established second-generation Bruton's tyrosine kinase (BTK) inhibitors, acalabrutinib (B560132) and zanubrutinib (B611923). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the current clinical and preclinical data to inform ongoing and future research in the treatment of B-cell malignancies.

Introduction

Bruton's tyrosine kinase is a critical component of the B-cell receptor (BCR) signaling pathway, making it a key therapeutic target in various B-cell cancers. While the first-generation BTK inhibitor, ibrutinib, revolutionized treatment, its off-target effects prompted the development of more selective second-generation inhibitors like acalabrutinib and zanubrutinib. Abivertinib maleate represents a newer generation of kinase inhibitors with a distinct profile, targeting both BTK and the epidermal growth factor receptor (EGFR). This dual inhibitory action may offer a unique therapeutic advantage in certain contexts. This guide will objectively compare the available data on the efficacy, mechanism of action, and experimental validation of abivertinib with those of acalabrutinib and zanubrutinib.

Mechanism of Action: Targeting the BTK Signaling Pathway

BTK is a non-receptor tyrosine kinase that plays a pivotal role in B-cell development, differentiation, and survival.[1] Upon B-cell receptor (BCR) activation, a signaling cascade is initiated, leading to the activation of BTK. Activated BTK then phosphorylates downstream substrates, including phospholipase Cγ2 (PLCγ2), which ultimately results in the activation of transcription factors crucial for B-cell proliferation and survival.[2] BTK inhibitors function by blocking the kinase activity of BTK, thereby disrupting this vital signaling pathway and inducing apoptosis in malignant B-cells.

Second-generation BTK inhibitors, acalabrutinib and zanubrutinib, were designed to have higher selectivity for BTK with reduced off-target kinase inhibition compared to the first-generation inhibitor ibrutinib, potentially leading to a better safety profile.[3] Abivertinib is a tyrosine kinase inhibitor that targets both mutant forms of EGFR and BTK.[4] Its action on BTK disrupts the same signaling pathway as the second-generation inhibitors.

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk Antigen Binding BTK BTK Lyn_Syk->BTK Phosphorylation PLCG2 PLCγ2 BTK->PLCG2 Phosphorylation Downstream Downstream Signaling (e.g., NF-κB, MAPK) PLCG2->Downstream Proliferation B-Cell Proliferation, Survival, and Activation Downstream->Proliferation Abivertinib Abivertinib Abivertinib->BTK Second_Gen_BTKi Second-Generation BTK Inhibitors (Acalabrutinib, Zanubrutinib) Second_Gen_BTKi->BTK

BTK Signaling Pathway and Inhibition

Preclinical Efficacy: In Vitro Kinase Inhibition

InhibitorTarget KinaseIC50 (nM)Reference
Abivertinib BTKNot Reported[5][6]
Acalabrutinib BTK3.0 - 5.1[7][8][9]
Zanubrutinib BTK0.4 - 0.9 (in sensitive cell lines)

Clinical Efficacy in B-Cell Malignancies

Direct head-to-head clinical trials comparing abivertinib with second-generation BTK inhibitors are not yet available. However, a cross-trial comparison can be made based on their performance in similar patient populations with B-cell malignancies, particularly in relapsed or refractory (R/R) settings. The most relevant data for comparison is in Marginal Zone Lymphoma (MZL), where clinical trial results for all three inhibitors have been reported.

Marginal Zone Lymphoma (R/R)
InhibitorTrial Name / IdentifierNumber of PatientsOverall Response Rate (ORR)Complete Response (CR) RateReference
Abivertinib Phase IIa (China)2759.3%11.1%
Acalabrutinib ACE-LY-003 (NCT02180711)40 (evaluable)53% - 54%13% - 16%[2][5]
Zanubrutinib MAGNOLIA (NCT03846427)66 (evaluable)68.2%25.8%[1][3][4]

In patients with relapsed or refractory Marginal Zone Lymphoma, zanubrutinib demonstrated the highest overall response rate in its Phase 2 MAGNOLIA trial.[1][3][4] Abivertinib also showed a notable ORR in a smaller Phase IIa study. Acalabrutinib's ORR was in a similar range to abivertinib's in the ACE-LY-003 trial.[2][5] It is important to note that cross-trial comparisons have limitations due to potential differences in patient populations, study design, and methodology.

Experimental Protocols

To ensure the reproducibility and critical evaluation of the cited data, this section outlines the general methodologies for key experiments used to characterize BTK inhibitors.

In Vitro BTK Kinase Assay

The inhibitory activity of compounds against BTK is typically determined using an in vitro kinase assay. This can be performed using various methods, including radiometric assays that measure the incorporation of radioactive phosphate (B84403) into a substrate, or luminescence-based assays that quantify the amount of ADP produced.

Kinase_Assay_Workflow cluster_0 Assay Preparation cluster_1 Kinase Reaction cluster_2 Signal Detection cluster_3 Data Analysis Inhibitor Prepare serial dilutions of BTK inhibitor Reaction Incubate inhibitor, enzyme, substrate, and ATP Inhibitor->Reaction Enzyme Prepare BTK enzyme and substrate solution Enzyme->Reaction Detection Add detection reagent (e.g., ADP-Glo™) Reaction->Detection Measurement Measure signal (Luminescence or Radioactivity) Detection->Measurement Analysis Calculate % inhibition and determine IC50 Measurement->Analysis

Workflow for In Vitro BTK Kinase Assay

General Protocol (Luminescence-based):

  • Reagent Preparation: Prepare serial dilutions of the test inhibitor (e.g., abivertinib, acalabrutinib, zanubrutinib) in an appropriate buffer. Prepare a solution containing recombinant human BTK enzyme and a suitable substrate (e.g., a poly-Glu,Tyr peptide).

  • Kinase Reaction: In a multi-well plate, combine the inhibitor dilutions, the BTK enzyme/substrate solution, and ATP to initiate the kinase reaction. Incubate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Signal Generation: Stop the kinase reaction and measure the amount of ADP produced. For instance, using the ADP-Glo™ Kinase Assay, a reagent is added to deplete the remaining ATP, followed by a second reagent that converts ADP to ATP, which is then used in a luciferase reaction to generate a luminescent signal.

  • Data Analysis: The luminescence is measured using a plate reader. The signal is proportional to the amount of ADP generated and thus, the kinase activity. The percentage of inhibition at each inhibitor concentration is calculated relative to a no-inhibitor control, and the IC50 value is determined by fitting the data to a dose-response curve.

Cell-Based BTK Phosphorylation Assay

To assess the activity of BTK inhibitors in a cellular context, flow cytometry-based phospho-flow assays are commonly employed. These assays measure the phosphorylation of BTK at specific residues (e.g., Y551 and Y223) in B-cells following stimulation of the B-cell receptor.

Phosphoflow_Workflow cluster_0 Cell Preparation cluster_1 Cell Stimulation & Staining cluster_2 Flow Cytometry Analysis Isolate_PBMCs Isolate Peripheral Blood Mononuclear Cells (PBMCs) Inhibitor_Incubation Incubate cells with BTK inhibitor Isolate_PBMCs->Inhibitor_Incubation Stimulation Stimulate BCR with anti-IgM antibody Inhibitor_Incubation->Stimulation Fix_Perm Fix and permeabilize cells Stimulation->Fix_Perm Staining Stain with fluorescently labeled antibodies (anti-CD19, anti-pBTK) Fix_Perm->Staining Acquisition Acquire data on a flow cytometer Staining->Acquisition Gating Gate on B-cell population (e.g., CD19+) Acquisition->Gating Analysis Quantify pBTK levels Gating->Analysis

Workflow for Cell-Based BTK Phosphorylation Assay

General Protocol:

  • Cell Isolation and Treatment: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using density gradient centrifugation. Incubate the cells with the desired concentrations of the BTK inhibitor for a specified time.

  • BCR Stimulation: Stimulate the B-cell receptor by adding an anti-IgM antibody for a short period (e.g., 5 minutes) at 37°C to induce BTK phosphorylation.

  • Fixation and Permeabilization: Fix the cells with a formaldehyde-based buffer to preserve the phosphorylation state of proteins. Subsequently, permeabilize the cells with a detergent-based buffer (e.g., methanol) to allow intracellular antibody staining.

  • Antibody Staining: Stain the cells with a cocktail of fluorescently labeled antibodies. This typically includes an antibody against a B-cell surface marker (e.g., CD19) to identify the B-cell population and an antibody specific for the phosphorylated form of BTK (e.g., anti-pBTK Y551).

  • Flow Cytometry Analysis: Acquire data on a flow cytometer. Analyze the data by first gating on the B-cell population (CD19-positive cells) and then quantifying the median fluorescence intensity of the anti-pBTK antibody to determine the level of BTK phosphorylation. The inhibitory effect of the compound is determined by the reduction in pBTK signal compared to untreated, stimulated cells.

Conclusion

This compound, with its dual EGFR/BTK inhibitory activity, presents a novel therapeutic candidate for B-cell malignancies. The available Phase IIa data in relapsed/refractory Marginal Zone Lymphoma shows promising efficacy. When compared to the second-generation BTK inhibitors, acalabrutinib and zanubrutinib, in the same indication through cross-trial analysis, zanubrutinib currently demonstrates a higher overall response rate. However, it is crucial to await data from larger, randomized controlled trials, ideally including head-to-head comparisons, to definitively establish the comparative efficacy and safety of abivertinib. The distinct pharmacological profile of abivertinib warrants further investigation to identify patient populations that may derive the most benefit from its dual-target mechanism. The experimental protocols provided herein offer a framework for the continued preclinical and clinical evaluation of these and future BTK inhibitors.

References

Validating Abivertinib Maleate's Anti-Tumor Activity In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted therapies for non-small cell lung cancer (NSCLC), the efficacy of tyrosine kinase inhibitors (TKIs) is a subject of intense research and development. This guide provides a comparative analysis of the in vivo anti-tumor activity of Abivertinib maleate (B1232345), a third-generation epidermal growth factor receptor (EGFR) TKI, against other established alternatives such as Osimertinib and Gefitinib. The following sections present a compilation of experimental data, detailed methodologies for key in vivo assays, and visualizations of the underlying signaling pathways and experimental workflows to offer a comprehensive resource for researchers, scientists, and drug development professionals.

Comparative In Vivo Anti-Tumor Efficacy

The in vivo anti-tumor activity of Abivertinib maleate and its comparators, Osimertinib and Gefitinib, has been evaluated in various xenograft models. These studies are crucial for assessing the therapeutic potential of these compounds in a living organism. The following table summarizes key findings from preclinical in vivo studies, focusing on tumor growth inhibition in NSCLC models.

DrugTumor ModelDosageTreatment DurationTumor Growth Inhibition (TGI) / OutcomeReference
This compound NCI-H1975 xenograft (EGFR L858R/T790M)500 mg/kg, oral, once daily143 daysComplete tumor remission with no weight loss.[1]
This compound EGFR-mutant xenograft models12.5-500 mg/kg, oral, once daily14 daysInhibited EGFR-mutant tumor growth.[2]
Osimertinib Tumor xenograft and transgenic mouse models (EGFR activating mutations and EGFR T790M)Not specifiedNot specifiedCaused profound and sustained tumor regression.[3]
Gefitinib Human NSCLC tumor xenograftsNot specifiedNot specifiedShowed significant antitumor activity.[4]
Ibrutinib (for comparison) PC-9 xenograft model25, 50, 100 mg/Kg BIDNot specifiedSlows down tumor progression.[5]
Ibrutinib (for comparison) H1975 xenograft model50, 100 mg/Kg BIDNot specifiedSlightly slowed down tumor progression.[5]

Mechanism of Action: Targeting the EGFR Signaling Pathway

Abivertinib, Osimertinib, and Gefitinib are all EGFR TKIs, but they belong to different generations and exhibit distinct binding properties and target specificities.

  • Gefitinib , a first-generation EGFR TKI, reversibly binds to the ATP-binding site of the EGFR tyrosine kinase domain, inhibiting its autophosphorylation and downstream signaling.[4][6][7] It is particularly effective against tumors with activating EGFR mutations.[6]

  • Osimertinib , a third-generation EGFR TKI, irreversibly binds to mutant forms of EGFR, including the T790M resistance mutation, while having lower activity against wild-type EGFR.[3][8][9][10] This selective inhibition is achieved through covalent binding to a cysteine residue in the EGFR kinase domain.[8]

  • This compound is also a third-generation, irreversible EGFR inhibitor that selectively targets both common activating mutations (L858R and del19) and the T790M "gatekeeper" mutation, with minimal activity against wild-type EGFR.[2][11] It is also a BTK inhibitor.[2][12]

The inhibition of EGFR by these TKIs blocks downstream signaling cascades, primarily the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK (MAPK) pathways, which are critical for cancer cell proliferation, survival, and growth.[8][9][10]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_inhibitors EGFR TKIs EGFR EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS Abivertinib Abivertinib Abivertinib->EGFR Osimertinib Osimertinib Osimertinib->EGFR Gefitinib Gefitinib Gefitinib->EGFR AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

EGFR Signaling Pathway and TKI Inhibition.

Experimental Protocols: In Vivo Xenograft Model

The following is a representative protocol for a subcutaneous xenograft mouse model, synthesized from established methodologies, to assess the in vivo anti-tumor activity of therapeutic agents.[13][14][15]

1. Cell Culture and Preparation:

  • Human cancer cell lines (e.g., NCI-H1975 for T790M mutant EGFR) are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 atmosphere.[14]

  • Cells are harvested during the exponential growth phase, and a single-cell suspension is prepared in a suitable buffer like PBS or HBSS.[13][14]

  • Cell viability is determined, with a viability of >90% being required for implantation.[14]

2. Animal Model:

  • Immunocompromised mice (e.g., athymic nude or SCID mice) are used to prevent rejection of the human tumor cells.[15]

  • Mice are housed in a pathogen-free environment and allowed to acclimatize before the experiment.

3. Tumor Implantation:

  • A specific number of cancer cells (e.g., 5 x 10^6 cells) in a defined volume (e.g., 0.1 mL) are injected subcutaneously into the flank of each mouse.[14]

  • To enhance tumor take and growth, cells may be co-injected with a basement membrane matrix like Matrigel.[13]

4. Tumor Growth Monitoring and Treatment:

  • Tumor growth is monitored regularly by measuring the tumor dimensions with calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.[14]

  • When tumors reach a predetermined size (e.g., 100-150 mm³), mice are randomized into treatment and control groups.[14]

  • The therapeutic agent (e.g., this compound) is administered at the specified dose and schedule (e.g., oral gavage, once daily).[2] The control group receives the vehicle.

5. Efficacy Evaluation:

  • Tumor volume and body weight are measured 2-3 times per week.[14]

  • The primary endpoint is typically tumor growth inhibition (TGI), which can be calculated using various formulas. One common method is: TGI (%) = (1 - (Mean tumor volume of treated group at end / Mean tumor volume of control group at end)) x 100. Another approach compares the change in tumor volume from the start of treatment.[16][17]

  • At the end of the study, tumors may be excised for further analysis (e.g., immunohistochemistry, biomarker analysis).

Experimental_Workflow A Cell Culture & Preparation B Tumor Cell Implantation A->B C Tumor Growth Monitoring B->C D Randomization into Treatment Groups C->D E Drug Administration D->E F Tumor Volume & Body Weight Measurement E->F Repeatedly G Data Analysis & Efficacy Evaluation F->G

In Vivo Xenograft Experimental Workflow.

Conclusion

The available in vivo data demonstrates that this compound is a potent inhibitor of EGFR-mutant tumors, showing comparable or superior efficacy to other third-generation TKIs like Osimertinib in preclinical models. Its ability to induce complete tumor remission in a T790M mutant xenograft model highlights its therapeutic potential. The provided experimental framework offers a standardized approach for further validating and comparing the in vivo anti-tumor activity of novel TKIs. Future studies should focus on direct head-to-head comparisons under identical experimental conditions to definitively establish the relative efficacy of these compounds.

References

Navigating Resistance: A Comparative Guide to Abivertinib Maleate and Other Tyrosine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of acquired resistance is a significant hurdle in the clinical efficacy of tyrosine kinase inhibitors (TKIs) for the treatment of cancers such as non-small cell lung cancer (NSCLC). Abivertinib maleate (B1232345), a third-generation epidermal growth factor receptor (EGFR) TKI, has demonstrated potent activity against EGFR mutations, including the T790M resistance mutation that commonly arises after treatment with first-generation TKIs. This guide provides a comprehensive comparison of the cross-resistance patterns between Abivertinib maleate and other TKIs, supported by experimental data and detailed methodologies, to aid in the strategic development of next-generation cancer therapies.

This compound: Mechanism of Action

This compound is an oral, irreversible, and selective inhibitor of mutant forms of EGFR.[1] It also exhibits inhibitory activity against Bruton's tyrosine kinase (BTK), a key component of B-cell receptor signaling.[2] Its primary application is in NSCLC for patients who have developed resistance to first-generation EGFR TKIs, such as gefitinib (B1684475) and erlotinib, due to the acquisition of the T790M "gatekeeper" mutation.[3][4]

Quantitative Comparison of TKI Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Abivertinib against various EGFR genotypes. This data highlights its high potency against the double mutant (L858R/T790M) and its selectivity over wild-type (WT) EGFR.

CompoundTargetIC50 (nM)
This compound EGFR L858R0.18
EGFR T790M0.18
EGFR L858R/T790M0.18
Wild-Type EGFR7.68

Cross-Resistance Patterns with Other EGFR TKIs

Understanding the landscape of resistance to Abivertinib is crucial for predicting clinical outcomes and designing subsequent therapeutic strategies. Studies have revealed a heterogeneous pattern of resistance mechanisms that differ from those observed with other third-generation TKIs like osimertinib (B560133).

Resistance Mechanisms to Abivertinib

Clinical studies have identified several mechanisms of acquired resistance to Abivertinib:

  • On-Target EGFR Mutations:

    • C797S Mutation: This tertiary mutation in EGFR is a known mechanism of resistance to irreversible TKIs. It has been detected in approximately 10% of patients who develop resistance to Abivertinib.[1] The C797S mutation prevents the covalent binding of irreversible inhibitors like Abivertinib and osimertinib.

    • L718V Mutation: This mutation has also been identified as a resistance mechanism to Abivertinib in a smaller subset of patients (around 3%).[1]

  • EGFR Amplification: An increase in the copy number of the EGFR gene is the most common resistance mechanism observed, found in approximately 37% of patients resistant to Abivertinib.[1]

  • Bypass Track Activation: In some cases, resistance is driven by the activation of alternative signaling pathways that are independent of EGFR. These include:

    • MET Amplification

    • HER2 Amplification

    • PIK3CA Mutations

  • Histologic Transformation: A shift from NSCLC to small-cell lung cancer (SCLC) has also been observed as a mechanism of resistance.[1]

Comparison with Osimertinib Resistance

While both Abivertinib and osimertinib are third-generation EGFR TKIs, their resistance profiles show notable differences. One key distinction is the lower frequency of EGFR T790M loss in patients who develop resistance to Abivertinib (around 15%) compared to those resistant to osimertinib (42-68%).[1] This suggests that the selective pressure exerted by these two drugs on the tumor cell population may differ.

A clinical study investigating the efficacy of osimertinib in patients who had progressed on Abivertinib reported a median progression-free survival of 12.0 months, indicating that cross-resistance is not absolute and sequential treatment with another third-generation TKI may be a viable strategy for some patients.

Signaling Pathways

The following diagrams illustrate the signaling pathways targeted by Abivertinib.

EGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K EGF EGF EGF->EGFR Abivertinib Abivertinib Abivertinib->EGFR FirstGen_TKI 1st/2nd Gen TKI (Gefitinib, Erlotinib, Afatinib) FirstGen_TKI->EGFR Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation

EGFR Signaling Pathway Inhibition by TKIs.

BTK_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) Lyn Lyn BCR->Lyn Antigen Antigen Antigen->BCR Abivertinib Abivertinib BTK BTK Abivertinib->BTK Syk Syk Lyn->Syk Syk->BTK PLCg2 PLCγ2 BTK->PLCg2 PI3K PI3K BTK->PI3K NFkB NF-κB PLCg2->NFkB Proliferation Cell Proliferation and Survival NFkB->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

BTK Signaling Pathway Inhibition by Abivertinib.

Experimental Protocols

A fundamental approach to studying TKI resistance and cross-resistance is the in vitro generation of resistant cell lines.

Protocol: Generation of TKI-Resistant Cell Lines by Dose-Escalation

This method involves the chronic exposure of a cancer cell line to gradually increasing concentrations of a TKI.

1. Cell Culture and Initial TKI Treatment:

  • Culture the parental cancer cell line (e.g., an EGFR-mutant NSCLC cell line) in appropriate media supplemented with fetal bovine serum and antibiotics.
  • Determine the initial IC50 of the TKI (e.g., Abivertinib) for the parental cell line using a standard cell viability assay (e.g., MTT or CellTiter-Glo).
  • Begin by treating the cells with the TKI at a concentration equal to or slightly below the IC50.

2. Dose Escalation:

  • Once the cells have adapted and are proliferating at a steady rate in the presence of the initial TKI concentration, gradually increase the drug concentration. The increments should be small enough to allow for the selection of resistant clones without causing complete cell death.
  • Continue this stepwise increase in TKI concentration over several months. The cells should be continuously monitored for viability and growth rate.

3. Isolation of Resistant Clones:

  • Once a population of cells is able to proliferate in a significantly higher concentration of the TKI (e.g., 10-fold or higher than the parental IC50), isolate single-cell clones. This can be achieved through limiting dilution or by physically picking individual colonies.
  • Expand each clone in the presence of the high TKI concentration to establish stable resistant cell lines.

4. Characterization of Resistant Cell Lines:

  • Confirm the degree of resistance by performing a cell viability assay and comparing the IC50 of the resistant line to the parental line.
  • Analyze the molecular mechanisms of resistance through techniques such as:
  • Sanger or Next-Generation Sequencing (NGS): To identify mutations in the target kinase (e.g., EGFR) or other relevant genes.
  • Western Blotting: To assess the expression and phosphorylation status of proteins in key signaling pathways.
  • Fluorescence In Situ Hybridization (FISH) or quantitative PCR (qPCR): To detect gene amplifications (e.g., EGFR, MET).

Experimental Workflow for Assessing TKI Cross-Resistance

Cross_Resistance_Workflow cluster_assays Cell Viability Assays start Start: Parental Cancer Cell Line generate_resistant Generate TKI-Resistant Cell Line (e.g., Abivertinib-Resistant) start->generate_resistant characterize Characterize Resistance Mechanism (Sequencing, Western Blot, etc.) generate_resistant->characterize cross_resistance_assay Perform Cross-Resistance Assay characterize->cross_resistance_assay assay_abivertinib Treat with Abivertinib cross_resistance_assay->assay_abivertinib assay_other_tkis Treat with Other TKIs (1st, 2nd, 3rd Gen) cross_resistance_assay->assay_other_tkis data_analysis Data Analysis and IC50 Determination conclusion Conclusion on Cross-Resistance Pattern data_analysis->conclusion assay_abivertinib->data_analysis assay_other_tkis->data_analysis

Workflow for Evaluating TKI Cross-Resistance.

Conclusion

This compound is a potent third-generation EGFR TKI with a distinct resistance profile compared to other inhibitors in its class. The primary mechanism of resistance appears to be EGFR amplification, with on-target mutations such as C797S occurring at a lower frequency than observed with osimertinib. The lack of complete cross-resistance with other third-generation TKIs suggests that sequential therapy may be a promising approach for patients who develop resistance to Abivertinib. Further preclinical and clinical studies are warranted to fully elucidate the complex interplay of resistance mechanisms and to optimize treatment strategies for patients with EGFR-mutant NSCLC. The experimental protocols and workflows outlined in this guide provide a framework for researchers to systematically investigate these critical questions.

References

Abivertinib Maleate: A Comparative Safety Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparative analysis of the safety profile of Abivertinib maleate (B1232345), a novel third-generation epidermal growth factor receptor (EGFR) and Bruton's tyrosine kinase (BTK) inhibitor. Designed for researchers, scientists, and drug development professionals, this document synthesizes key experimental data to offer an objective comparison with other targeted therapies.

Executive Summary

Abivertinib is an irreversible tyrosine kinase inhibitor targeting both mutant EGFR (including the T790M resistance mutation) and BTK.[1][2] Clinical trials have demonstrated its potential in treating non-small cell lung cancer (NSCLC) and B-cell malignancies.[1][2] This guide focuses on the safety and tolerability of Abivertinib in these contexts, drawing comparisons with the established EGFR inhibitor, Osimertinib (B560133), and the BTK inhibitors, Ibrutinib and Acalabrutinib. All quantitative data are presented in structured tables for clear comparison, and detailed experimental protocols for cited studies are provided.

Comparative Safety Profile: Abivertinib vs. Osimertinib in T790M+ NSCLC

Abivertinib has been extensively studied in patients with EGFR T790M-positive NSCLC who have progressed on prior EGFR TKI therapy. The primary source of safety data comes from a large multicenter Phase I/II trial (NCT02330367).[3] For comparison, we present safety data from the AURA3 trial, a Phase III study of Osimertinib in a similar patient population.[4] It is important to note that these data are not from a head-to-head trial and direct comparisons should be made with caution.

Table 1: Comparison of Treatment-Related Adverse Events (TRAEs) in T790M+ NSCLC

Adverse Event (Any Grade)Abivertinib (Phase I/II, n=227)Osimertinib (AURA3, n=279)
Diarrhea61.2%41%
Rash37.0%34%
Alanine aminotransferase (ALT) increase64.8%10%
Aspartate aminotransferase (AST) increase57.3%8%
Dry SkinNot Reported23%
Nail ToxicityNot Reported15%

Data for Abivertinib from the NCT02330367 trial. Data for Osimertinib from the AURA3 trial as reported by the FDA.[4]

Table 2: Comparison of Serious and High-Grade Adverse Events in T790M+ NSCLC

Adverse Event CategoryAbivertinib (Phase I/II, n=227)Osimertinib (AURA3, n=279)
Grade ≥3 Treatment-Related AEs32.6%9%
Treatment-Related Serious AEs13.7%Not directly reported, but grade ≥3 possibly treatment-related AEs were 9%
Interstitial Lung Disease (ILD) / Pneumonitis (Any Grade)5.3%4%
Grade ≥3 ILD / Pneumonitis4.0%1%
Treatment Discontinuation due to AEs7.5%7%

Data for Abivertinib from the NCT02330367 trial. Data for Osimertinib from the AURA3 trial.

Comparative Safety Profile: Abivertinib vs. BTK Inhibitors in B-Cell Malignancies

Abivertinib's activity as a BTK inhibitor has been investigated in patients with relapsed/refractory (R/R) B-cell malignancies. A Phase IIa study in R/R marginal zone lymphoma (MZL) provides initial safety data. For comparison, we present data from the ELEVATE-RR trial, a head-to-head Phase III study of Acalabrutinib versus Ibrutinib in patients with previously treated chronic lymphocytic leukemia (CLL).

Table 3: Comparison of Adverse Events in B-Cell Malignancies

Adverse Event (Any Grade)Abivertinib (Phase IIa MZL, n=27)Acalabrutinib (ELEVATE-RR CLL, n=268)Ibrutinib (ELEVATE-RR CLL, n=265)
DiarrheaSafety data not detailed in source35%46%
HeadacheSafety data not detailed in source35%20%
CoughSafety data not detailed in source29%21%
ArthralgiaSafety data not detailed in source16%23%
Atrial FibrillationSafety data not detailed in source9.4%16.0%
HypertensionSafety data not detailed in source8.6%21.1%
Major HemorrhageSafety data not detailed in source3.7%5.3%

Detailed safety data for the Abivertinib Phase IIa study in MZL were not available in the provided search results. Data for Acalabrutinib and Ibrutinib are from the ELEVATE-RR trial.

Experimental Protocols

Abivertinib Phase I/II Study in NSCLC (NCT02330367)
  • Study Design: A multicenter, open-label, single-arm, phase I/II trial conducted in China.

  • Participants: Patients with locally advanced or metastatic NSCLC with a confirmed EGFR T790M mutation who had progressed after prior EGFR-TKI therapy.

  • Phase I (Dose Escalation): Patients received Abivertinib at doses ranging from 50 mg to 350 mg twice daily in 28-day cycles to determine the recommended phase II dose (RP2D).

  • Phase II (Dose Expansion): Patients received Abivertinib at the RP2D of 300 mg twice daily in 21-day cycles.[5]

  • Primary Endpoints: RP2D in Phase I and objective response rate (ORR) in Phase II.

  • Secondary Endpoints: Duration of response (DOR), progression-free survival (PFS), disease control rate (DCR), overall survival (OS), and safety.[5]

Osimertinib AURA3 Trial in NSCLC (NCT02151981)
  • Study Design: A phase III, open-label, randomized trial.

  • Participants: Patients with EGFR T790M-positive advanced NSCLC whose disease had progressed on first-line EGFR-TKI therapy.[6]

  • Treatment Arms: Patients were randomized 2:1 to receive either Osimertinib (80 mg once daily) or platinum-based doublet chemotherapy (pemetrexed plus carboplatin (B1684641) or cisplatin) for up to six cycles.[7]

  • Primary Endpoint: Progression-free survival (PFS) as assessed by the investigator.[6]

  • Secondary Endpoints: Objective response rate, duration of response, disease control rate, overall survival, and safety.[6]

Ibrutinib and Acalabrutinib ELEVATE-RR Trial in CLL (NCT02477696)
  • Study Design: A phase III, randomized, multicenter, open-label, non-inferiority trial.[8]

  • Participants: Patients with previously treated chronic lymphocytic leukemia (CLL) with high-risk features (17p deletion and/or 11q deletion).[8]

  • Treatment Arms: Patients were randomized 1:1 to receive either Acalabrutinib (100 mg twice daily) or Ibrutinib (420 mg once daily) until disease progression or unacceptable toxicity.[8]

  • Primary Endpoint: Non-inferiority in progression-free survival (PFS).[8]

  • Key Secondary Endpoint: Incidence of atrial fibrillation.[8]

Signaling Pathways and Mechanism of Action

EGFR Inhibition Pathway

Abivertinib acts as a third-generation EGFR tyrosine kinase inhibitor. In NSCLC with activating EGFR mutations (like exon 19 deletions or L858R), the EGFR signaling pathway is constitutively active, driving tumor cell proliferation and survival. First and second-generation EGFR TKIs are effective initially, but resistance often develops, most commonly through the acquisition of the T790M "gatekeeper" mutation. Abivertinib is designed to overcome this by irreversibly binding to and inhibiting the kinase activity of both the initial sensitizing EGFR mutations and the T790M resistance mutation, while having minimal effect on wild-type EGFR.[2] This leads to the downstream inhibition of pro-survival pathways like RAS-RAF-MEK-ERK and PI3K-AKT-mTOR.[9]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR Mutant EGFR (e.g., L858R, ex19del, T790M) RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Abivertinib Abivertinib Abivertinib->EGFR Inhibits

Figure 1. Abivertinib's Inhibition of the EGFR Signaling Pathway.
BTK Inhibition Pathway

In B-cell malignancies, the B-cell receptor (BCR) signaling pathway is often constitutively active, promoting cell proliferation and survival. Bruton's tyrosine kinase (BTK) is a critical enzyme in this pathway. Upon BCR activation, BTK is phosphorylated and in turn activates downstream signaling molecules, including phospholipase C gamma 2 (PLCγ2), leading to the activation of transcription factors like NF-κB.[10] Abivertinib, along with other BTK inhibitors like Ibrutinib and Acalabrutinib, acts by irreversibly binding to a cysteine residue in the active site of BTK, thereby blocking its kinase activity and inhibiting downstream signaling.[11]

BTK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) BTK BTK BCR->BTK Activates PLCG2 PLCγ2 BTK->PLCG2 PKC PKCβ PLCG2->PKC NFkB NF-κB PKC->NFkB Proliferation B-Cell Proliferation & Survival NFkB->Proliferation Abivertinib Abivertinib Abivertinib->BTK Inhibits

Figure 2. Abivertinib's Inhibition of the BTK Signaling Pathway.

Conclusion

Abivertinib maleate demonstrates a manageable safety profile in patients with T790M-positive NSCLC and R/R B-cell malignancies. In the NSCLC setting, the incidence of certain adverse events, particularly liver enzyme elevations, appears to be more frequent with Abivertinib compared to historical data for Osimertinib. However, the rates of serious and high-grade adverse events are notable and require careful patient monitoring. In the context of B-cell malignancies, further data are needed for a comprehensive safety comparison with other BTK inhibitors. The dual inhibition of EGFR and BTK pathways by Abivertinib presents a unique therapeutic approach, and ongoing and future clinical trials will further elucidate its safety and efficacy across different indications.

References

Abivertinib Maleate: A Comparative Analysis of Monotherapy and Potential Immunotherapy Combinations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abivertinib maleate, a novel, orally administered small molecule, has garnered significant attention as a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) and a Bruton's tyrosine kinase (BTK) inhibitor.[1][2] This dual mechanism of action positions it as a versatile therapeutic candidate for various malignancies. This guide provides a comprehensive comparison of Abivertinib as a monotherapy, supported by clinical trial data, and explores the scientific rationale and potential for its use in combination with immunotherapy, a strategy at the forefront of cancer treatment innovation.

Abivertinib Monotherapy: Clinical Efficacy and Safety

Abivertinib has been most extensively studied as a monotherapy in patients with non-small cell lung cancer (NSCLC) harboring the EGFR T790M mutation, which confers resistance to earlier-generation EGFR TKIs.[1] A pivotal multicenter Phase I/II clinical trial has demonstrated its clinical activity and a manageable safety profile in this patient population.[3][4][5][6]

Efficacy in EGFR T790M-Mutant NSCLC

The following table summarizes the key efficacy data from the Phase II portion of the study, where patients received the recommended Phase II dose (RP2D) of 300 mg twice daily.[3][4][5][6]

Efficacy EndpointResult95% Confidence Interval (CI)
Objective Response Rate (ORR) 52.2%45.2% - 59.1%
Disease Control Rate (DCR) 88.0%82.9% - 92.1%
Median Duration of Response (DoR) 8.5 months6.1 - 9.2 months
Median Progression-Free Survival (PFS) 7.5 months6.0 - 8.8 months
Median Overall Survival (OS) 24.9 months22.4 months - Not Reached

Data from a multicenter Phase I/II study in patients with EGFR T790M-mutant NSCLC who had progressed on prior EGFR TKI therapy.[3][4][5][6]

Safety and Tolerability

In the same study, Abivertinib was found to have a manageable safety profile. All patients reported at least one adverse event (AE), with the majority being treatment-related (96.9%).[4][6] Treatment-related serious AEs were reported in 13.7% of patients.[4][6] Notably, no treatment-related deaths were reported.[4][6]

Combination with Immunotherapy: A Potential Frontier

While clinical data on Abivertinib in combination with immunotherapy is currently limited, its dual inhibition of EGFR and BTK provides a strong rationale for exploring such strategies.

Rationale for Combining Abivertinib with Immunotherapy
  • EGFR Inhibition and the Tumor Microenvironment: The activation of the EGFR pathway has been suggested to promote an immunosuppressive tumor microenvironment.[4] By inhibiting EGFR, Abivertinib may help to reverse this immunosuppression, potentially making tumors more susceptible to immune checkpoint inhibitors.[4]

  • BTK's Role in Immune Regulation: BTK is a crucial kinase in the B-cell receptor (BCR) signaling pathway and is also expressed in various immune cells, including myeloid cells.[7][8] BTK inhibitors can modulate the immune environment, which may reduce inflammation and potentially enhance anti-tumor immune responses.[7] Preclinical studies with other BTK inhibitors, such as ibrutinib, have shown that their combination with anti-PD-L1 antibodies can lead to significant therapeutic effects in various tumor models, including those that do not express BTK.[9] This suggests that the immunomodulatory effects of BTK inhibition can potentiate the efficacy of immune checkpoint blockade.

Challenges and Considerations

The combination of EGFR TKIs with immune checkpoint inhibitors has presented challenges in clinical trials, with some studies reporting increased toxicity, such as a higher incidence of interstitial lung disease, without a clear improvement in efficacy.[4][10] Therefore, careful dose-finding studies and patient selection will be critical for the successful development of Abivertinib-immunotherapy combinations.

Experimental Protocols

Phase I/II Study of Abivertinib in EGFR T790M-Mutant NSCLC
  • Study Design: This was a multicenter, open-label, Phase I/II study. The Phase I part was a dose-escalation study to determine the recommended Phase II dose (RP2D). The Phase II part evaluated the efficacy and safety of Abivertinib at the RP2D.[3][4][5][6]

  • Patient Population: Adult Chinese patients with EGFR T790M-positive NSCLC who had progressed after prior EGFR TKI therapy.[4][5][6]

  • Intervention: Abivertinib was administered orally. The RP2D was established at 300 mg twice daily in continuous 21-day cycles.[4][6]

  • Endpoints: The primary endpoint for the Phase II part was the Objective Response Rate (ORR) as assessed by investigators according to RECIST 1.1. Secondary endpoints included Duration of Response (DoR), Disease Control Rate (DCR), Progression-Free Survival (PFS), Overall Survival (OS), and safety.[5]

Visualizing the Mechanisms

Abivertinib's Dual Signaling Pathway Inhibition

Abivertinib_Signaling_Pathway cluster_EGFR EGFR Pathway cluster_BTK BTK Pathway (in B-cells) EGFR Mutant EGFR (L858R, del19, T790M) RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_Survival Cell Proliferation & Survival ERK->Proliferation_Survival AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation_Survival Abivertinib_EGFR Abivertinib Abivertinib_EGFR->EGFR BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK BTK BTK LYN_SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 NFkB NF-κB PLCg2->NFkB B_Cell_Activation B-Cell Activation & Proliferation NFkB->B_Cell_Activation Abivertinib_BTK Abivertinib Abivertinib_BTK->BTK

Caption: Abivertinib inhibits both mutant EGFR and BTK signaling pathways.

Experimental Workflow for Abivertinib Phase II Trial

Abivertinib_Trial_Workflow Patient_Screening Patient Screening - EGFR T790M+ NSCLC - Prior EGFR TKI Progression Enrollment Enrollment Patient_Screening->Enrollment Treatment Treatment Abivertinib 300 mg BID Enrollment->Treatment Tumor_Assessment Tumor Assessment (RECIST 1.1) Treatment->Tumor_Assessment Every 6 weeks Data_Analysis Data Analysis - Efficacy (ORR, PFS, OS) - Safety Treatment->Data_Analysis Safety Monitoring Tumor_Assessment->Treatment If no progression Follow_Up Follow-Up for Survival Tumor_Assessment->Follow_Up If progression Follow_Up->Data_Analysis

Caption: Workflow of the Phase II clinical trial for Abivertinib monotherapy.

Conclusion

Abivertinib has demonstrated significant efficacy and a manageable safety profile as a monotherapy for patients with EGFR T790M-mutant NSCLC. While direct clinical data is lacking for its combination with immunotherapy, its dual mechanism of targeting both EGFR and BTK pathways presents a compelling rationale for future investigation. The immunomodulatory effects of BTK inhibition, in particular, may offer a synergistic advantage when combined with immune checkpoint inhibitors. Future clinical trials are warranted to explore the safety and efficacy of such combinations, which could potentially expand the therapeutic utility of Abivertinib and offer new hope for patients with cancer.

References

Abivertinib Maleate: A Comparative Performance Analysis in Diverse Cancer Subtypes

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[CITY, STATE] – December 15, 2025 – As the landscape of targeted cancer therapy continues to evolve, a comprehensive evaluation of novel agents across various malignancies is crucial for informing clinical research and drug development. This guide provides a detailed comparative analysis of Abivertinib maleate (B1232345), a potent, irreversible, third-generation tyrosine kinase inhibitor (TKI), and its performance in non-small cell lung cancer (NSCLC), B-cell malignancies, and prostate cancer. This report is intended for researchers, scientists, and drug development professionals, offering a synthesis of available clinical and preclinical data, detailed experimental protocols, and visual representations of key biological pathways.

Executive Summary

Abivertinib maleate has demonstrated significant clinical activity in heavily pretreated patient populations, particularly in EGFR T790M-mutant NSCLC and certain B-cell lymphomas. Its dual inhibitory action against both the epidermal growth factor receptor (EGFR) and Bruton's tyrosine kinase (BTK) positions it as a versatile agent with potential applications in a range of oncological indications. This guide benchmarks Abivertinib's performance against established therapies, providing a quantitative and qualitative assessment to aid in future research and development strategies.

Non-Small Cell Lung Cancer (NSCLC)

Abivertinib has been extensively studied in NSCLC patients with the EGFR T790M mutation, a common mechanism of resistance to first- and second-generation EGFR TKIs.

Comparative Performance in EGFR T790M-Mutant NSCLC
FeatureAbivertinib (Phase 1/2, NCT02330367)[1]Osimertinib (AURA3, NCT02151981)[2][3][4][5]
Overall Response Rate (ORR) 56.5% (IRC assessed)[1]71%
Complete Response (CR) 5.3% (IRC assessed)[1]Not specified in summary
Median Overall Survival (OS) 28.2 months (IRC assessed)[1]Not specified in summary
Median Progression-Free Survival (PFS) 7.5 months10.1 months
Patient Population Previously treated EGFR T790M-mutant NSCLCPreviously treated EGFR T790M-mutant NSCLC

B-Cell Malignancies

Abivertinib's activity as a BTK inhibitor has prompted its investigation in various B-cell malignancies.

Performance in Marginal Zone Lymphoma (MZL)

In a Phase 2a study (NCT03060850) in China, Abivertinib showed promising efficacy in patients with relapsed/refractory (R/R) MZL.

FeatureAbivertinib (Phase 2a, NCT03060850)Ibrutinib (B1684441) (Approved for R/R MZL)
Overall Response Rate (ORR) 59.3%46%
Complete Response (CR) 11.1%Not specified in summary
Disease Control Rate (DCR) 92.6%Not specified in summary
Performance in Other B-Cell Lymphomas

The Phase 1 portion of the NCT03060850 study included patients with various R/R B-cell lymphomas. At a dose of 200 mg twice daily, the ORR was 81.8% with a DCR of 100% in a cohort of 11 patients.

Comparative Landscape of BTK Inhibitors in B-Cell Malignancies

For context, the following table summarizes the performance of other BTK inhibitors in Mantle Cell Lymphoma (MCL) and Chronic Lymphocytic Leukemia (CLL).

DrugCancer SubtypeKey Efficacy Data
Ibrutinib Mantle Cell Lymphoma (MCL)SHINE trial (frontline, ≥65 years): Median PFS 80.6 months (combination with chemoimmunotherapy) vs 52.9 months (chemoimmunotherapy alone)[6]. TRIANGLE trial (newly diagnosed): 3-year Failure-Free Survival (FFS) of 88% (with ASCT) vs 72% (ASCT alone)[7].
Chronic Lymphocytic Leukemia (CLL)Phase 3 (treatment-naïve, ≥65 years): 56% lower risk of death vs chlorambucil[1].
Acalabrutinib (B560132) Mantle Cell Lymphoma (MCL)ECHO trial (frontline, older patients): Median PFS 66.4 months (with BR) vs 49.6 months (placebo + BR)[8][9]. Phase 2 (R/R): ORR 81.5%, CR 47.6%, Median PFS 22.0 months[10].
Chronic Lymphocytic Leukemia (CLL)ACE-CL-001 (treatment-naïve): ORR 97%, CR 7%[11][12]. ASCEND trial (R/R): 42-month PFS rate 62% vs 19% (investigator's choice)[13].
Zanubrutinib Mantle Cell Lymphoma (MCL)Phase 2 (R/R): ORR 83.7%, CR 77.9%, Median PFS 33.0 months[14][15].
Chronic Lymphocytic Leukemia (CLL)ALPINE trial (R/R): 2-year PFS 78% vs 66% (Ibrutinib)[16]. SEQUOIA trial (treatment-naïve, del(17p)): ORR 92.7%[17].

Prostate Cancer

The role of Abivertinib in prostate cancer is currently being explored in the Phase 2 MAVERICK trial (NCT05361915).

Preclinical Rationale and Trial Design

Preclinical studies suggest that by inhibiting Bone Marrow Tyrosine Kinase on chromosome X (BMX), Abivertinib can block 3β-hydroxysteroid dehydrogenase 1 (3βHSD1), a key enzyme in androgen biosynthesis. This provides a rationale for combining Abivertinib with abiraterone (B193195) to overcome resistance.[18][19][20]

The MAVERICK trial is a multicenter, open-label study evaluating Abivertinib in combination with abiraterone in patients with metastatic castration-resistant prostate cancer (mCRPC) who harbor the adrenal-permissive HSD3B1(1245C) allele. The trial includes two cohorts: abiraterone-naïve and abiraterone-progressing. The primary endpoint is 6-month radiographic progression-free survival (rPFS). Efficacy data from this trial are not yet available.

Experimental Protocols

Abivertinib in EGFR T790M-Mutant NSCLC (NCT02330367)
  • Study Design: A multicenter, open-label, Phase 1/2 study.

  • Patient Population: Patients with locally advanced or metastatic NSCLC with confirmed EGFR T790M mutation who have progressed on prior EGFR-TKI therapy.

  • Treatment Regimen: Abivertinib administered orally at the recommended Phase 2 dose of 300 mg twice daily in 21-day cycles.[1]

  • Efficacy Assessment: Tumor response was evaluated every 6 weeks according to RECIST v1.1 criteria.[1]

Osimertinib in EGFR T790M-Mutant NSCLC (AURA3, NCT02151981)
  • Study Design: A Phase 3, open-label, randomized study.[3]

  • Patient Population: Patients with EGFR T790M-positive advanced NSCLC whose tumors progressed on first-line EGFR-TKI therapy.[3]

  • Treatment Regimen: Patients were randomized 2:1 to receive either Osimertinib 80 mg orally once daily or platinum-based doublet chemotherapy (pemetrexed plus cisplatin (B142131) or carboplatin) every 3 weeks for up to six cycles.[2][4]

  • Efficacy Assessment: The primary endpoint was investigator-assessed PFS according to RECIST v1.1.[3]

Abivertinib in B-Cell Malignancies (NCT03060850)
  • Study Design: A Phase 1/2a study.

  • Patient Population: Patients with relapsed/refractory B-cell lymphomas, including MZL.

  • Treatment Regimen: Dose escalation was performed in the Phase 1 portion. In the Phase 2a MZL cohort, the specific dosing is not detailed in the provided summaries.

Abivertinib in Prostate Cancer (MAVERICK, NCT05361915)
  • Study Design: A Phase 2, multicenter, open-label study.

  • Patient Population: Patients with mCRPC harboring the HSD3B1(1245C) allele, with separate cohorts for abiraterone-naïve and abiraterone-progressing patients.

  • Treatment Regimen: Abivertinib 200 mg twice daily in combination with abiraterone 1000 mg once daily and prednisone (B1679067) 5 mg twice daily.

  • Primary Endpoint: 6-month radiographic progression-free survival.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanisms and processes involved, the following diagrams have been generated using the DOT language.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR P1 Dimerization & Autophosphorylation EGFR->P1 Abivertinib Abivertinib Abivertinib->P1 Inhibits Grb2_SOS Grb2/SOS P1->Grb2_SOS PI3K PI3K P1->PI3K Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation

Caption: EGFR Signaling Pathway and Inhibition by Abivertinib.

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk Abivertinib Abivertinib BTK BTK Abivertinib->BTK Inhibits Lyn_Syk->BTK PLCg2 PLCγ2 BTK->PLCg2 DAG DAG PLCg2->DAG IP3 IP3 PLCg2->IP3 PKC PKC DAG->PKC Ca_Flux Ca²⁺ Flux IP3->Ca_Flux NF_kB NF-κB Activation PKC->NF_kB Ca_Flux->NF_kB Proliferation B-Cell Proliferation & Survival NF_kB->Proliferation

Caption: BTK Signaling Pathway and Inhibition by Abivertinib.

Experimental_Workflow Patient_Screening Patient Screening (Inclusion/Exclusion Criteria) Randomization Randomization (if applicable) Patient_Screening->Randomization Treatment_Arm_A Treatment Arm A (e.g., Abivertinib) Randomization->Treatment_Arm_A Treatment_Arm_B Treatment Arm B (e.g., Comparator Drug) Randomization->Treatment_Arm_B Tumor_Assessment Tumor Assessment (e.g., RECIST 1.1) Treatment_Arm_A->Tumor_Assessment Treatment_Arm_B->Tumor_Assessment Data_Analysis Data Analysis (ORR, PFS, OS) Tumor_Assessment->Data_Analysis

Caption: Generalized Clinical Trial Workflow.

Conclusion

This compound has demonstrated compelling efficacy in specific, well-defined patient populations with advanced cancers. In EGFR T790M-mutant NSCLC, it offers a viable therapeutic option with a notable overall survival benefit. In the realm of B-cell malignancies, its performance in R/R MZL is particularly encouraging and warrants further investigation in broader lymphoma subtypes. The ongoing MAVERICK trial will be critical in defining its role in prostate cancer. This comparative guide underscores the importance of continued research to fully elucidate the clinical potential of Abivertinib across a spectrum of oncological diseases.

Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice. Abivertinib is an investigational drug and its use should be confined to clinical trials.

References

Safety Operating Guide

Proper Disposal of Abivertinib Maleate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of Abivertinib maleate (B1232345), a third-generation epidermal growth factor receptor (EGFR) inhibitor. Researchers, scientists, and drug development professionals are advised to adhere to these procedural guidelines to ensure personnel safety and regulatory compliance. Abivertinib maleate is classified as a hazardous substance, and its handling and disposal require strict protocols.

Immediate Safety and Handling Precautions

This compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE) is mandatory when handling this compound.

Required Personal Protective Equipment (PPE):

  • Gloves: Wear chemotherapy-resistant nitrile gloves at all times. Double gloving is recommended.

  • Eye Protection: Use safety glasses with side shields or goggles. A face shield is required when there is a risk of splashing.[2]

  • Lab Coat: A disposable, impermeable gown should be worn.[2]

  • Respiratory Protection: In case of dust or aerosol generation, use a NIOSH-approved respirator.

Disposal Procedures for this compound

The disposal of this compound and any contaminated materials must comply with federal, state, and local regulations for hazardous and pharmaceutical waste.[3][4][5] As a cytotoxic drug, it should be treated as hazardous waste.[6][7]

Waste Segregation and Containerization

Proper segregation of waste is critical to ensure safe disposal. Use designated, clearly labeled, and leak-proof containers.

Waste TypeDescriptionContainer TypeDisposal Method
Bulk Contaminated Waste Unused or expired this compound, grossly contaminated items (e.g., from a spill), and solutions containing the compound.Black RCRA hazardous waste container.[8]High-temperature incineration.[4]
Trace Contaminated Waste Items with minimal residual contamination, such as empty vials, used gloves, gowns, and bench paper.Yellow chemotherapy waste container.High-temperature incineration.
Contaminated Sharps Needles, syringes, and other sharp objects contaminated with this compound.Purple-lidded sharps container for cytotoxic waste.[6]High-temperature incineration.

Experimental Protocol: General Handling and Disposal of Cytotoxic Waste in a Laboratory Setting

While specific chemical deactivation protocols for this compound are not publicly available, the following general procedure for handling and disposing of cytotoxic waste should be followed:

  • Preparation: Before beginning work, ensure all necessary PPE is available and a designated waste disposal area is prepared with the correct, labeled waste containers.

  • Handling: Conduct all manipulations of this compound within a certified chemical fume hood or biological safety cabinet to minimize exposure.

  • Waste Generation:

    • Immediately discard any trace-contaminated items, such as used gloves and disposable lab coats, into the designated yellow chemotherapy waste container.

    • Dispose of all contaminated sharps directly into the purple-lidded sharps container. Do not recap needles.[8]

    • Collect all bulk-contaminated waste, including any remaining stock solutions, in a sealed, compatible container and place it in the black RCRA hazardous waste container.[8]

  • Decontamination:

    • Wipe down all work surfaces with a suitable deactivating agent (e.g., a high-pH solution, if compatible with the surface) followed by a thorough cleaning with a detergent.

    • Dispose of all cleaning materials as trace-contaminated waste.

  • Container Sealing and Removal:

    • Once waste containers are full (do not overfill), securely seal them.

    • Arrange for pickup and disposal by a licensed hazardous waste management company. Ensure all required waste manifests are completed.

Spill Management

In the event of a spill, evacuate the area and prevent others from entering.

  • Personal Protection: Don appropriate PPE, including double gloves, a gown, eye protection, and respiratory protection.

  • Containment: Cover the spill with absorbent pads, working from the outside in.

  • Cleanup: Carefully collect all contaminated materials and place them in the black RCRA hazardous waste container.

  • Decontamination: Clean the spill area with a deactivating agent and then a detergent. Dispose of all cleanup materials as hazardous waste.

Disposal Workflow for this compound Waste

cluster_generation Waste Generation cluster_segregation Waste Segregation cluster_containerization Containerization cluster_disposal Final Disposal A This compound (Bulk, Trace, Sharps) B Bulk Contaminated Waste A->B C Trace Contaminated Waste A->C D Contaminated Sharps A->D E Black RCRA Container B->E F Yellow Chemo Container C->F G Purple-Lidded Sharps Container D->G H Licensed Hazardous Waste Hauler E->H F->H G->H I High-Temperature Incineration H->I

References

Personal protective equipment for handling Abivertinib maleate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of Abivertinib maleate (B1232345), a potent third-generation epidermal growth factor receptor (EGFR) inhibitor. Adherence to these procedures is essential to ensure personnel safety and minimize environmental contamination.

Hazard Identification and Risk Assessment

Abivertinib maleate is a hazardous substance with the following potential health effects as identified in safety data sheets (SDS):

  • Acute Toxicity: Harmful or fatal if swallowed and toxic in contact with skin.[1][2]

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation.[1]

  • Long-Term Health Effects: Suspected of causing cancer and may damage fertility or the unborn child. May cause damage to organs through prolonged or repeated exposure.[2]

Due to these significant health risks, a thorough risk assessment must be conducted before any handling of this compound. The following diagram illustrates the fundamental principles of hazard control.

Hazard_Control_Hierarchy cluster_0 Hierarchy of Controls Elimination Elimination Substitution Substitution Elimination->Substitution Most Effective Engineering Engineering Controls Substitution->Engineering Administrative Administrative Controls Engineering->Administrative PPE Personal Protective Equipment (PPE) Administrative->PPE Least Effective

Caption: Hierarchy of Hazard Controls for this compound.

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory when handling this compound. The following table summarizes the required PPE.

PPE CategorySpecification
Hand Protection Double gloving with chemotherapy-rated nitrile gloves. Change gloves every 30-60 minutes or immediately if contaminated.
Eye/Face Protection ANSI Z87.1 compliant safety glasses with side shields or a full-face shield.
Respiratory Protection For handling powders outside of a containment device, a NIOSH-approved N95 or higher respirator is required.
Body Protection A disposable, solid-front gown with long sleeves and tight-fitting cuffs. Gowns should be changed immediately if contaminated.

Operational Plan: Safe Handling Workflow

All handling of this compound, particularly the weighing and preparation of solutions, should be performed within a certified Class II Biological Safety Cabinet (BSC) or a containment ventilated enclosure (CVE) to minimize aerosol generation.

The following workflow diagram outlines the key steps for safely handling this compound in a laboratory setting.

Safe_Handling_Workflow cluster_workflow This compound Handling Protocol Prep Preparation (Don PPE) Weigh Weighing (in BSC/CVE) Prep->Weigh Solubilize Solubilization (in BSC/CVE) Weigh->Solubilize Experiment Experimental Use Solubilize->Experiment Decon Decontamination Experiment->Decon Waste Waste Disposal Decon->Waste Doff Doffing PPE Waste->Doff

Caption: Step-by-step workflow for handling this compound.

Experimental Protocols:

  • Weighing:

    • Ensure the BSC or CVE is operating correctly.

    • Cover the work surface with a disposable, plastic-backed absorbent pad.

    • Carefully weigh the required amount of this compound.

    • Clean the spatula and weighing vessel with a suitable solvent (e.g., 70% ethanol) and dispose of the cleaning materials as cytotoxic waste.

  • Solubilization:

    • Add the solvent to the vessel containing the this compound powder within the BSC/CVE.

    • Cap the vessel securely before mixing.

    • If sonication or vortexing is required, ensure the vessel is tightly sealed.

Disposal Plan

All waste contaminated with this compound is considered cytotoxic and must be disposed of according to institutional and local regulations. The primary method of disposal for cytotoxic waste is high-temperature incineration.[2][3]

Waste TypeDisposal Container
Solid Waste Puncture-resistant, leak-proof containers clearly labeled with "Cytotoxic Waste" or "Chemotherapy Waste" symbols.
Liquid Waste Leak-proof, screw-cap containers clearly labeled as "Cytotoxic Liquid Waste".
Sharps Puncture-proof sharps containers specifically designated for cytotoxic sharps.
Contaminated Glassware Dispose of as cytotoxic waste. Do not attempt to wash for reuse unless a validated decontamination procedure is in place.

Disposal Procedure:

  • Segregate all cytotoxic waste at the point of generation.

  • Place waste in the appropriate, clearly labeled containers.

  • Store waste in a designated, secure area with limited access.

  • Arrange for collection by a licensed hazardous waste disposal company.

Emergency Procedures

Spill Management:

  • Evacuate the area and restrict access.

  • Wear appropriate PPE, including double gloves, a gown, eye protection, and a respirator.

  • Use a commercially available chemotherapy spill kit to absorb the spill.

  • Work from the outer edge of the spill towards the center.

  • Place all contaminated materials into a cytotoxic waste container.

  • Decontaminate the spill area with a suitable cleaning agent followed by 70% ethanol (B145695).

Personnel Exposure:

Exposure RouteFirst Aid Measures
Skin Contact Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention.[1]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]
Inhalation Move to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]
Ingestion Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

Decontamination:

Regularly decontaminate all surfaces and equipment that may have come into contact with this compound. A two-step process of cleaning with a detergent followed by disinfection with 70% ethanol is recommended. The efficacy of cleaning procedures should be validated.[4]

Occupational Exposure Limits:

There are no established occupational exposure limits (OELs) for this compound. Therefore, the principle of "As Low As Reasonably Achievable" (ALARA) must be strictly followed to minimize exposure.[5]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.